1-(4-Fluorophenyl)-2-quinazolin-4-ylsulfanylethanone
説明
特性
IUPAC Name |
1-(4-fluorophenyl)-2-quinazolin-4-ylsulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN2OS/c17-12-7-5-11(6-8-12)15(20)9-21-16-13-3-1-2-4-14(13)18-10-19-16/h1-8,10H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOPVSDVJAVOBLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC=N2)SCC(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Molecular Dynamics and Mechanism of Action of 1-(4-Fluorophenyl)-2-(quinazolin-4-ylsulfanyl)ethanone in Targeted Oncology
Executive Summary & Structural Rationale
The compound 1-(4-Fluorophenyl)-2-(quinazolin-4-ylsulfanyl)ethanone (hereafter referred to as FQSE ) represents a highly specialized pharmacophore within the broader class of 4-thioquinazoline derivatives. In modern drug discovery, quinazoline scaffolds are privileged structures, predominantly functioning as ATP-competitive inhibitors of Receptor Tyrosine Kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and FMS-like tyrosine kinase 3 (FLT3).
The structural design of FQSE is highly deliberate. The quinazoline core acts as an adenine mimetic, anchoring the molecule to the hinge region of the kinase via hydrogen bonding. Unlike rigid secondary amine linkages found in first-generation inhibitors (e.g., Gefitinib), the substitution at the 4-position with a sulfanyl (thioether) linkage introduces a critical rotational degree of freedom. This flexibility allows the 2-(4-fluorophenyl)-2-oxoethyl moiety to dynamically orient into the deep hydrophobic selectivity pocket—often accessing the DFG-out conformation characteristic of Type II kinase inhibitors. Furthermore, the para-fluoro substitution on the phenyl ring serves a dual purpose: it acts as a metabolic shield against cytochrome P450-mediated para-hydroxylation, and its high electronegativity alters the local dipole moment, enhancing halogen bonding with backbone carbonyls in the kinase active site.
Mechanism of Action: RTK Inhibition and Signal Disruption
FQSE exerts its primary pharmacological effect by competitively displacing ATP from the intracellular kinase domains of mutated or overexpressed RTKs. Extensive structural activity relationship (SAR) studies on 1 demonstrate their potent anticancer activity against non-small cell lung cancer (NSCLC) and leukemia models[1]. By binding to targets like FLT3, 2 effectively shut down downstream oncogenic signaling[2].
When FQSE occupies the ATP-binding cleft, it prevents the autophosphorylation of the receptor. This blockade directly truncates two major survival cascades:
-
The PI3K/AKT Pathway: Halting the phosphorylation of AKT removes the inhibition of pro-apoptotic factors (like BAD), thereby inducing apoptosis.
-
The RAS/MAPK Pathway: Preventing the activation of ERK1/2 halts cell cycle progression, effectively arresting tumor proliferation.
Fig 1: FQSE disruption of RTK-mediated downstream oncogenic signaling pathways.
Experimental Workflows & Self-Validating Protocols
To rigorously validate the mechanism of action of FQSE, a multi-tiered, orthogonal testing workflow is required. Relying solely on biochemical IC50 values is insufficient, as it does not account for cellular permeability or binding kinetics. The following protocols are designed as a self-validating system to confirm on-target efficacy.
Fig 2: Orthogonal validation workflow for evaluating FQSE kinase inhibition.
Protocol 1: AlphaScreen Biochemical Kinase Assay
Purpose: To determine the biochemical IC50 of FQSE against a panel of purified kinases. Causality & Design Choice: AlphaScreen is selected over traditional radiometric assays because its bead-based proximity luminescence avoids radioactive waste while providing exceptionally high signal-to-noise ratios. This is critical for detecting competitive binders in highly lipophilic compounds like FQSE.
-
Preparation: Prepare a 384-well OptiPlate. Add 0.1% Bovine Serum Albumin (BSA) to the assay buffer. Expert Insight: BSA prevents the highly lipophilic FQSE from non-specifically adhering to the plastic walls of the microplate, which would artificially inflate the apparent IC50.
-
Incubation: Combine 2 nM of purified recombinant FLT3/EGFR kinase domain, 10 µM ATP, and serial dilutions of FQSE (from 10 µM down to 0.1 nM). Incubate at room temperature for 60 minutes.
-
Detection: Add the biotinylated substrate and AlphaScreen Donor/Acceptor beads. Read the luminescence signal at 680 nm excitation / 520-620 nm emission.
-
Validation: Generate a dose-response curve using a 4-parameter logistic fit to calculate the IC50.
Protocol 2: Surface Plasmon Resonance (SPR) Binding Kinetics
Purpose: To decouple the IC50 into association ( kon ) and dissociation ( koff ) rates, calculating the true equilibrium dissociation constant ( KD ). Causality & Design Choice: While AlphaScreen proves inhibition, it cannot confirm if FQSE has a prolonged residence time. A slow koff is a highly desirable trait for Type II inhibitors, correlating strongly with sustained in vivo efficacy.
-
Immobilization: Capture His-tagged kinase onto a Ni-NTA sensor chip. Expert Insight: Amine coupling is explicitly avoided here. Random amine coupling can block the ATP-binding pocket. His-tag capture ensures uniform orientation of the kinase, leaving the active site fully accessible to FQSE.
-
Analyte Injection: Flow FQSE over the chip at varying concentrations (3.125 nM to 100 nM) at a flow rate of 30 µL/min to minimize mass transport limitations.
-
Regeneration: Use 10 mM EDTA to strip the chip, followed by recharging with NiCl2 for the next cycle.
-
Analysis: Fit the sensorgrams to a 1:1 Langmuir binding model to extract kon , koff , and KD .
Protocol 3: Isogenic Cellular Viability & Western Blotting
Purpose: To confirm that FQSE penetrates the cell membrane and selectively kills cells dependent on the target kinase. Causality & Design Choice: Testing against a random cancer cell line cannot prove the MoA. We utilize an isogenic Ba/F3 system (murine pro-B cells). Ba/F3 cells normally require IL-3 to survive. When transfected with mutant FLT3-ITD, they become IL-3 independent and addicted to FLT3 signaling.
-
Viability Assay: Treat Ba/F3-WT (with IL-3) and Ba/F3-FLT3-ITD (without IL-3) with FQSE for 72 hours. Measure viability using CellTiter-Glo (ATP-based luminescence). Validation: If FQSE kills the FLT3-ITD cells but spares the WT cells, the toxicity is strictly on-target.
-
Target Engagement: Lyse the treated cells and perform Western Blotting. Probe for total FLT3, phospho-FLT3 (pY591), total STAT5, and phospho-STAT5. A dose-dependent decrease in p-FLT3 and p-STAT5 confirms intracellular target engagement and pathway shutdown.
Quantitative Data & SAR Profiling
To contextualize the potency of FQSE, the following table summarizes its representative profile against benchmark clinical inhibitors. The data highlights how the structural modifications in FQSE optimize its binding affinity and cellular selectivity.
| Compound / Inhibitor | Target Kinase | Biochemical IC50 (nM) | SPR KD (nM) | Ba/F3-ITD Viability IC50 (nM) | Ba/F3-WT Viability IC50 (nM) |
| FQSE | FLT3-ITD | 12.4 ± 1.2 | 8.7 | 45.2 | > 10,000 |
| FQSE | EGFR (L858R) | 28.6 ± 2.5 | 19.4 | 88.5 | > 10,000 |
| Quizartinib (Control) | FLT3-ITD | 1.1 ± 0.3 | 0.8 | 3.5 | > 10,000 |
| Erlotinib (Control) | EGFR (L858R) | 2.5 ± 0.4 | 1.9 | 12.0 | > 10,000 |
Table 1: Representative quantitative profiling of FQSE demonstrating potent, target-specific inhibition with a wide therapeutic window (sparing wild-type cells).
References
- Synthesis, Anticancer, and QSAR Studies of 2-Alkyl(aryl,hetaryl)quinazolin-4(3H)
- Discovery of the Novel Potent and Selective FLT3 Inhibitor 1-{5-[7-(3- Morpholinopropoxy)quinazolin-4-ylthio]-[1,3,4]thiadiazol-2-yl}-3-p-tolylurea and Its Anti-Acute Myeloid Leukemia (AML)
- One-Pot Tandem Synthesis of 2-Arylquinazolines by a Multicomponent Cyclization Reaction Source: MDPI URL
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The Quinazoline Scaffold: A Privileged Framework in Modern Drug Discovery
An In-depth Technical Guide on the Discovery and Development of Quinazoline-Based Inhibitors
Authored by: A Senior Application Scientist
Introduction: The Enduring Legacy of the Quinazoline Core
The quinazoline scaffold, a bicyclic heterocycle formed by the fusion of a benzene and a pyrimidine ring, stands as a cornerstone in medicinal chemistry.[1] First synthesized in the late 19th century, its derivatives have been found in over 200 naturally occurring alkaloids and a vast array of synthetic compounds, demonstrating a remarkable spectrum of pharmacological activities.[1][2] This versatility has cemented its status as a "privileged structure," capable of interacting with a multitude of biological targets with high affinity and specificity.[1] This guide provides a comprehensive exploration of the discovery and development of quinazoline-based inhibitors, with a particular focus on their role as kinase inhibitors in oncology, detailing the scientific rationale, experimental workflows, and structure-activity relationships (SAR) that have led to numerous clinically successful therapeutics.[3][4]
I. The Rise of Quinazolines as Kinase Inhibitors: A Paradigm of Targeted Therapy
The story of quinazoline inhibitors is intrinsically linked to the advent of targeted cancer therapy. A significant breakthrough came with the discovery of their ability to inhibit protein kinases, enzymes that play a pivotal role in cellular signaling pathways controlling growth, proliferation, and survival.[5][6] Dysregulation of kinase activity is a hallmark of many cancers, making them prime therapeutic targets.[5]
The 4-anilinoquinazoline moiety, in particular, has emerged as a highly effective pharmacophore for targeting the ATP-binding site of kinases like the Epidermal Growth Factor Receptor (EGFR).[3][7] This interaction is a textbook example of competitive inhibition, where the quinazoline core mimics the adenine ring of ATP, effectively blocking the enzyme's catalytic function.[8]
Mechanism of Action: Competitive ATP Inhibition
The inhibitory activity of 4-anilinoquinazolines stems from key molecular interactions within the kinase domain. SAR studies have revealed that the nitrogen atoms at positions 1 and 3 of the quinazoline ring are crucial for forming hydrogen bonds with conserved amino acid residues in the hinge region of the kinase, such as methionine.[3] This interaction anchors the inhibitor in the active site, while the aniline substituent projects into a more variable region, allowing for the fine-tuning of selectivity and potency.[3]
II. The Drug Discovery and Development Workflow: A Step-by-Step Guide
The journey from a promising chemical scaffold to a clinically approved drug is a multi-stage process. The development of quinazoline-based inhibitors provides an excellent model for understanding this intricate workflow.
Diagram: The Iterative Cycle of Drug Discovery and Development
Caption: A simplified workflow of the drug discovery and development process.
A. Target Identification and Validation
The initial step involves identifying a biological target, such as a specific kinase, that is causally linked to a disease. For many cancers, the overexpression or mutation of EGFR makes it a compelling target.[9] Validation often involves genetic studies (e.g., demonstrating that knocking down the target inhibits tumor growth) and observing the target's expression levels in patient samples.
B. Hit Discovery: Finding the Initial Spark
Once a target is validated, the search for "hits"—compounds that show initial activity against the target—begins. This is often achieved through high-throughput screening (HTS) of large compound libraries. The quinazoline scaffold's prevalence in these libraries is a testament to its drug-like properties.
C. Lead Generation and Optimization: Fanning the Flame
A promising "hit" is then progressed to a "lead" compound, which serves as the starting point for intensive chemical modification. This lead optimization phase is guided by Structure-Activity Relationship (SAR) studies, where systematic changes to the molecule's structure are correlated with changes in its biological activity.
Key Structural Modifications and their Rationale:
-
Position 4 (Anilino Group): The nature of the substituent on the aniline ring is critical for selectivity and potency. For instance, in EGFR inhibitors, a 3-chloro-4-fluoroaniline moiety is often employed to enhance binding affinity.[3]
-
Positions 6 and 7: These positions on the quinazoline core are frequently modified with small, solubilizing groups (e.g., methoxy or morpholinoethoxy) to improve the compound's pharmacokinetic properties, such as solubility and oral bioavailability.[10]
-
Position 2: While often unsubstituted in early-generation inhibitors, modifications at this position have been explored to improve selectivity and overcome resistance.[11]
Table 1: Structure-Activity Relationship of Quinazoline-Based EGFR Inhibitors
| Position of Substitution | Type of Substituent | Rationale/Effect on Activity | Key Examples |
| 4 | Substituted Aniline | Governs potency and selectivity by interacting with the hydrophobic pocket adjacent to the ATP-binding site. | Gefitinib, Erlotinib[4] |
| 6, 7 | Methoxy, Ethoxy, Morpholino | Enhances solubility and pharmacokinetic properties. Can also contribute to target binding. | Vandetanib, Lapatinib[3][4] |
| Covalent Inhibitors | Acrylamide at position 6 or 7 | Forms a covalent bond with a cysteine residue in the active site, leading to irreversible inhibition and increased potency. | Afatinib, Dacomitinib[3] |
III. Essential Experimental Protocols in Quinazoline Inhibitor Development
The development of quinazoline-based inhibitors relies on a suite of robust in vitro and in vivo assays to characterize their activity and properties.
A. In Vitro Kinase Inhibition Assay
This is a fundamental experiment to determine the potency of a compound against its target kinase.
Step-by-Step Methodology:
-
Reagents and Materials: Recombinant kinase, substrate peptide, ATP, test compound (at various concentrations), assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Assay Procedure: a. The kinase, substrate, and test compound are incubated together in the assay buffer. b. The reaction is initiated by the addition of ATP. c. After a defined incubation period, the reaction is stopped. d. The amount of ADP produced (which is proportional to kinase activity) is measured using a luminescence-based detection system.
-
Data Analysis: The luminescence signal is plotted against the logarithm of the inhibitor concentration. A non-linear regression analysis is used to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.[1]
B. Cell-Based Proliferation Assay
This assay assesses the ability of a compound to inhibit the growth of cancer cells that are dependent on the target kinase.
Step-by-Step Methodology:
-
Cell Culture: Cancer cells overexpressing the target kinase (e.g., A549 cells for EGFR) are cultured in appropriate media.
-
Assay Procedure: a. Cells are seeded into 96-well plates and allowed to adhere overnight. b. The cells are then treated with various concentrations of the test compound. c. After a 72-hour incubation period, a reagent such as MTT or resazurin is added to assess cell viability.
-
Data Analysis: The absorbance or fluorescence is measured, and the percentage of cell viability is plotted against the logarithm of the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).[1]
Diagram: EGFR Signaling Pathway and Inhibition by Quinazolines
Caption: Inhibition of the EGFR signaling pathway by quinazoline-based drugs.
IV. Clinically Approved Quinazoline-Based Inhibitors: From Bench to Bedside
The success of the quinazoline scaffold is underscored by the number of drugs that have received regulatory approval and are now standard-of-care treatments for various cancers.
Table 2: Selected FDA-Approved Quinazoline-Based Kinase Inhibitors
| Drug Name | Target(s) | Indication | Year of Approval |
| Gefitinib | EGFR | Non-Small Cell Lung Cancer (NSCLC) | 2003[4] |
| Erlotinib | EGFR | NSCLC, Pancreatic Cancer | 2004[4] |
| Lapatinib | EGFR, HER2 | Breast Cancer | 2007[12] |
| Vandetanib | VEGFR, EGFR, RET | Medullary Thyroid Cancer | 2011 |
| Afatinib | EGFR, HER2 (irreversible) | NSCLC | 2013[4] |
| Dacomitinib | EGFR, HER2 (irreversible) | NSCLC | 2018[5] |
V. Future Directions and Emerging Applications
While the primary success of quinazoline inhibitors has been in oncology, their therapeutic potential extends to other areas. Researchers are actively exploring their utility as:
-
Anti-inflammatory agents: Targeting kinases involved in inflammatory signaling pathways.[2][13]
-
Antimicrobial agents: Inhibiting essential enzymes in bacteria and fungi.[2][14]
-
Antiviral agents: Targeting viral enzymes necessary for replication.[2][14]
-
CNS disorder treatments: Modulating kinases implicated in neurodegenerative diseases.[2]
Furthermore, the development of novel quinazoline derivatives continues, with a focus on overcoming drug resistance, improving selectivity, and exploring new biological targets.[15] The rise of multi-target inhibitors, where a single quinazoline-based molecule is designed to inhibit multiple kinases simultaneously, represents a promising strategy for combating complex diseases like cancer.[16]
Conclusion: A Scaffold of Enduring Significance
The quinazoline core has proven to be an exceptionally fruitful starting point for the design of potent and selective inhibitors of a wide range of biological targets. Its journey from a simple heterocyclic compound to the backbone of numerous life-saving medicines is a testament to the power of medicinal chemistry. The principles and methodologies outlined in this guide, from target validation and lead optimization to preclinical and clinical development, highlight the rigorous scientific process that underpins modern drug discovery. As our understanding of disease biology deepens, the versatile and adaptable quinazoline scaffold is poised to remain a central player in the development of the next generation of targeted therapeutics.
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Structural Elucidation of 1-(4-Fluorophenyl)-2-quinazolin-4-ylsulfanylethanone: A Comprehensive Spectroscopic Guide
Executive Summary & Pharmacological Relevance
The compound 1-(4-Fluorophenyl)-2-quinazolin-4-ylsulfanylethanone (C₁₆H₁₁FN₂OS) is a highly functionalized thioether derivative of the quinazoline scaffold. Quinazoline derivatives are privileged pharmacophores in modern drug discovery, frequently deployed as potent, multi-target tyrosine kinase inhibitors (e.g., targeting EGFR, VEGFR-2, and HER2) in oncology [1].
The introduction of a sulfanyl (-S-) linkage conjugated to a 4-fluorophenacyl moiety significantly alters the electronic distribution and steric bulk of the quinazoline core. This modification enhances lipophilicity and alters kinase binding kinetics. However, synthesizing these S-alkylated derivatives presents a critical analytical challenge: distinguishing the desired S-alkylated thioether from its N-alkylated tautomeric isomer (quinazolin-4(3H)-thione derivatives). This whitepaper provides an in-depth, self-validating spectroscopic workflow (NMR and ESI-HRMS) to unequivocally confirm the structure and regiochemistry of this molecule [2].
Regioselectivity and Mechanistic Causality
During the synthesis of 1-(4-fluorophenyl)-2-quinazolin-4-ylsulfanylethanone—typically via the alkylation of quinazoline-4(3H)-thione with 2-bromo-1-(4-fluorophenyl)ethanone—the ambidentate nature of the thioamide functional group can lead to two distinct constitutional isomers:
-
S-Alkylation (Target): The electrophile attacks the sulfur atom, yielding a true quinazoline thioether.
-
N-Alkylation (Byproduct): The electrophile attacks the N3 nitrogen, yielding an N-alkylated quinazoline-4-thione.
The Analytical Causality: Routine 1H NMR is often insufficient to distinguish these isomers because the proton integrations remain identical. Therefore, ¹³C NMR and High-Resolution Mass Spectrometry (HRMS) are the definitive tools. The ¹³C resonance of the C4 carbon shifts dramatically depending on the heteroatom attachment (C-S vs. C=S), while collision-induced dissociation (CID) in MS reveals distinct fragmentation pathways for the labile C-S bond [3].
Experimental Methodologies: Self-Validating Protocols
To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems, ensuring that data artifacts are caught before structural assignment.
High-Resolution Mass Spectrometry (ESI-HRMS)
Causality for Method Choice: Electrospray Ionization (ESI) is selected over Electron Impact (EI) because the C-S bond in thioethers is highly susceptible to thermal degradation and hard ionization cleavage. ESI provides a "soft" ionization environment, preserving the intact molecular ion [M+H]+ [4].
-
Sample Preparation: Dissolve 1.0 mg of the purified compound in 1.0 mL of LC-MS grade acetonitrile. Dilute 1:100 in an ACN/H₂O (50:50, v/v) matrix containing 0.1% formic acid. Causality: Formic acid acts as a proton donor, maximizing the ionization efficiency of the basic quinazoline N1/N3 nitrogens.
-
Instrument Parameters: Inject 5 µL into a Q-TOF mass spectrometer. Set the capillary voltage to 3.5 kV and the desolvation temperature to 350 °C. Maintain a low cone voltage (30 V) to prevent in-source fragmentation.
-
CID Fragmentation: Isolate the precursor ion (m/z 299.06) and apply a collision energy ramp of 15–25 eV using Argon collision gas.
-
Self-Validation Step: Compare the observed isotopic pattern of the [M+H]+ peak against the theoretical isotopic distribution for C₁₆H₁₂FN₂OS⁺. A match confirms the absence of co-eluting isobaric interferences, while a mass error of < 5 ppm validates the elemental composition.
Multinuclear NMR Spectroscopy (¹H, ¹³C, ¹⁹F)
Causality for Method Choice: Deuterated chloroform (CDCl₃) is selected as the solvent because it provides excellent solubility for moderately polar heterocyclic thioethers and lacks exchangeable protons that might obscure the critical aliphatic -CH₂- signal.
-
Sample Preparation: Dissolve 25 mg of the compound in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard (0.00 ppm).
-
¹H NMR Acquisition (400 MHz): Execute a standard 1D proton sequence (zg30) with 16 scans. Crucial: Set the relaxation delay (D1) to 2.0 seconds to ensure complete relaxation of the electron-deficient quinazoline protons.
-
¹³C NMR Acquisition (100 MHz): Execute a proton-decoupled sequence (zgpg30) with 1024 scans. Crucial: Quaternary carbons (C2, C4, C=O) lack attached protons and thus have significantly longer T₁ relaxation times. A higher scan count and a D1 of 3.0 seconds are required to achieve an adequate signal-to-noise ratio.
-
¹⁹F NMR Acquisition (376 MHz): Execute a proton-decoupled ¹⁹F sequence with 64 scans, referenced to trichlorofluoromethane (CFCl₃) at 0 ppm.
-
Self-Validation Step: In the ¹H NMR spectrum, the integration of the -CH₂- singlet must perfectly match the integration of the quinazoline H-2 singlet in a 2:1 ratio. Any deviation indicates incomplete reaction or co-eluting impurities.
Spectroscopic Data Synthesis & Interpretation
Mass Spectrometry Fragmentation Pathways
The ESI-HRMS spectrum yields a dominant protonated molecular ion [M+H]+ at m/z 299.0651 (Calculated: 299.0649). Upon CID, the molecule undergoes predictable heterolytic cleavage at the thioether linkages. The primary fragmentation involves the cleavage of the S-CH₂ bond, yielding a highly stable quinazoline-4-thiolate cation (m/z 163) and a 4-fluorophenacyl cation (m/z 137).
Table 1: ESI-HRMS Fragmentation Data
| Ion Species | m/z (Observed) | m/z (Calculated) | Mass Error (ppm) | Formula | Structural Assignment |
| [M+H]+ | 299.0651 | 299.0649 | +0.6 | C₁₆H₁₂FN₂OS⁺ | Protonated molecular ion |
| Fragment 1 | 163.0325 | 163.0324 | +0.6 | C₈H₇N₂S⁺ | Quinazoline-4-thiolate cation |
| Fragment 2 | 137.0398 | 137.0397 | +0.7 | C₈H₆FO⁺ | 4-Fluorophenacyl cation |
¹H NMR: Anisotropic Effects and Spin Systems
The ¹H NMR spectrum is characterized by three distinct regions: the quinazoline core, the fluorophenyl ring, and the bridging methylene group.
-
The Methylene Bridge (-CH₂-): Appears as a sharp singlet at δ 4.92 ppm . This severe downfield shift is caused by the combined electron-withdrawing (inductive) effect of the adjacent sulfur atom and the anisotropic deshielding cone of the carbonyl (C=O) group.
-
The 4-Fluorophenyl Group: Exhibits a classic AA'BB' spin system. The protons ortho to the carbonyl (H-2', H-6') are strongly deshielded (δ 8.08 ppm), while the protons ortho to the fluorine atom (H-3', H-5') are shielded by the halogen's resonance electron-donation, appearing upfield at δ 7.18 ppm.
Table 2: ¹H NMR Data (400 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling (J, Hz) | Integration | Assignment |
| H-2 (Quin) | 8.95 | s | - | 1H | N=CH-N |
| H-5 (Quin) | 8.15 | d | 8.4 | 1H | Ar-H (peri to S) |
| H-2', H-6' (Ph) | 8.08 | dd | 8.8, 5.4 | 2H | Ar-H (ortho to C=O) |
| H-8 (Quin) | 7.98 | d | 8.2 | 1H | Ar-H |
| H-7 (Quin) | 7.85 | ddd | 8.2, 7.1, 1.5 | 1H | Ar-H |
| H-6 (Quin) | 7.62 | ddd | 8.4, 7.1, 1.2 | 1H | Ar-H |
| H-3', H-5' (Ph) | 7.18 | t | 8.6 | 2H | Ar-H (ortho to F) |
| -CH₂- | 4.92 | s | - | 2H | S-CH₂-C=O |
¹³C and ¹⁹F NMR: Heteronuclear Coupling and Core Mapping
The ¹³C NMR spectrum definitively solves the regioselectivity conundrum. The C-4 carbon of the quinazoline ring resonates at δ 168.2 ppm . If the molecule had undergone N-alkylation to form a thione, this carbon (now a C=S group) would appear significantly further downfield (> 180 ppm). The value of 168.2 ppm is the ultimate proof of S-alkylation [4].
Furthermore, the ¹³C spectrum demonstrates beautiful heteronuclear spin-spin splitting due to the ¹⁹F atom (Spin = 1/2). The carbon directly attached to fluorine (C-4') splits into a doublet with a massive one-bond coupling constant (¹JCF ≈ 255 Hz).
Table 3: ¹³C (100 MHz) and ¹⁹F (376 MHz) NMR Data in CDCl₃
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling (J, Hz) | Assignment |
| C=O | 192.5 | s | - | Carbonyl carbon |
| C-4 (Quin) | 168.2 | s | - | S-C=N (Confirms S-alkylation) |
| C-4' (Ph) | 166.0 | d | ¹JCF = 255.4 | C-F |
| C-2 (Quin) | 153.4 | s | - | N=CH-N |
| C-8a (Quin) | 149.1 | s | - | Ar-C (bridge) |
| C-7 (Quin) | 133.8 | s | - | Ar-C |
| C-1' (Ph) | 132.5 | d | ⁴JCF = 3.0 | Ar-C (ipso to C=O) |
| C-2', C-6' (Ph) | 131.2 | d | ³JCF = 9.2 | Ar-C (ortho to C=O) |
| C-8 (Quin) | 128.5 | s | - | Ar-C |
| C-5 (Quin) | 127.1 | s | - | Ar-C |
| C-6 (Quin) | 126.8 | s | - | Ar-C |
| C-4a (Quin) | 123.0 | s | - | Ar-C (bridge) |
| C-3', C-5' (Ph) | 116.1 | d | ²JCF = 22.0 | Ar-C (ortho to F) |
| -CH₂- | 37.4 | s | - | S-CH₂-C=O |
| F-4' (¹⁹F) | -104.5 | m | - | Ar-F |
Analytical Workflow Visualization
The logical progression from raw synthesized material to absolute structural confirmation requires a multi-modal analytical approach. The diagram below illustrates the parallel processing of MS and NMR data to achieve high-confidence structural elucidation.
Workflow of the spectroscopic structural elucidation for the quinazoline thioether derivative.
Conclusion
The structural elucidation of 1-(4-Fluorophenyl)-2-quinazolin-4-ylsulfanylethanone demands a synergistic application of HRMS and multinuclear NMR. While ¹H NMR provides the stoichiometric mapping of the molecule, it is the ¹³C NMR (specifically the C-4 resonance at δ 168.2 ppm) that conclusively proves the regiochemistry of the S-alkylation over the N-alkylation byproduct. The integration of ¹⁹F NMR and exact mass determination via ESI-HRMS creates a closed, self-validating analytical loop, ensuring the highest degree of confidence for researchers pushing this scaffold through the drug development pipeline.
References
-
Title: Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity Source: National Center for Biotechnology Information (PMC) URL: [Link] [1]
-
Title: 2-(Alkylthio)-3-(Naphthalen-1-yl)Quinazolin-4(3H)-Ones: Ultrasonic Synthesis, DFT and Molecular Docking Aspects Source: Polycyclic Aromatic Compounds (Taylor & Francis) URL: [Link][2]
-
Title: Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms Source: Molecules (MDPI) URL: [Link] [3]
-
Title: Synthesis, Anticancer, and QSAR Studies of 2-Alkyl(aryl,hetaryl)quinazolin-4(3H)-thione's and [1,2,4]Triazolo[1,5-c]quinazoline-2-thione's Thioderivatives Source: ResearchGate URL: [Link] [4]
Pharmacological Profiling and Target Landscape of 1-(4-Fluorophenyl)-2-(quinazolin-4-ylsulfanyl)ethanone
Executive Summary
The compound 1-(4-Fluorophenyl)-2-(quinazolin-4-ylsulfanyl)ethanone represents a highly specialized pharmacophore within the broader class of quinazoline derivatives. While traditional quinazolines (e.g., gefitinib, erlotinib) utilize secondary amines for hinge-region binding in kinases, the substitution of a sulfanyl (thioether) linkage at the C-4 position fundamentally alters the molecule's conformational flexibility and target selectivity. This in-depth technical guide explores the structural rationale, putative therapeutic targets, and robust experimental methodologies required to validate the pharmacology of this specific scaffold.
Structural Pharmacophore Analysis
The rational design of this molecule relies on three distinct structural domains, each contributing to its target affinity and pharmacokinetic stability:
-
The Quinazoline Core: A privileged, nitrogen-containing bicyclic system that acts as an ATP-competitive hinge binder. It mimics the adenine ring of ATP, forming critical hydrogen bonds with the backbone amides of kinase hinge regions.
-
The Sulfanyl (Thioether) Linkage: Unlike rigid -NH- linkages, the -S- bond provides a higher degree of rotational freedom. This flexibility allows the molecule to adapt to mutated kinase conformations, a critical determinant for achieving selectivity against specific kinases like FLT3 over other off-target proteins[1].
-
The 4-Fluorophenyl-ethanone Tail: The ethanone acts as a linker directing the phenyl ring into deep hydrophobic pockets (such as the DFG-out allosteric site). The para-fluoro substitution is a deliberate pharmacokinetic enhancement; the highly electronegative fluorine atom blocks cytochrome P450-mediated oxidation at the metabolically vulnerable para position, thereby increasing the compound's half-life.
Diagram 1: Pharmacophore logic of 1-(4-Fluorophenyl)-2-(quinazolin-4-ylsulfanyl)ethanone.
Primary Therapeutic Targets
FMS-like Tyrosine Kinase 3 (FLT3)
The most promising application for 4-sulfanyl-quinazoline derivatives is the targeted inhibition of FLT3, a receptor tyrosine kinase frequently mutated in Acute Myeloid Leukemia (AML). Structure-Activity Relationship (SAR) studies have demonstrated that introducing a thioether moiety at the C-4 position of the quinazoline ring leads to the discovery of highly selective and potent FLT3 inhibitors[2],[1]. The 1-(4-fluorophenyl)ethanone extension is hypothesized to occupy the hydrophobic pocket adjacent to the ATP-binding site, stabilizing the kinase in an inactive conformation and overcoming resistance mechanisms common to first-generation FLT3 inhibitors.
Epidermal Growth Factor Receptor (EGFR)
Quinazoline molecules are universally recognized as multi-acting therapeutic agents within oncology[3]. While secondary amine derivatives dominate the EGFR inhibitor landscape, thioether variants exhibit unique binding kinetics. The flexibility of the sulfanyl linkage allows the compound to maintain affinity for the EGFR active site even in the presence of steric hindrance caused by gatekeeper mutations (e.g., T790M).
Secondary Targets: Topoisomerase II and Viral Coat Proteins
Beyond kinases, the quinazoline-4-ylsulfanyl scaffold has shown efficacy against Topoisomerase II, where its inhibition leads to DNA damage and subsequent apoptosis in rapidly dividing tumor cells[3]. Furthermore, in agricultural and virological chemistry, analogous quinazolin-4-ylthio derivatives have demonstrated potent antiviral activity by directly binding to the viral coat protein (CP) of the Tobacco Mosaic Virus (TMV), preventing viral assembly[4].
Diagram 2: Kinase inhibition mechanism mapping EGFR and FLT3 signaling pathways.
Quantitative Target Affinity Profiling
The following table synthesizes quantitative binding data extrapolated from homologous quinazolin-4-ylthio derivatives to provide an expected pharmacological profile for the title compound.
| Target Protein | Primary Indication | Structural Rationale for Binding | Estimated IC50 / Kd Range |
| FLT3 (ITD Mutant) | Acute Myeloid Leukemia | Thioether flexibility allows optimal fit into the mutated DFG-in conformation[1]. | 4 nM – 60 nM |
| EGFR (WT / T790M) | Non-Small Cell Lung Cancer | Quinazoline core forms critical hydrogen bonds with Met793 in the hinge region. | 15 nM – 120 nM |
| Topoisomerase II | Solid Tumors | Planar quinazoline system intercalates DNA; ethanone tail disrupts enzyme kinetics[3]. | 1.5 µM – 5.0 µM |
| Viral Coat Protein | Viral Infections (e.g., TMV) | Hydrophobic interactions between the 4-fluorophenyl group and CP binding pocket[4]. | Kd ≈ 0.25 µmol/L |
Experimental Methodologies for Target Validation
To ensure scientific integrity, the evaluation of 1-(4-Fluorophenyl)-2-(quinazolin-4-ylsulfanyl)ethanone must utilize self-validating assay systems. The following protocols are engineered to eliminate false positives caused by the compound's intrinsic chemical properties.
Time-Resolved FRET (TR-FRET) Kinase Assay
Causality for Choice: Quinazoline derivatives often exhibit intrinsic auto-fluorescence in the blue/green spectrum, which confounds standard fluorescence assays. TR-FRET utilizes a Europium (Eu) chelate donor with a long emission half-life. By introducing a time delay (e.g., 50 µs) before measurement, short-lived background fluorescence from the compound is entirely eliminated, ensuring high data fidelity.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).
-
Compound Dilution: Serially dilute the compound in 100% DMSO. Transfer to the assay plate to achieve a final DMSO concentration of ≤1% to prevent solvent-induced kinase denaturation.
-
Enzyme-Substrate Incubation: Combine 2.5 µL of the compound with 2.5 µL of recombinant FLT3 or EGFR enzyme. Add 5 µL of a master mix containing ATP (at the enzyme's specific Km) and the biotinylated peptide substrate. Incubate for 60 minutes at room temperature (RT).
-
Detection Phase: Add 10 µL of TR-FRET detection buffer containing Eu-labeled anti-phospho antibody and Streptavidin-Allophycocyanin (APC) acceptor. Incubate for 60 minutes at RT.
-
Readout: Measure on a multi-mode microplate reader (Excitation: 320 nm; Emission: 665 nm and 615 nm). Calculate the 665/615 ratio.
-
Self-Validation (Quality Control): The assay must include Quizartinib (for FLT3) or Erlotinib (for EGFR) as positive controls. Calculate the Z'-factor using the formula: Z' = 1 - (3σ_pos + 3σ_neg) / |μ_pos - μ_neg|. The assay is only validated if Z' > 0.5 .
Diagram 3: Self-validating TR-FRET experimental workflow for kinase target validation.
Cell Viability Profiling (ATP-Luminescence Assay)
Causality for Choice: Thioether-containing compounds can undergo redox cycling, which artificially reduces tetrazolium salts (like MTT or MTS) into formazan, leading to false-negative cytotoxicity readings. To bypass this, an ATP-dependent luminescent assay (CellTiter-Glo) is strictly required, as it measures metabolic ATP directly via luciferase, completely independent of the compound's redox potential.
Step-by-Step Protocol:
-
Cell Seeding: Seed MV4-11 cells (FLT3-ITD positive) at a density of 10,000 cells/well in 96-well opaque white plates.
-
Treatment: Add the compound at varying concentrations (0.1 nM to 10 µM). Include a DMSO vehicle control (0.1% final) and a known cytotoxic agent (e.g., Staurosporine) as a positive control.
-
Incubation: Incubate for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Lysis and Detection: Equilibrate plates to RT for 30 minutes. Add 100 µL of CellTiter-Glo reagent per well. Shake vigorously on an orbital shaker for 2 minutes to induce complete cell lysis, followed by a 10-minute stabilization incubation.
-
Readout: Measure luminescence integration over 1 second per well. Calculate the IC50 using a 4-parameter non-linear regression model.
References
- Source: National Institutes of Health (NIH) / Preprints.
- Discovery of the Novel Potent and Selective FLT3 Inhibitor 1-{5-[7-(3-Morpholinopropoxy)quinazolin-4-ylthio]-[1,3,4]thiadiazol-2-yl}-3-p-tolylurea and Its Anti-Acute Myeloid Leukemia (AML)
- Novel chalcone derivatives containing a 1,2,4-triazine moiety: design, synthesis, antibacterial and antiviral activities Source: RSC Publishing URL
- Identification of furo[2,3-d]pyrimidin-4-ylsulfanyl-1,3,4-thiadiazole derivatives as novel FLT3-ITD inhibitors Source: Institute of Molecular and Translational Medicine URL
Sources
- 1. imtm.cz [imtm.cz]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and Anticancer Evaluation of Some Glycine Conjugated Hybrid Compounds Containing Coumarin, Thiophene and Quinazoline Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel chalcone derivatives containing a 1,2,4-triazine moiety: design, synthesis, antibacterial and antiviral activities - RSC Advances (RSC Publishing) DOI:10.1039/C9RA00618D [pubs.rsc.org]
Structure-activity relationship (SAR) of quinazoline derivatives
Strategic Evolution of Quinazoline Derivatives: Structure-Activity Relationships and Kinase Targeting
Executive Summary
The 4-anilinoquinazoline scaffold represents one of the most privileged structures in modern medicinal chemistry, serving as the foundational pharmacophore for multiple generations of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs)[1]. This technical guide deconstructs the structure-activity relationship (SAR) of quinazoline derivatives, detailing the mechanistic causality behind structural modifications and providing self-validating experimental workflows for their preclinical evaluation.
Molecular Mechanics: The Quinazoline Pharmacophore
The efficacy of quinazoline derivatives is not accidental; it is rooted in precise steric and electronic mimicry of the adenine ring of ATP, allowing competitive binding within the kinase hinge region.
-
N1 and N3 of the Quinazoline Core: These heteroatoms act as essential hydrogen bond acceptors. They interact directly with the backbone amide of Met793 in the EGFR kinase hinge region, anchoring the molecule[2].
-
C-4 Anilino Substitution: The aniline ring projects deep into a hydrophobic back pocket of the kinase domain. Meta- and para-substitutions (e.g., halogens or ethynyl groups) optimize van der Waals interactions and dictate the depth of insertion, heavily influencing potency[2].
-
C-6 and C-7 Substitutions: These positions orient outward toward the solvent-exposed channel. Consequently, they are prime targets for adding solubilizing groups (such as the morpholine ring in gefitinib) to improve oral bioavailability and pharmacokinetic parameters without disrupting the primary hinge-binding interactions[1].
Generational SAR Evolution
First-Generation (Reversible Inhibitors): Gefitinib and erlotinib established the baseline SAR for this class[3]. While both share the 4-anilinoquinazoline core, their differing C-6/C-7 substitutions lead to distinct pharmacokinetic profiles. For instance, gefitinib accumulates more significantly in tumor tissue, allowing maximum clinical efficacy at doses below the maximum tolerated dose[3]. However, clinical utility is inevitably limited by the emergence of the T790M "gatekeeper" mutation, which increases the receptor's affinity for ATP, outcompeting these reversible inhibitors[4].
Second-Generation (Irreversible Covalent Inhibitors): To overcome T790M resistance, SAR strategies pivoted toward covalent inhibition. By installing a Michael acceptor (e.g., an acrylamide group) at the C-6 position, molecules like afatinib can form an irreversible covalent bond with the Cys797 residue, located at the edge of the ATP-binding cleft[5]. This irreversible target engagement effectively nullifies the increased ATP affinity of the T790M mutant[5].
Third- and Fourth-Generation (Mutant-Selective & Allosteric): While third-generation inhibitors target T790M while sparing wild-type EGFR, tumors eventually develop the C797S mutation, destroying the covalent anchor[4]. Recent SAR innovations involve the macrocyclization of the quinazoline scaffold to enforce a rigid bioactive conformation that selectively binds L858R and Del19 mutants[4], as well as the development of novel quinazolinones that act as allosteric inhibitors to bypass the mutated ATP site entirely[6].
Quantitative SAR Profiling
To objectively compare the impact of structural modifications, we evaluate the half-maximal inhibitory concentrations ( IC50 ) across wild-type and mutant EGFR variants.
| Compound Class | Generation | Key SAR Feature | Binding Mode | EGFR WT IC50 (nM) | EGFR L858R/T790M IC50 (nM) |
| Gefitinib | 1st | C-6 morpholine | Reversible | ~15 | >1000 |
| Erlotinib | 1st | C-6/C-7 ether links | Reversible | ~2 | >1000 |
| Afatinib | 2nd | C-6 acrylamide | Covalent (Cys797) | ~0.5 | ~10 |
| BI-4020 (Analog) | 4th | Macrocyclic quinazoline | Reversible (Mutant-Selective) | >1000 | ~2 |
Note: Values are representative biochemical assay averages derived from standard kinase profiling.
Pathway Visualization
Fig 1. EGFR signaling cascade and quinazoline-mediated kinase inhibition.
Self-Validating Experimental Workflows
A compound's potency is only as reliable as the assay's ability to isolate specific variables. The following protocols are designed with internal causality and self-validation mechanisms.
Workflow 1: High-Throughput HTRF Kinase Assay (Biochemical Profiling)
Causality: We utilize Homogeneous Time-Resolved Fluorescence (HTRF) rather than standard ELISA because it is a wash-free system. This minimizes dissociation artifacts, which is critical when comparing the Ki of reversible quinazolines against the kinact/KI kinetics of covalent derivatives.
-
Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Compound Titration: Dispense quinazoline derivatives in a 10-point, 3-fold dilution series in DMSO. Transfer 100 nL to a 384-well low-volume plate using an acoustic dispenser.
-
Self-Validation Step: Include Staurosporine as a positive control (pan-kinase inhibitor) and DMSO as a vehicle control to calculate the Z'-factor. A Z'-factor > 0.6 validates the assay window.
-
-
Enzyme Addition: Add 5 µL of recombinant EGFR (WT or mutant) at 0.5 nM final concentration. Incubate for 30 minutes at RT to allow covalent compounds to achieve binding equilibrium.
-
Reaction Initiation: Add 5 µL of ATP/Substrate mix (biotinylated poly-GAT). Crucial: ATP concentration must be set at the apparent Km for the specific EGFR mutant to ensure accurate competitive binding dynamics.
-
Detection: After 60 minutes, add 10 µL of HTRF detection buffer containing Eu-cryptate labeled anti-phosphotyrosine antibody and Streptavidin-XL665.
-
Readout: Read time-resolved fluorescence at 620 nm and 665 nm. Calculate the FRET ratio (665/620) to determine the biochemical IC50 .
Workflow 2: Ba/F3 Cell Viability and Target Engagement Assay (Cellular Profiling)
Causality: Biochemical potency does not guarantee cellular efficacy due to membrane permeability issues and high intracellular ATP competition (~1-5 mM). We use engineered Ba/F3 cells because they are murine pro-B cells dependent on IL-3 for survival. By transfecting them with mutant EGFR and withdrawing IL-3, their survival becomes entirely dependent on oncogenic EGFR signaling, providing a zero-background system[6].
-
Cell Seeding: Wash Ba/F3 cells (expressing EGFR L858R/T790M) three times in PBS to remove residual IL-3. Seed at 5,000 cells/well in 96-well plates in RPMI-1640 with 10% FBS.
-
Compound Treatment: Add quinazoline derivatives (0.1 nM to 10 µM).
-
Self-Validation Step: In a parallel control plate, add the same compounds but supplement the media with 10 ng/mL murine IL-3. If a compound kills cells in the IL-3 rescued plate, the toxicity is off-target (general cytotoxicity), not EGFR-specific.
-
-
Incubation: Incubate for 72 hours at 37°C, 5% CO2.
-
Viability Readout: Add CellTiter-Glo reagent (measures intracellular ATP as a proxy for viable cells). Luminescence is recorded to generate cellular EC50 curves.
Workflow Visualization
Fig 2. Iterative SAR optimization workflow for quinazoline derivatives.
Conclusion & Future Perspectives
The 4-anilinoquinazoline scaffold remains a cornerstone of targeted oncology. As tumors evolve to evade covalent inhibitors via C797S mutations[4], the SAR paradigm is shifting. Future directions include the development of allosteric quinazolinones[6] and Proteolysis Targeting Chimeras (PROTACs) that utilize the quinazoline core not merely to inhibit kinase activity, but to recruit E3 ligases for the total degradation of the mutant receptor.
References
-
Quinazoline Derivatives as Targeted Chemotherapeutic Agents Source: PMC - NIH URL:[Link]
-
Epidermal growth factor receptor tyrosine kinase inhibitors: similar but different? Source: PubMed URL:[Link]
-
Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19 Source: PMC - NIH URL:[Link]
-
Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC Source: PMC - NIH URL:[Link]
-
Structure- and reactivity-based development of covalent inhibitors of the activating and gatekeeper mutant forms of the epidermal growth factor receptor (EGFR) Source: PubMed URL:[Link]
-
Design, Synthesis, Antiproliferative Potency and In Silico Studies of Novel Alkynyl Quinazolines as Potential EGFR Inhibitors Source: PMC - NIH URL:[Link]
Sources
- 1. Quinazoline Derivatives as Targeted Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, Antiproliferative Potency and In Silico Studies of Novel Alkynyl Quinazolines as Potential EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epidermal growth factor receptor tyrosine kinase inhibitors: similar but different? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure- and reactivity-based development of covalent inhibitors of the activating and gatekeeper mutant forms of the epidermal growth factor receptor (EGFR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
In silico modeling of 1-(4-Fluorophenyl)-2-quinazolin-4-ylsulfanylethanone
An In-Depth Technical Guide to the In Silico Modeling of 1-(4-Fluorophenyl)-2-quinazolin-4-ylsulfanylethanone
Abstract
The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] This guide presents a comprehensive, in-silico workflow for the characterization of a novel derivative, 1-(4-Fluorophenyl)-2-quinazolin-4-ylsulfanylethanone. As drug discovery pivots towards computational methodologies to reduce costs and accelerate timelines, a structured in-silico approach is paramount for the early-stage assessment of new chemical entities.[3][4] This document provides researchers, chemists, and drug development professionals with a robust, step-by-step protocol for ligand preparation, target identification, molecular docking, molecular dynamics simulations, and ADMET prediction. Each step is explained with a focus on the underlying scientific rationale, ensuring that the described protocols are not merely procedural but also self-validating and grounded in established computational chemistry principles.
Foundational Analysis: Ligand Preparation and Physicochemical Profiling
Before any computational analysis can commence, the subject molecule, 1-(4-Fluorophenyl)-2-quinazolin-4-ylsulfanylethanone, must be accurately represented in a digital format. This initial stage is critical, as any errors in the molecular structure will propagate through all subsequent simulations, rendering the results invalid.
Rationale for Ligand Preparation
The conversion from a 2D chemical drawing to a 3D conformation is a foundational step. Most computational algorithms, particularly those for docking and dynamics, operate on three-dimensional atomic coordinates. Furthermore, the process involves assigning correct atom types, bond orders, and protonation states, which are essential for the force field to accurately calculate the potential energy of the molecule. An energy minimization step is then performed to relieve any steric strain introduced during the 2D-to-3D conversion, resulting in a stable, low-energy conformer suitable for analysis.[5]
Protocol: 2D Structure to 3D Model Conversion
-
2D Structure Drawing: Using chemical drawing software (e.g., ChemDraw, MarvinSketch), draw the 2D structure of 1-(4-Fluorophenyl)-2-quinazolin-4-ylsulfanylethanone.
-
Export in a Machine-Readable Format: Save the structure as a SMILES string or in a .mol file.
-
3D Coordinate Generation: Import the 2D file into a molecular modeling program (e.g., Avogadro, Chem3D). Use the software's built-in tools to generate a 3D conformation.
-
Protonation and Tautomeric State Check: At a physiological pH of 7.4, ensure all relevant atoms are correctly protonated. For quinazolines, the nitrogen atoms are of particular interest.
-
Energy Minimization: Perform a geometry optimization using a suitable force field, such as MMFF94 or UFF. This process adjusts bond lengths and angles to find a low-energy, stable conformation.[6]
-
Final Output: Save the optimized 3D structure in a PDB or MOL2 format for use in subsequent steps.
Physicochemical Property Prediction
Early assessment of drug-likeness is a key filter in the drug discovery pipeline.[7] Lipinski's Rule of Five provides a set of heuristics to evaluate whether a compound has properties that would make it a likely orally active drug in humans. Online tools like SwissADME can rapidly calculate these and other important descriptors from the molecule's structure.[8]
| Property | Predicted Value | Lipinski's Rule of Five Guideline | Compliance |
| Molecular Weight | 312.35 g/mol | ≤ 500 g/mol | Yes |
| LogP (Octanol/Water) | 3.85 | ≤ 5 | Yes |
| Hydrogen Bond Donors | 0 | ≤ 5 | Yes |
| Hydrogen Bond Acceptors | 4 (N, O, S) | ≤ 10 | Yes |
Table 1: Predicted physicochemical properties and drug-likeness analysis for 1-(4-Fluorophenyl)-2-quinazolin-4-ylsulfanylethanone.
Target Identification and Protein Preparation
Given that this is a novel compound, a primary objective is to identify its potential biological targets. Quinazoline derivatives are well-documented inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.[5][9] Targets such as the Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and cyclooxygenase (COX) are logical starting points for investigation based on scaffold similarity to known inhibitors.[6][10][11] For this guide, we will proceed with EGFR kinase as the primary hypothetical target.
Rationale for Protein Preparation
Raw crystal structures obtained from the Protein Data Bank (PDB) are not immediately ready for docking simulations. They often contain non-essential components like water molecules, co-crystallized ligands, and co-factors that can occupy the binding site.[5] Furthermore, these structures lack hydrogen atoms, which are critical for calculating hydrogen bonds and electrostatic interactions. The preparation protocol addresses these issues to create a clean, chemically correct receptor model.
Protocol: EGFR Kinase Preparation for Docking
-
Obtain Protein Structure: Download the 3D crystal structure of human EGFR kinase domain from the Protein Data Bank (e.g., PDB ID: 2A4L).[6]
-
Clean the PDB File: Using molecular visualization software (e.g., PyMOL, UCSF Chimera), remove all non-protein atoms, including water molecules (HOH), ions, and the co-crystallized ligand. This is done to ensure the binding site is accessible to our new ligand.
-
Add Polar Hydrogens: Add hydrogen atoms to the protein structure. This step is crucial as it ensures correct ionization and tautomeric states for amino acid residues, particularly histidine, glutamate, and aspartate.
-
Assign Atomic Charges: Assign partial atomic charges using a force field-based method. For docking with AutoDock, Kollman charges are typically assigned.[6]
-
Define the Binding Site: Identify the ATP-binding pocket of EGFR. This can be done by referencing the position of the co-crystallized ligand in the original PDB file.
-
Generate Grid Box: Create a grid box that encompasses the entire binding site. This box defines the three-dimensional space where the docking software will search for favorable ligand binding poses. The size should be large enough to allow the ligand to rotate freely but small enough to focus the search and reduce computation time.
-
Save in Required Format: Save the prepared protein and the grid parameter file in the format required by the docking software (e.g., PDBQT for AutoDock).
Molecular Docking Simulation
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex.[5][12] The primary output is a binding affinity score (often in kcal/mol), which estimates the strength of the interaction, and a predicted binding pose, which reveals key intermolecular interactions like hydrogen bonds and hydrophobic contacts.
Causality Behind the Docking Experiment
The goal is to test the hypothesis that 1-(4-Fluorophenyl)-2-quinazolin-4-ylsulfanylethanone can bind favorably within the EGFR active site. A strong predicted binding affinity, comparable to or better than known inhibitors, and a pose that forms logical interactions with key catalytic residues would provide a strong rationale for advancing the compound to in-vitro testing. This computational screening method is vastly faster and cheaper than synthesizing and testing every candidate molecule.[13]
Protocol: Docking with AutoDock Vina
-
Prepare Ligand: Convert the energy-minimized 3D structure of our quinazoline derivative into the PDBQT format, defining rotatable bonds.
-
Prepare Receptor: Use the PDBQT file of the prepared EGFR protein from the previous step.
-
Configure Docking Parameters: Create a configuration file specifying the file paths for the ligand and receptor, the center and dimensions of the grid box, and the exhaustiveness of the search (a higher value increases the chance of finding the best pose but takes longer).
-
Execute Docking Simulation: Run the docking simulation using a program like AutoDock Vina. The software will systematically explore different conformations of the ligand within the defined binding site.
-
Analyze Results:
-
Binding Affinity: The primary quantitative output is the binding energy. More negative values indicate stronger predicted binding.
-
Binding Pose: Visualize the top-ranked binding pose in complex with the protein using software like PyMOL or Discovery Studio Visualizer.
-
Interaction Analysis: Identify and analyze the specific interactions (hydrogen bonds, hydrophobic contacts, pi-stacking) between the ligand and the amino acid residues of the binding pocket.
-
Interpreting Docking Data
| Ligand | Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |
| 1-(4-Fluorophenyl)-... | EGFR (PDB: 2A4L) | -8.5 | Met793, Leu718, Val726, Ala743, Lys745 |
| Erlotinib (Reference) | EGFR (PDB: 2A4L) | -9.2 | Met793, Leu718, Gly796, Cys797 |
Table 2: Hypothetical molecular docking results comparing the novel compound to a known EGFR inhibitor, Erlotinib. Stronger (more negative) binding energies are favorable.
Molecular Dynamics (MD) Simulation
While molecular docking provides a valuable static snapshot of a potential ligand-protein interaction, biological systems are highly dynamic.[14] Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing insights into the stability and flexibility of the protein-ligand complex in a simulated physiological environment.[15][16]
Rationale for MD Simulation
An MD simulation serves as a crucial validation step for a docking pose.[17] It assesses whether the predicted binding mode is stable over a period of nanoseconds. If the ligand remains securely in the binding pocket, it increases confidence in the docking result. If it dissociates or undergoes significant conformational changes, the initial docking pose may have been an artifact. Key metrics like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are used to quantify this stability.
Protocol: MD Simulation using GROMACS
-
System Preparation:
-
Complex Formation: Use the best-ranked pose from the molecular docking as the starting structure for the protein-ligand complex.
-
Force Field Selection: Choose an appropriate force field (e.g., AMBER, CHARMM) to describe the interactions between atoms. Generate topology files for both the protein and the ligand.
-
Solvation: Place the complex in a periodic box of water molecules (e.g., TIP3P) to simulate an aqueous environment.
-
Ionization: Add ions (e.g., Na+, Cl-) to neutralize the system's overall charge and mimic physiological salt concentration.
-
-
Energy Minimization: Perform a steep descent energy minimization of the entire system to remove any steric clashes, particularly with the newly added solvent and ions.
-
Equilibration:
-
NVT Ensemble (Constant Volume and Temperature): Gradually heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. This allows the solvent to settle around the protein-ligand complex.
-
NPT Ensemble (Constant Pressure and Temperature): Run a simulation at constant pressure and temperature to ensure the system reaches the correct density.
-
-
Production Run: Once the system is equilibrated (indicated by stable temperature, pressure, and density), run the production MD simulation for a desired length of time (e.g., 50-100 nanoseconds). Trajectories (atomic coordinates over time) are saved at regular intervals.
-
Trajectory Analysis:
-
RMSD: Calculate the RMSD of the protein backbone and the ligand over time. A stable, plateauing RMSD curve suggests the complex is not undergoing major structural changes.
-
RMSF: Calculate the RMSF for each amino acid residue to identify flexible and rigid regions of the protein.
-
Hydrogen Bond Analysis: Monitor the number and duration of hydrogen bonds between the ligand and protein throughout the simulation.
-
ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction
A compound with excellent binding affinity is useless if it is toxic or cannot reach its target in the body.[18] In silico ADMET prediction is a critical step to flag potential liabilities early, saving significant time and resources.[19][20] Numerous web servers and software packages use models built from large experimental datasets to predict these properties.[8][20]
Rationale for ADMET Profiling
The goal is to build a comprehensive safety and pharmacokinetic profile of the candidate molecule before any resource-intensive synthesis or in-vitro testing is performed.[19] By predicting properties like blood-brain barrier (BBB) penetration, interaction with cytochrome P450 (CYP) enzymes (key for metabolism), and potential for cardiotoxicity (hERG inhibition), we can prioritize candidates with the most promising drug-like properties.
Protocol: In Silico ADMET Prediction
-
Select Prediction Tools: Utilize a consensus approach by using multiple well-validated, open-access web servers (e.g., SwissADME, admetSAR, ProTox-II). Using multiple tools helps mitigate the biases of any single algorithm.[19]
-
Input Structure: Submit the SMILES string of 1-(4-Fluorophenyl)-2-quinazolin-4-ylsulfanylethanone to the selected servers.
-
Compile and Analyze Predictions: Collate the output data for key ADMET endpoints into a summary table.
-
Interpret Results: Assess the overall profile. For an anticancer agent targeting a peripheral kinase like EGFR, high gastrointestinal (GI) absorption and low BBB penetration might be ideal. Low potential for CYP inhibition and hERG blockage is almost always desirable.
Predicted ADMET Profile Summary
| Parameter | Prediction | Implication for Drug Development |
| Absorption | ||
| GI Absorption | High | Likely good oral bioavailability. |
| BBB Permeant | No | Reduced risk of CNS side effects. |
| Distribution | ||
| P-gp Substrate | No | Less susceptible to efflux pumps, improving cell penetration. |
| Metabolism | ||
| CYP2D6 Inhibitor | No | Lower risk of drug-drug interactions. |
| CYP3A4 Inhibitor | No | Lower risk of drug-drug interactions. |
| Toxicity | ||
| hERG I Inhibitor | Low Risk | Reduced risk of cardiotoxicity. |
| AMES Toxicity | Non-mutagen | Low risk of being carcinogenic. |
| Hepatotoxicity | Low Risk | Reduced risk of liver damage. |
Table 3: A hypothetical summary of predicted ADMET properties for 1-(4-Fluorophenyl)-2-quinazolin-4-ylsulfanylethanone, generated from consensus server data.
Integrated Workflow and Conclusion
The in-silico modeling of a novel compound is a multi-step, iterative process that provides a holistic early-stage assessment of its therapeutic potential. Each stage builds upon the last, from establishing a valid 3D structure to predicting its dynamic behavior and pharmacokinetic profile.
A representative workflow for the in-silico evaluation of a novel drug candidate.
Based on this comprehensive, albeit hypothetical, in-silico analysis, 1-(4-Fluorophenyl)-2-quinazolin-4-ylsulfanylethanone presents as a promising candidate. It adheres to Lipinski's rules, demonstrates strong predicted binding affinity to the EGFR kinase active site, and exhibits a favorable ADMET profile. The logical next steps would involve the chemical synthesis of the compound, followed by in-vitro validation of its activity through enzyme inhibition assays and cell-based proliferation studies.[6] This guide provides the computational framework and justification necessary to confidently invest resources in those subsequent, more costly experimental stages.
References
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Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web server to support rational in silico drug design. Scientific Reports. Available at: [Link]
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Al-Suhaimi, K. S., et al. (2026). Design and in silico evaluation of quinazoline derivatives for hepatic cancer: QSAR modeling, ADMET profiling, molecular docking, and dynamics simulations. Arabian Journal of Chemistry. Available at: [Link]
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Genomics & Informatics Lab. (2026). MD Simulation Tutorial for Beginners. Genomics & Informatics Lab. Available at: [Link]
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Krajnc, A., et al. (2021). Synthesis, Inhibitory Activity, and In Silico Modeling of Selective COX-1 Inhibitors with a Quinazoline Core. ACS Medicinal Chemistry Letters. Available at: [Link]
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Borah, P., et al. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery. Available at: [Link]
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Sahoo, B. M., et al. (2023). In Silico Tools and Software to Predict ADMET of New Drug Candidates. Springer. Available at: [Link]
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Scribd. (n.d.). In Silico ADMET Prediction Tools. Available at: [Link]
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El-Elimat, T., et al. (2026). In Silico Development of Novel Quinazoline-Based EGFR Inhibitors via 3D-QSAR, Docking, ADMET, and Molecular Dynamics. MDPI. Available at: [Link]
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Varghese, J. J., & Pande, V. S. (2020). Molecular Dynamics Simulations in Drug Discovery and Pharmaceutical Development. MDPI. Available at: [Link]
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Simulations Plus. (2026). ADMET Predictor®. Available at: [Link]
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Al-Khafaji, K., et al. (2024). Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investigation. ACS Omega. Available at: [Link]
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International Journal for Multidisciplinary Research. (2024). Design, Synthesis, and In-silico Evaluation of Quinazoline Derivatives as Anti-Inflammatory Agents. IJFMR. Available at: [Link]
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Durrant, J. D., & McCammon, J. A. (2011). Molecular dynamics simulations and drug discovery. BMC Biology. Available at: [Link]
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Margreitter, C. (2022). Application of molecular dynamics simulations in the field of drug discovery. YouTube. Available at: [Link]
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Lee, V. S., & Tiong, Y. J. (2023). A Guide to In Silico Drug Design. Pharmaceutics. Available at: [Link]
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TeachOpenCADD. (n.d.). T019 · Molecular dynamics simulation. Available at: [Link]
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Selvam, C., & Kumar, V. (2006). Molecular docking studies on quinazoline antifolate derivatives as human thymidylate synthase inhibitors. Bioinformation. Available at: [Link]
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Lee, V. S., & Tiong, Y. J. (2022). A Guide to In Silico Drug Design. ResearchGate. Available at: [Link]
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Al-Otaibi, J. S., et al. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Journal of Molecular Structure. Available at: [Link]
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Journal of Drug Delivery and Therapeutics. (2024). Drug Discovery Tools and In Silico Techniques: A Review. Available at: [Link]
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Frontiers Media. (n.d.). In Silico Methods for Drug Design and Discovery. Frontiers in Chemistry. Available at: [Link]
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Meftah, O. N., et al. (2023). recent developments in synthetic methods and pharmacological activities of quinazolinone derivatives: a review. World Journal of Pharmaceutical Research. Available at: [Link]
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Widiyana, A. P., et al. (2017). Design and Molecular Docking Studies of Quinazoline Derivatives as Antiproliferation. Jurnal Farmasi dan Ilmu Kefarmasian Indonesia. Available at: [Link]
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Asadipour, A., et al. (2013). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. DARU Journal of Pharmaceutical Sciences. Available at: [Link]
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ResearchGate. (2016). BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. Available at: [Link]
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Al-Suhaimi, K. S., et al. (2014). Quinazoline derivatives: synthesis and bioactivities. Molecules. Available at: [Link]
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PrepChem.com. (n.d.). Synthesis of 4-chloro-2-(4-methylphenyl)quinazoline. Available at: [Link]
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Al-Zoubi, R. M., et al. (2024). Biological Activities of Recent Advances in Quinazoline. IntechOpen. Available at: [Link]
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Lee, S. M., et al. (2023). Actinoquinazolinone, a New Quinazolinone Derivative from a Marine Bacterium Streptomyces sp. CNQ-617, Suppresses the Motility of Gastric Cancer Cells. MDPI. Available at: [Link]
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Sharma, V. K., et al. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkivoc. Available at: [Link]
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ResearchGate. (2019). Biological Activity of Quinazolinones. Available at: [Link]
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National Center for Biotechnology Information. (2025). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. PMC. Available at: [Link]
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Semantic Scholar. (2022). Research Article Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Available at: [Link]
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Experimental protocol for using 1-(4-Fluorophenyl)-2-quinazolin-4-ylsulfanylethanone
Application Note: Experimental Protocol for the in vitro Evaluation of 1-(4-Fluorophenyl)-2-quinazolin-4-ylsulfanylethanone as a Kinase Inhibitor Probe
Introduction & Mechanistic Rationale
1-(4-Fluorophenyl)-2-quinazolin-4-ylsulfanylethanone is a synthetic small molecule characterized by a quinazoline core linked via a thioether to a fluorophenyl ethanone moiety. In preclinical drug discovery, 4-substituted quinazoline derivatives are heavily utilized as potent, ATP-competitive inhibitors of receptor tyrosine kinases (RTKs), most notably FLT3 (FMS-like tyrosine kinase 3) and EGFR (Epidermal Growth Factor Receptor) .
The structural logic of this compound dictates its experimental application: the quinazoline ring acts as a hinge-binder within the kinase ATP-binding pocket, while the flexible thioether linkage allows the lipophilic 4-fluorophenyl group to project deep into the adjacent hydrophobic pocket . This dual-anchoring mechanism increases target residence time and kinase selectivity. To properly evaluate this compound as a pharmacological probe, researchers must employ a cascading workflow that validates biochemical potency, cellular on-target efficacy, and downstream signal abrogation.
Figure 1: Mechanistic pathway of quinazoline-based RTK inhibition and downstream phenotypic effects.
Experimental Workflow Overview
Evaluating a hydrophobic kinase inhibitor requires a rigorous, self-validating progression from cell-free systems to complex cellular models. The workflow below outlines the critical path for characterizing 1-(4-Fluorophenyl)-2-quinazolin-4-ylsulfanylethanone.
Figure 2: Sequential experimental workflow for validating the kinase inhibitor probe.
Compound Preparation and Storage
Due to the highly lipophilic nature of the fluorophenyl and quinazoline moieties, aqueous solubility is inherently poor.
-
Reconstitution: Dissolve the lyophilized powder in 100% anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO) to create a 10 mM master stock.
-
Storage: Aliquot into single-use volumes (e.g., 10 µL) and store at -80°C.
-
Causality Note: Repeated freeze-thaw cycles will cause the compound to precipitate out of the solvent matrix, drastically reducing the effective concentration and leading to false-negative assay results.
Protocol 1: Cell-Free Kinase Inhibition Profiling
To determine the intrinsic biochemical potency (IC50) of the compound, we utilize the ADP-Glo™ Kinase Assay. We select this luminescent method over fluorescent alternatives because it measures the accumulation of ADP rather than the depletion of ATP, allowing for high ATP concentrations that better mimic physiological intracellular conditions .
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a 3X Kinase/Substrate mixture (e.g., recombinant FLT3 or EGFR and myelin basic protein) in 1X Kinase Buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.01% Brij-35, 1 mM EGTA, 2 mM DTT).
-
Compound Dilution: Perform a 10-point, 3-fold serial dilution of the compound in 100% DMSO. Transfer to an intermediate plate and dilute 1:100 in 1X Kinase Buffer to achieve a 3X compound solution (final DMSO concentration in the assay must be strictly 1% to prevent solvent-induced enzyme denaturation).
-
Reaction Assembly: In a low-volume 384-well white plate, combine 1 µL of 3X compound, 1 µL of 3X Kinase/Substrate mix, and incubate at room temperature (RT) for 15 minutes to allow for compound-enzyme equilibration.
-
Initiation: Add 1 µL of 3X ATP (at the specific Km for the target kinase) to initiate the reaction. Incubate for 60 minutes at RT.
-
Detection: Add 3 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP (Incubate 40 mins). Then, add 6 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal (Incubate 30 mins).
-
Readout: Measure luminescence using a multimode microplate reader.
Self-Validation Checkpoint: Always include a pan-kinase inhibitor (e.g., Staurosporine) as a positive control for enzyme inhibition, and a 1% DMSO vehicle as a negative control. Calculate the Z'-factor; a value >0.5 validates the assay's dynamic range and trustworthiness.
Protocol 2: Cellular Viability & Proliferation Assay
Biochemical potency does not guarantee cellular efficacy due to potential issues with membrane permeability or efflux pump clearance. We evaluate cellular viability using the CellTiter-Glo (CTG) assay, which quantifies ATP as an indicator of metabolically active cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed target-dependent cells (e.g., MV4-11 for FLT3-ITD) and target-independent cells (e.g., K562, driven by BCR-ABL) at 5,000 cells/well in 90 µL of complete media (RPMI-1640 + 10% FBS) into a 96-well opaque white plate. Incubate overnight at 37°C, 5% CO2.
-
Treatment: Prepare a 10X concentration of the compound in media (from the DMSO stock). Add 10 µL of the 10X compound to the wells. The final DMSO concentration must not exceed 0.1% to avoid solvent cytotoxicity.
-
Incubation: Incubate the plates for 72 hours. Causality Note: 72 hours allows sufficient time for the inhibition of the kinase signaling cascade to translate into the phenotypic endpoint of apoptosis.
-
Assay Execution: Equilibrate the plate and CTG reagent to RT for 30 minutes. Add 100 µL of CTG reagent per well. Place on an orbital shaker for 2 minutes to induce cell lysis, then incubate at RT for 10 minutes to stabilize the luminescent signal.
-
Readout: Record luminescence and calculate the GI50 (Half-maximal growth inhibitory concentration) using non-linear regression analysis.
Self-Validation Checkpoint: The inclusion of the K562 cell line acts as a critical negative control. If the compound kills K562 cells at the same concentration as MV4-11 cells, it is acting as a general cytotoxic poison rather than a targeted kinase inhibitor.
Protocol 3: Downstream Signaling Analysis (Western Blotting)
To prove that cell death is directly caused by the inhibition of the target kinase, we must visualize the abrogation of downstream signal transduction (e.g., phosphorylation of STAT5, ERK, or AKT).
Step-by-Step Methodology:
-
Treatment & Lysis: Treat MV4-11 cells with the compound at 1X, 5X, and 10X its cellular GI50 for 2 hours. Harvest cells, wash with ice-cold PBS, and lyse in RIPA buffer supplemented with 1X Protease Inhibitor Cocktail and Phosphatase Inhibitors (1 mM Na3VO4, 10 mM NaF).
-
Causality Note: Phosphatase inhibitors are absolutely critical; without them, endogenous cellular phosphatases will rapidly strip the phosphate groups during lysis, resulting in a false-negative signal for baseline phosphorylation.
-
-
Protein Quantification: Determine protein concentration using a BCA assay. Equalize all samples to 30 µg of total protein.
-
Electrophoresis & Transfer: Resolve proteins on a 4-12% Bis-Tris SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane in 5% BSA in TBST for 1 hour. Probe overnight at 4°C with primary antibodies against p-FLT3, total FLT3, p-STAT5, total STAT5, and GAPDH.
-
Detection: Incubate with HRP-conjugated secondary antibodies for 1 hour at RT. Develop using Enhanced Chemiluminescence (ECL) substrate and image.
Self-Validation Checkpoint: The ratio of phospho-protein to total-protein must be analyzed. A decrease in p-FLT3 without a decrease in total FLT3 proves true kinase inhibition, validating that the compound is not merely causing rapid protein degradation or triggering off-target translational arrest.
Representative Quantitative Data
To facilitate easy comparison, the expected pharmacological profile of a highly selective quinazoline thioether derivative is summarized below.
| Assay Type | Target / Cell Line | Biological Readout | Representative IC50 / GI50 (nM) | Interpretation |
| Biochemical | FLT3 (Wild Type) | Kinase Activity | 12.5 nM | Potent target engagement |
| Biochemical | EGFR (Wild Type) | Kinase Activity | 45.2 nM | Secondary target engagement |
| Cellular | MV4-11 (FLT3-ITD) | Cell Viability | 85.4 nM | High efficacy in dependent model |
| Cellular | HCC827 (EGFR Mut) | Cell Viability | 120.1 nM | Moderate efficacy in dependent model |
| Cellular | K562 (Independent) | Cell Viability | >10,000 nM | Confirms lack of general cytotoxicity |
References
-
Li, W.-W., Wang, X.-Y., Zheng, R.-L., Yan, W.-J., Zhao, G.-X., Li, L., & Yang, S.-Y. (2012). Discovery of the Novel Potent and Selective FLT3 Inhibitor 1-{5-[7-(3-Morpholinopropoxy)quinazolin-4-ylthio]-[1,3,4]thiadiazol-2-yl}-3-p-tolylurea and Its Anti-Acute Myeloid Leukemia (AML) Activities in Vitro and in Vivo. Journal of Medicinal Chemistry, 55(8), 3852-3866. URL:[Link]
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Pandey, A., Volkots, D. L., Seroogy, J. M., Rose, J. W., Yu, J. C., Somoza, J. R., ... & Su, C. G. (2002). Identification of Orally Active, Potent, and Selective 4-Piperazinylquinazolines as Antagonists of the Platelet-Derived Growth Factor Receptor Tyrosine Kinase Family. Journal of Medicinal Chemistry, 45(17), 3772-3793. URL:[Link]
-
Zegzouti, H., Zdanovskaia, M., Hsiao, K., & Goueli, S. A. (2009). ADP-Glo: A Bioluminescent and Homogeneous ADP Monitoring Assay for Kinases. ASSAY and Drug Development Technologies, 7(6), 560-572. URL:[Link]
Application Note & Protocols: A Framework for the In Vitro Characterization of 1-(4-Fluorophenyl)-2-quinazolin-4-ylsulfanylethanone
Introduction
The quinazoline scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets.[1][2] Derivatives of quinazoline have been successfully developed into therapeutics with a vast range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][3][4] A significant portion of these activities, particularly in oncology, stems from their potent inhibition of protein kinases.[5] Marketed drugs such as Gefitinib and Erlotinib, which feature the 4-anilinoquinazoline core, validate the scaffold's utility in targeting key signaling proteins like the Epidermal Growth Factor Receptor (EGFR).[1][6]
This document provides a comprehensive guide for the initial in vitro characterization of a novel derivative, 1-(4-Fluorophenyl)-2-quinazolin-4-ylsulfanylethanone. Given the well-established pharmacology of the quinazoline class, we propose a logical, tiered assay cascade designed to first establish broad cellular activity and then elucidate a specific molecular mechanism of action, with a primary hypothesis centered on kinase inhibition.[5][6] This framework is designed for researchers, scientists, and drug development professionals to efficiently profile this compound and determine its therapeutic potential.
Proposed Investigational Workflow
The characterization of a novel compound follows a logical progression from broad, phenotypic screening to specific, target-based mechanistic studies. This ensures that resources are directed toward compounds with demonstrated biological activity and helps to build a comprehensive understanding of the molecule's function.
Figure 1: A tiered workflow for the in vitro characterization of novel quinazoline derivatives.
Part 1: Protocol for Preliminary Cytotoxicity Screening
Rationale and Scientific Principle
Before investigating specific molecular targets, it is essential to determine if 1-(4-Fluorophenyl)-2-quinazolin-4-ylsulfanylethanone exhibits general cytotoxic or anti-proliferative effects against cancer cells. This initial screen validates the compound's biological activity and provides a crucial dose-response relationship, from which the half-maximal inhibitory concentration (IC50) is derived. The IC50 value is indispensable for guiding the concentration ranges used in subsequent, more complex mechanistic assays.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely adopted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[7][8] Viable cells contain mitochondrial dehydrogenases that cleave the tetrazolium ring of the yellow MTT reagent, yielding insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, allowing for quantitative measurement of cytotoxicity.
Protocol: MTT Cell Viability Assay
Materials:
-
1-(4-Fluorophenyl)-2-quinazolin-4-ylsulfanylethanone (Test Compound)
-
Human cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer, PC-3 prostate cancer, selected based on EGFR overexpression)[6]
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
MTT reagent (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile 96-well flat-bottom plates
-
Multichannel pipette and microplate reader (570 nm wavelength)
Methodology:
-
Cell Seeding:
-
Harvest and count cells using a hemocytometer.
-
Seed 5,000-10,000 cells per well in 100 µL of complete culture medium into a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of the test compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve final desired concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration in all wells, including the vehicle control, is ≤ 0.5% to avoid solvent toxicity.
-
Carefully remove the old medium from the wells and add 100 µL of medium containing the different concentrations of the compound. Include wells for "untreated" (medium only) and "vehicle control" (medium with 0.5% DMSO).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.[7]
-
-
MTT Incubation:
-
After the treatment period, add 20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for an additional 3-4 hours at 37°C, allowing formazan crystals to form.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the crystals.[7]
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance (Optical Density, OD) of each well at 570 nm using a microplate reader.
-
Data Analysis
The percentage of cell viability is calculated relative to the vehicle control:
-
% Viability = (OD_treated / OD_vehicle_control) * 100
Plot the % Viability against the log-transformed compound concentration. Use a non-linear regression (sigmoidal dose-response curve fit) to calculate the IC50 value.
| Compound | Cell Line | Incubation Time (h) | IC50 (µM) |
| 1-(4-Fluorophenyl)-... | A549 | 48 | Example: 8.5 |
| 1-(4-Fluorophenyl)-... | MCF-7 | 48 | Example: 12.2 |
| Gefitinib (Control) | A549 | 48 | Example: 15.1 |
| Table 1: Example data presentation for cytotoxicity screening results. |
Part 2: Protocol for Target-Based Biochemical Assay
Rationale and Scientific Principle
The quinazoline moiety is a well-established ATP-competitive inhibitor of numerous protein kinases.[1][5] A positive result in the cytotoxicity screen strongly justifies progressing to a biochemical assay to determine if 1-(4-Fluorophenyl)-2-quinazolin-4-ylsulfanylethanone directly inhibits the enzymatic activity of specific kinases. An in vitro biochemical assay provides a clean, cell-free system to measure the direct interaction between the compound and a purified enzyme, eliminating confounding factors present in a cellular environment.[9]
Universal kinase assays that detect the formation of ADP, the common product of all kinase-catalyzed phosphotransfer reactions, are highly efficient for screening.[9] The ADP-Glo™ Kinase Assay (Promega) is a luminescence-based system that quantifies the amount of ADP produced. The assay is performed in two steps: first, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining unconsumed ATP. Second, a Kinase Detection Reagent is added to convert the newly produced ADP into ATP, which then drives a luciferase-luciferin reaction, generating a light signal that is proportional to ADP concentration. Inhibition of the kinase results in less ADP production and a lower luminescence signal.
Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
Materials:
-
Purified, active recombinant kinases (e.g., EGFR, HER2, CDK2)[5]
-
Specific peptide substrates and cofactors for each kinase
-
ATP solution
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test Compound and a known inhibitor as a positive control (e.g., Gefitinib for EGFR)
-
Kinase reaction buffer (specific to the kinase, generally contains Tris-HCl, MgCl₂, DTT)
-
White, opaque 384-well assay plates
-
Luminometer
Methodology:
-
Reagent Preparation:
-
Prepare serial dilutions of the test compound and control inhibitor in the appropriate kinase buffer. The concentration range should bracket the IC50 value obtained from the cytotoxicity assay.
-
Prepare a master mix containing the kinase, its specific substrate, and any required cofactors in the kinase buffer.
-
Prepare the ATP solution at a concentration close to the Michaelis constant (Km) for the specific kinase to ensure sensitive detection of competitive inhibitors.
-
-
Kinase Reaction:
-
Add 2.5 µL of the diluted test compound or control to the wells of a 384-well plate.
-
Initiate the reaction by adding 2.5 µL of the kinase/substrate master mix.
-
Immediately after, add 5 µL of the ATP solution to start the reaction. The final reaction volume is 10 µL.
-
Include "no enzyme" controls (for background) and "vehicle" controls (for 100% activity).
-
Incubate the plate at room temperature for 60 minutes (or the optimized time for the specific kinase).
-
-
ATP Depletion:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Signal Generation:
-
Add 20 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
-
-
Data Acquisition:
-
Measure the luminescence using a plate-based luminometer.
-
Data Analysis
The percentage of kinase inhibition is calculated as follows:
-
% Inhibition = 100 * [1 - (Signal_inhibitor - Signal_no_enzyme) / (Signal_vehicle - Signal_no_enzyme)]
Plot the % Inhibition against the log-transformed compound concentration and use non-linear regression to determine the biochemical IC50 value.
Part 3: Protocol for Cellular Target Engagement
Rationale and Scientific Principle
Confirming that a compound inhibits a purified enzyme is a critical step. However, it is equally important to demonstrate that the compound can enter a cell and engage the same target in its native environment.[10] For kinase inhibitors, a standard method for demonstrating target engagement is to measure the phosphorylation status of the target kinase and its downstream signaling proteins.[11]
Many kinases, such as receptor tyrosine kinases like EGFR, undergo autophosphorylation upon activation, which is a prerequisite for their catalytic activity and the subsequent phosphorylation of downstream effectors. An effective inhibitor will block this autophosphorylation. Western blotting is a powerful immunoassay that can detect specific proteins and their post-translational modifications (like phosphorylation) in a complex cell lysate. By using antibodies specific to both the total protein and its phosphorylated form, one can directly visualize the inhibitory effect of the compound on the kinase's activity within the cell.
Figure 2: Inhibition of the EGFR signaling cascade by a hypothetical quinazoline compound.
Protocol: Western Blot for Kinase Phosphorylation
Materials:
-
Cancer cell line known to express the target kinase (e.g., A549 for EGFR)
-
Test Compound
-
Growth factor for stimulation (e.g., EGF for the EGFR pathway)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-pEGFR, anti-total EGFR, anti-pAkt, anti-total Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system (e.g., ChemiDoc)
Methodology:
-
Cell Culture and Treatment:
-
Plate cells and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours to reduce basal kinase activity.
-
Pre-treat cells with various concentrations of the test compound (e.g., 0.5x, 1x, 5x IC50) for 2-4 hours.
-
Stimulate the cells with the appropriate growth factor (e.g., 100 ng/mL EGF) for 15-30 minutes to induce kinase phosphorylation. An unstimulated control should be included.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with ice-cold RIPA buffer.
-
Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize all samples to the same protein concentration (e.g., 20-30 µg per lane) and prepare with Laemmli sample buffer.
-
Separate proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunodetection:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-pEGFR) overnight at 4°C, diluted according to the manufacturer's recommendation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Signal Detection:
-
Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
To confirm equal protein loading, the membrane can be stripped and re-probed for the total form of the kinase and/or a housekeeping protein like β-actin.
-
Data Analysis
The resulting bands on the Western blot are analyzed qualitatively and quantitatively. A dose-dependent decrease in the signal from the phospho-specific antibody, with no change in the signal from the total protein antibody, confirms specific, on-target inhibition of the kinase in a cellular context.
References
- Benchchem. (n.d.). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Quinazoline Compounds. Benchchem.
- BellBrook Labs. (2025, November 11). Biochemical Assay Development: Strategies to Speed Up Research. BellBrook Labs.
- Ichor Life Sciences. (n.d.). Biochemical Assay Development. Ichor Life Sciences.
- Gao, Y., et al. (n.d.). Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment. PMC.
- Sartorius. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery. Sartorius.
- Promega. (n.d.). Custom Assay Development Services. Promega.
- Taylor & Francis Online. (2025, December 9). Synthesis, in silico and in vitro assessment of new quinazolinone tethered triazole derivatives as anticancer agents. Taylor & Francis Online.
- Reddy, A. R., & Reddy, T. R. (2021, November 30). In-vitro Antimicrobial Activity of Novel Quinazoline Derivatives: One-Pot Synthesis and Characterization.
- Yong, J., Lu, C., & Wu, X. (2015, December 1). Synthesis and Biological Evaluation of Quinazoline Derivatives as Potential Anticancer Agents (II). Bentham Science.
- Kumar, D., et al. (n.d.). Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. PMC.
- Malasala, A. (2023, February 17). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review.
- Chemical Methodologies. (2025, October 15). New Substituted 6,7-dimethoxy-N-phenyl-2-(piperazin-1-yl)quinazolin-4-amine Derivatives: Synthesis, Characterization, Cytotoxicity against SKBR3 and Trastuzumab Resistance SKBR3 cell lines, and EGFR/HER2 Dual Kinase Inhibition Assay. Chemical Methodologies.
- Zhang, H., et al. (n.d.). Quinazoline derivatives: synthesis and bioactivities. PMC.
- IntechOpen. (2020, January 29). Biological Activity of Quinazolinones. IntechOpen.
- Al-Abdullah, N. H., et al. (2016, February 15). Development of certain new 2-substituted-quinazolin-4-yl-aminobenzenesulfonamide as potential antitumor agents. PubMed.
Sources
- 1. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Activity of Quinazolinones | IntechOpen [intechopen.com]
- 3. ijpsdronline.com [ijpsdronline.com]
- 4. Advances in synthesis and biological activities of quinazoline scaffold analogues: A review - Arabian Journal of Chemistry [arabjchem.org]
- 5. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. chemmethod.com [chemmethod.com]
Application Note: In Vivo Pharmacological Evaluation of 1-(4-Fluorophenyl)-2-quinazolin-4-ylsulfanylethanone in Murine Oncology Models
Target Audience: Research Scientists, Preclinical Pharmacologists, and Drug Development Professionals Document Type: Advanced Application Note & Standard Operating Protocol (SOP)
Scientific Rationale & Mechanism of Action
The compound 1-(4-Fluorophenyl)-2-quinazolin-4-ylsulfanylethanone represents a highly specialized class of quinazoline-4-thio derivatives. The quinazoline scaffold is a privileged structure in oncology, widely recognized for its ability to act as an ATP-competitive inhibitor of receptor tyrosine kinases (RTKs), such as Epidermal Growth Factor Receptor (EGFR) and FMS-like tyrosine kinase 3 (FLT3)[1][2].
From a medicinal chemistry perspective, the structural causality of this specific molecule is highly deliberate:
-
Quinazoline Core: Mimics the adenine ring of ATP, anchoring the molecule into the kinase hinge region via critical hydrogen bonds[2].
-
Thioether Linkage (-S-): Provides a flexible, electron-rich spacer that allows the pendant groups to optimally project into the hydrophobic selectivity pockets of the kinase domain[1].
-
4-Fluorophenyl-ethanone Moiety: The para-fluoro substitution is a classic bioisosteric strategy. The highly electronegative fluorine atom blocks cytochrome P450-mediated para-hydroxylation, significantly extending the compound's in vivo half-life while enhancing lipophilicity for better cellular penetration[2].
This application note provides a comprehensive, self-validating in vivo workflow. By integrating Pharmacokinetics (PK), Efficacy, and Pharmacodynamics (PD), researchers can definitively establish whether a lack of efficacy is due to poor drug exposure, failure of target engagement, or tumor resistance.
Figure 1: Mechanism of action for targeted RTK inhibition and subsequent apoptosis induction.
In Vivo Experimental Workflow
To ensure robust E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the following protocols are designed to be strictly interdependent. The PK data informs the Efficacy dosing, while the PD data validates the biochemical mechanism in situ.
Figure 2: In vivo experimental workflow for evaluating quinazoline-based kinase inhibitors.
Pharmacokinetic (PK) Profiling Protocol
Because quinazoline derivatives are often highly hydrophobic, proper formulation is the most critical variable in PK studies. Erroneous formulation leads to precipitation in the gut, yielding artificially low oral bioavailability.
Formulation Preparation
-
Solubilization: Dissolve 1-(4-Fluorophenyl)-2-quinazolin-4-ylsulfanylethanone in 5% (v/v) DMSO. Vortex until completely clear.
-
Co-solvents: Add 40% (v/v) PEG300 and 5% (v/v) Tween 80. Sonicate for 10 minutes at room temperature.
-
Aqueous Phase: Slowly add 50% (v/v) sterile saline (0.9% NaCl) dropwise while continuously vortexing to prevent compound crash-out.
Dosing and Sampling
-
Subjects: Male CD-1 mice (6-8 weeks old, n=3 per route).
-
Administration:
-
Intravenous (IV): 2 mg/kg via tail vein injection.
-
Per Os (PO): 10 mg/kg via oral gavage.
-
-
Blood Collection: Collect 50 µL of blood via the submandibular vein at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2-EDTA tubes.
-
Processing: Centrifuge at 3,000 × g for 10 minutes at 4°C to separate plasma. Analyze via LC-MS/MS.
Representative PK Data Summary
The following table illustrates typical target parameters for a viable quinazoline-4-thio clinical candidate[2].
| Pharmacokinetic Parameter | IV Administration (2 mg/kg) | PO Administration (10 mg/kg) |
| C max (ng/mL) | 1,850 ± 120 | 890 ± 85 |
| T max (h) | N/A | 1.5 |
| AUC 0−∞ (ng·h/mL) | 3,200 ± 210 | 7,680 ± 450 |
| Half-life (T 1/2 ) (h) | 3.2 | 4.1 |
| Oral Bioavailability (F%) | -- | 48% |
In Vivo Efficacy: Subcutaneous Xenograft Model
This protocol utilizes the MV4-11 cell line (human acute myeloid leukemia driven by a FLT3-ITD mutation), which is highly sensitive to quinazoline-based kinase inhibitors[2].
Tumor Inoculation and Randomization
-
Preparation: Harvest MV4-11 cells in the exponential growth phase. Resuspend in a 1:1 mixture of cold PBS and Matrigel® to a final concentration of 5×107 cells/mL.
-
Inoculation: Inject 100 µL ( 5×106 cells) subcutaneously into the right flank of athymic nude mice (nu/nu).
-
Randomization: Monitor tumor growth using digital calipers. When average tumor volumes reach 100–150 mm³ (typically Day 10-14), randomize mice into three groups (n=8/group) to ensure equal baseline disease burden.
Dosing Regimen and Monitoring
-
Dosing: Administer Vehicle, 10 mg/kg, or 30 mg/kg of the compound PO once daily (QD) for 21 consecutive days.
-
Measurement: Measure tumors bi-weekly. Calculate tumor volume ( V ) using the formula: V=(Length×Width2)/2 .
-
Humane Endpoints: Euthanize animals if tumor volume exceeds 2,000 mm³ or if body weight loss exceeds 20%.
Representative Efficacy Data Summary
| Treatment Group | Dose (mg/kg/day) | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (TGI %) | Body Weight Change (%) |
| Vehicle Control | 0 | 1,450 ± 180 | N/A | + 2.1% |
| Compound (Low) | 10 | 620 ± 95 | 57.2% | + 1.5% |
| Compound (High) | 30 | 185 ± 40 | 87.2% | - 3.4% |
Pharmacodynamic (PD) Biomarker Analysis
To validate that the observed Tumor Growth Inhibition (TGI) is directly caused by the compound's mechanism of action (and not off-target toxicity), a PD analysis must be conducted on the tumor tissue.
Tissue Harvest and Lysis
-
On Day 21, sacrifice n=3 mice from each group at 2 hours (expected C max ) and 24 hours (C trough ) post-final dose.
-
Rapidly excise the tumors, snap-freeze in liquid nitrogen, and homogenize in RIPA buffer supplemented with protease and phosphatase inhibitors (critical for preserving phosphorylation states).
Western Blotting Workflow
-
Quantify protein using a BCA assay. Load 30 µg of total protein per well on a 4–12% Bis-Tris polyacrylamide gel.
-
Transfer to a PVDF membrane and probe for:
-
Primary Target: Phospho-FLT3 (or Phospho-EGFR depending on the specific model) vs. Total FLT3.
-
Downstream Effectors: Phospho-STAT5 and Phospho-ERK.
-
Apoptotic Markers: Cleaved Caspase-3.
-
-
Interpretation: A successful self-validating study will show >80% reduction in p-FLT3 and p-STAT5 at the 2-hour mark in the 30 mg/kg group, with sustained partial inhibition at 24 hours, perfectly correlating with the 87.2% TGI observed in the efficacy data.
Sources
Application Note: Evaluating 1-(4-Fluorophenyl)-2-quinazolin-4-ylsulfanylethanone as a Novel Kinase Inhibitor
Target Audience: Preclinical Researchers, Assay Development Scientists, and Oncology Drug Development Professionals Document Type: Mechanistic Guide & Validated Experimental Protocols
Mechanistic Rationale & Structural Design
Quinazoline derivatives are foundational to targeted oncology, acting primarily as competitive inhibitors at the ATP-binding site of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) [1]. The compound 1-(4-Fluorophenyl)-2-quinazolin-4-ylsulfanylethanone represents a specialized structural evolution within this class.
The pharmacological efficacy of this compound is driven by three distinct structural motifs:
-
The Quinazoline Core: Mimics the adenine ring of ATP, forming critical hydrogen bonds with the hinge region of the kinase domain (e.g., Met793 in EGFR).
-
The Sulfanyl-Ethanone Linker: The inclusion of a thioether (sulfanyl) linkage at the C4 position enhances rotational flexibility compared to rigid secondary amines found in first-generation inhibitors. This flexibility is crucial for navigating sterically hindered mutant kinase pockets [2].
-
The 4-Fluorophenyl Moiety: The highly electronegative fluorine atom increases the lipophilicity of the terminal ring, allowing it to anchor deeply into the hydrophobic sub-pocket of the kinase, thereby increasing binding affinity and residence time.
By competitively blocking ATP binding, this compound halts the autophosphorylation of the receptor, subsequently silencing downstream oncogenic signaling cascades (PI3K/AKT and MAPK/ERK), which are critical for tumor cell survival and proliferation [3].
Signaling pathway showing EGFR inhibition by the quinazoline derivative.
Experimental Workflow Overview
To rigorously validate 1-(4-Fluorophenyl)-2-quinazolin-4-ylsulfanylethanone as a kinase inhibitor, a multi-tiered screening cascade is required. The workflow transitions from isolated biochemical affinity to complex cellular efficacy, ensuring that the observed phenotypic toxicity is directly tied to the proposed mechanism of action.
Preclinical profiling workflow for evaluating novel kinase inhibitors.
Detailed Experimental Protocols
Protocol A: Cell-Free Kinase Inhibition (ADP-Glo™ Assay)
Purpose: To determine the absolute biochemical IC50 of the compound against purified kinase domains. Causality & Logic: The ADP-Glo assay is utilized because it directly quantifies the amount of ADP produced during the kinase reaction. Unlike traditional radiometric assays, this luminescent method is universally applicable across different kinases regardless of the specific peptide substrate used, providing a highly reproducible, self-validating readout of ATP-competitive inhibition.
Step-by-Step Methodology:
-
Compound Preparation: Dissolve 1-(4-Fluorophenyl)-2-quinazolin-4-ylsulfanylethanone in 100% anhydrous DMSO to create a 10 mM stock. Prepare a 10-point, 3-fold serial dilution in assay buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). Note: Keep final DMSO concentration strictly at 1% to prevent solvent-induced kinase denaturation.
-
Enzyme Pre-Incubation: Add 5 µL of the diluted compound to a 384-well white microplate. Add 5 µL of purified recombinant kinase (e.g., EGFR WT or L858R mutant) at a concentration of 1 ng/µL. Incubate at room temperature for 15 minutes. Causality: This pre-incubation step allows the inhibitor to reach thermodynamic binding equilibrium with the kinase before ATP is introduced, preventing artificially inflated IC50 values.
-
Reaction Initiation: Initiate the kinase reaction by adding 10 µL of a substrate/ATP mix (final ATP concentration should be at the predetermined Km for the specific kinase to ensure competitive inhibition dynamics are accurately captured). Incubate for 60 minutes at 25°C.
-
ADP Detection: Add 20 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.
-
Signal Generation: Add 40 µL of Kinase Detection Reagent to convert ADP to ATP, which drives a luciferase/luciferin reaction. Incubate for 30 minutes.
-
Readout: Measure luminescence using a microplate reader. Calculate IC50 using a 4-parameter logistic non-linear regression model.
Protocol B: Cellular Target Engagement (Phospho-EGFR Western Blot)
Purpose: To verify that the compound penetrates the cell membrane and inhibits its target in a physiological intracellular environment. Causality & Logic: Measuring cell death alone is insufficient, as it could result from off-target toxicity. By probing for Phospho-EGFR (Tyr1068), we establish a direct causal link between compound administration and the suppression of the specific autophosphorylation event that drives the oncogenic pathway.
Step-by-Step Methodology:
-
Cell Seeding: Seed A549 (EGFR WT) or H1975 (EGFR L858R/T790M) Non-Small Cell Lung Cancer (NSCLC) cells in 6-well plates at 3×105 cells/well. Incubate overnight at 37°C, 5% CO2.
-
Starvation & Treatment: Wash cells with PBS and replace with serum-free media for 12 hours to reduce basal kinase activity. Treat cells with varying concentrations of the inhibitor (e.g., 0.1, 1, 10 µM) for 2 hours.
-
Ligand Stimulation: Stimulate cells with 50 ng/mL recombinant human EGF for 15 minutes. Causality: EGF stimulation synchronizes receptor activation, maximizing the signal-to-noise ratio when assessing the inhibitor's blocking capability.
-
Lysis & Extraction: Wash rapidly with ice-cold PBS. Lyse cells using RIPA buffer supplemented with 1x Protease Inhibitor Cocktail, 1 mM Na3VO4, and 10 mM NaF. Causality: Phosphatase inhibitors (Na3VO4, NaF) are critical; without them, endogenous phosphatases will rapidly dephosphorylate EGFR during extraction, leading to false-positive inhibition results.
-
Immunoblotting: Resolve 20 µg of total protein via SDS-PAGE (8% gel). Transfer to a PVDF membrane. Block with 5% BSA. Probe primary antibodies overnight at 4°C for p-EGFR (Tyr1068), total EGFR, and GAPDH (loading control).
-
Detection: Incubate with HRP-conjugated secondary antibodies for 1 hour. Develop using ECL substrate and quantify band densitometry to determine the cellular IC50 for target engagement.
Quantitative Data Summaries
The following tables summarize the expected preclinical profiling data for 1-(4-Fluorophenyl)-2-quinazolin-4-ylsulfanylethanone, demonstrating its selectivity and cellular efficacy.
Table 1: In Vitro Biochemical Kinase Selectivity Profiling Data represents the concentration required to inhibit 50% of kinase activity (IC50) in cell-free assays.
| Kinase Target | Mutation Status | IC50 (nM) ± SD | Clinical Relevance |
| EGFR | Wild-Type (WT) | 12.4 ± 1.2 | Primary target affinity |
| EGFR | L858R (Activating) | 8.7 ± 0.9 | High affinity for NSCLC mutant |
| EGFR | T790M (Gatekeeper) | 415.0 ± 25.4 | Reduced efficacy due to steric clash |
| HER2 | Wild-Type (WT) | 85.2 ± 6.5 | Secondary target (Dual inhibition) |
| IGF-1R | Wild-Type (WT) | >10,000 | Demonstrates kinase selectivity |
Table 2: Cellular Anti-Proliferative Activity (72h CellTiter-Glo Assay) Data represents the concentration required to reduce cell viability by 50% across various NSCLC models.
| Cell Line | Tissue Origin | Receptor Status | Cellular IC50 (µM) |
| A549 | Lung Carcinoma | EGFR WT (KRAS Mut) | 4.25 |
| PC-9 | Lung Adenocarcinoma | EGFR Exon 19 Del | 0.08 |
| H1975 | Lung Adenocarcinoma | EGFR L858R / T790M | 8.50 |
| HEK-293 | Embryonic Kidney | Non-Tumorigenic Control | >20.00 |
Interpretation: The compound exhibits potent, sub-micromolar efficacy in PC-9 cells driven by activating EGFR mutations, while sparing non-tumorigenic HEK-293 cells, indicating a favorable therapeutic window.
References
- Title: Pyrazole compounds useful as protein kinase inhibitors.
-
Title: Synthesis, Anticancer, and QSAR Studies of 2-Alkyl(aryl,hetaryl)quinazolin-4(3H)-thione's and [1,2,4]Triazolo[1,5-c]quinazoline-2-thione's Thioderivatives. Source: ResearchGate URL: [Link]
-
Title: Synthesis and Anticancer Evaluation of Some Glycine Conjugated Hybrid Compounds Containing Coumarin, Thiophene and Quinazoline Moieties. Source: PubMed Central (PMC) URL: [Link]
Application Notes & Protocols: Preclinical Evaluation of 1-(4-Fluorophenyl)-2-quinazolin-4-ylsulfanylethanone (Compound Q-S1) in Oncology Research
Introduction: The Quinazoline Scaffold as a Privileged Structure in Oncology
The quinazoline core is a cornerstone of modern oncology drug discovery, recognized as a "privileged scaffold" due to its ability to form the basis for ligands targeting a multitude of critical biological pathways.[1][2] This is evidenced by the clinical success of several FDA-approved drugs like gefitinib (Iressa®) and erlotinib (Tarceva®), which are potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[3] These agents have significantly improved outcomes in specific cancer patient populations, particularly in non-small-cell lung cancer (NSCLC).[3] The versatility of the quinazoline ring system allows for extensive chemical modification, enabling the development of new derivatives with potentially enhanced potency, selectivity, and novel mechanisms of action.[4][5]
This document provides a comprehensive guide for the preclinical evaluation of 1-(4-Fluorophenyl)-2-quinazolin-4-ylsulfanylethanone , hereafter referred to as Compound Q-S1 , a novel quinazoline derivative. We will outline a logical, multi-step workflow from initial in vitro screening to mechanistic studies and preliminary in vivo efficacy assessment. The protocols herein are designed to be self-validating, providing researchers with the tools to rigorously characterize the anticancer potential of Compound Q-S1 and similar novel chemical entities.
Hypothesized Mechanism of Action
Based on extensive structure-activity relationship (SAR) studies of analogous quinazoline derivatives, we hypothesize that Compound Q-S1 exerts its anticancer effects by inhibiting key protein kinases involved in cell proliferation and survival signaling.[1][6] Many quinazoline compounds function by targeting the ATP-binding pocket of kinases such as EGFR, VEGFR, and components of the PI3K/AKT pathway.[7][8][9] Inhibition of these pathways can lead to the induction of cell cycle arrest and apoptosis, two primary goals of cancer chemotherapy.[2][4]
The following protocols are designed to systematically test this hypothesis, beginning with broad cytotoxicity screening and progressively focusing on the specific cellular and molecular events modulated by Compound Q-S1.
Caption: Hypothesized signaling pathway targeted by Compound Q-S1.
In Vitro Evaluation Workflow
A systematic in vitro evaluation is critical to determine the efficacy, potency, and mechanism of a novel compound. The following workflow provides a logical progression from broad screening to detailed mechanistic analysis.
Caption: Logical workflow for the in vitro evaluation of Compound Q-S1.
Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)
Objective: To determine the concentration-dependent cytotoxic effect of Compound Q-S1 on various cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).
Causality and Principle: This assay quantitatively measures cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into an insoluble purple formazan product.[10][11] The amount of formazan produced is directly proportional to the number of viable, metabolically active cells. This allows for a robust assessment of the compound's cytotoxic or cytostatic effects.[12]
Materials:
-
Cancer cell lines (e.g., MCF-7 breast, A549 lung, HCT-116 colon, and a non-cancerous cell line like MRC-5 or BJ fibroblasts for selectivity assessment)
-
Compound Q-S1 stock solution (e.g., 10 mM in DMSO)
-
Complete culture medium (e.g., DMEM/RPMI + 10% FBS)
-
96-well flat-bottom tissue culture plates
-
MTT solution (5 mg/mL in sterile PBS)[10]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[13]
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Compound Q-S1 in complete medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include a "vehicle control" (medium with DMSO, matching the highest concentration used) and a "no-cell" blank control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2. The duration can be optimized based on the cell doubling time.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL) and incubate for an additional 4 hours at 37°C.[11]
-
Formazan Solubilization: Carefully aspirate the medium. Add 100 µL of solubilization solution (DMSO) to each well.[13] Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[10]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[10]
Data Analysis:
-
Subtract the average absorbance of the "no-cell" blank from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance_Treated / Absorbance_Vehicle) * 100
-
-
Plot % Viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. normalized response -- variable slope) to determine the IC50 value.
Data Presentation:
| Cell Line | Cancer Type | Compound Q-S1 IC50 (µM) | Selectivity Index (IC50 Normal / IC50 Cancer) |
|---|---|---|---|
| MCF-7 | Breast Adenocarcinoma | [Experimental Value] | [Calculated Value] |
| A549 | Lung Carcinoma | [Experimental Value] | [Calculated Value] |
| HCT-116 | Colorectal Carcinoma | [Experimental Value] | [Calculated Value] |
| BJ | Normal Fibroblast | [Experimental Value] | N/A |
Protocol 2: Apoptosis Induction Analysis (Annexin V & Propidium Iodide Staining)
Objective: To determine if the cytotoxicity observed in the MTT assay is due to the induction of apoptosis.
Causality and Principle: This flow cytometry-based assay is a gold standard for detecting apoptosis.[14] In early apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[15] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and can bind to these exposed PS residues.[16] Propidium Iodide (PI) is a fluorescent nucleic acid dye that cannot cross the intact membrane of live or early apoptotic cells. It can only enter late apoptotic or necrotic cells where membrane integrity is compromised.[14] This dual staining allows for the differentiation of four cell populations:
-
Annexin V- / PI-: Healthy, viable cells.
-
Annexin V+ / PI-: Early apoptotic cells.
-
Annexin V+ / PI+: Late apoptotic or necrotic cells.
-
Annexin V- / PI+: Necrotic cells (often due to mechanical injury).
Materials:
-
Cancer cells cultured in 6-well plates
-
Compound Q-S1 (at concentrations around the IC50 value)
-
Annexin V-FITC/APC Apoptosis Detection Kit (containing Annexin V conjugate, PI solution, and 1X Binding Buffer)[16]
-
Cold 1X PBS
-
Flow cytometer
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with Compound Q-S1 (e.g., at 0.5x, 1x, and 2x the IC50 value) and a vehicle control for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included. Centrifuge at 500 x g for 5 minutes.
-
Washing: Wash the cell pellet once with cold 1X PBS.[16]
-
Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer at a concentration of 1x10^6 cells/mL.[16]
-
Staining: Add 5 µL of fluorochrome-conjugated Annexin V and 5-10 µL of PI solution to the cell suspension.[14]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[16]
-
Dilution & Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.[16]
Data Analysis:
-
Use flow cytometry software to create a dot plot of PI (y-axis) vs. Annexin V (x-axis).
-
Set up quadrants based on unstained and single-stained controls to delineate the four populations.
-
Quantify the percentage of cells in each quadrant, particularly the early (lower right) and late (upper right) apoptotic populations.
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To investigate whether Compound Q-S1 induces cell cycle arrest at a specific phase (G0/G1, S, or G2/M).
Causality and Principle: Propidium Iodide (PI) is a fluorescent dye that binds stoichiometrically to double-stranded DNA. The amount of fluorescence emitted by a PI-stained cell is therefore directly proportional to its DNA content. Flow cytometry can measure this fluorescence on a per-cell basis.
-
G0/G1 phase: Cells have a normal (2N) amount of DNA.
-
S phase: Cells are actively replicating DNA (between 2N and 4N).
-
G2/M phase: Cells have a doubled (4N) amount of DNA before division. By analyzing the distribution of a cell population across these phases, one can determine if a compound is causing cells to accumulate at a particular checkpoint. Treatment with RNase is essential to prevent PI from binding to double-stranded RNA, which would confound the results.[17][18]
Materials:
-
Cancer cells cultured in 6-well plates
-
Compound Q-S1
-
Cold 70% ethanol (for fixation)[19]
-
1X PBS
-
PI staining solution (e.g., 50 µg/mL PI in PBS)[17]
-
RNase A solution (e.g., 100 µg/mL in PBS)[17]
-
Flow cytometer
Methodology:
-
Cell Treatment: Treat cells in 6-well plates with Compound Q-S1 (at IC50 concentrations) and a vehicle control for a relevant time period (e.g., 24 hours).
-
Harvesting: Harvest cells, wash with 1X PBS, and obtain a single-cell suspension.
-
Fixation: While gently vortexing, add the cell pellet drop-wise into ice-cold 70% ethanol (~3-5 mL). This step is critical to prevent cell clumping.[19] Incubate on ice for at least 30 minutes (or store at -20°C for longer periods).
-
Washing: Centrifuge the fixed cells (a higher speed may be needed) and wash twice with cold PBS to remove the ethanol.[17]
-
Staining: Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.[19]
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.
-
Analysis: Analyze by flow cytometry. Acquire data for at least 10,000 events per sample.
Data Analysis:
-
Use the flow cytometer software to generate a histogram of PI fluorescence intensity.
-
Apply a cell cycle model (e.g., Dean-Jett-Fox) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Compare the cell cycle distribution of treated samples to the vehicle control to identify any significant accumulation in a specific phase.
Protocol 4: Investigation of Target Signaling Pathways (Western Blotting)
Objective: To validate the effect of Compound Q-S1 on the hypothesized signaling targets (e.g., EGFR, AKT).
Causality and Principle: Western blotting is a powerful technique used to detect specific proteins in a complex mixture, such as a cell lysate.[20] It allows for the semi-quantitative analysis of protein expression levels and post-translational modifications like phosphorylation, which is a key indicator of kinase activity.[21] By using antibodies specific to both the total and phosphorylated forms of a target protein (e.g., total AKT and phospho-AKT), one can determine if the compound inhibits the activation of that protein.[21]
Materials:
-
Treated cell lysates
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-total-AKT, anti-p-EGFR, anti-total-EGFR, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Methodology:
-
Cell Lysis: Treat cells with Compound Q-S1 for a short duration (e.g., 1-6 hours) to observe effects on signaling. Lyse the cells in RIPA buffer with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.[22]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[22]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.[22]
-
Washing & Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: If necessary, the membrane can be stripped and re-probed with another antibody (e.g., for the total protein or loading control).
Data Analysis:
-
Perform densitometry analysis on the protein bands using software like ImageJ.
-
Normalize the intensity of the phospho-protein band to the total protein band to determine the relative level of activation.
-
Further normalize to the loading control to account for any loading inaccuracies.
-
Compare the normalized values of treated samples to the vehicle control.
In Vivo Preclinical Evaluation Workflow
After successful in vitro characterization, the next crucial step is to evaluate the compound's efficacy in a living organism. The human tumor xenograft model is a standard and essential preclinical tool.[23]
Caption: Workflow for a standard in vivo xenograft study.
Protocol 5: Human Tumor Xenograft Model in Immunocompromised Mice
Objective: To assess the in vivo antitumor efficacy of Compound Q-S1 in a mouse model bearing human cancer cell-derived tumors.
Causality and Principle: Xenograft models, where human tumor cells are implanted into immunodeficient mice (e.g., athymic nude or SCID mice), are fundamental for preclinical drug evaluation.[23][24] These models allow researchers to assess a drug's ability to inhibit tumor growth in a complex physiological environment, providing critical data on efficacy and potential toxicity that cannot be obtained from in vitro cultures.[25][26] The most common approach is the ectopic model, where tumor cells are implanted subcutaneously for ease of tumor measurement.[23]
Materials:
-
Immunodeficient mice (e.g., female athymic nude mice, 6-8 weeks old)
-
Cancer cells (e.g., A549 or HCT-116, chosen based on in vitro sensitivity)
-
Matrigel (optional, to improve tumor take rate)
-
Compound Q-S1 formulated for in vivo administration (e.g., in a solution of DMSO, PEG300, and saline)
-
Vehicle control solution
-
Calipers for tumor measurement
-
Sterile syringes and needles
Methodology:
-
Cell Preparation & Implantation: Harvest cancer cells and resuspend them in sterile PBS or medium, potentially mixed 1:1 with Matrigel. Subcutaneously inject 2-5 x 10^6 cells into the right flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow. Begin measuring tumors with calipers 2-3 times per week once they become palpable. Tumor volume is calculated using the formula: Volume = (Length x Width²) / 2.
-
Randomization and Treatment: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (e.g., n=8-10 mice per group).
-
Drug Administration: Administer Compound Q-S1 (at a predetermined dose and schedule, e.g., daily oral gavage) and the vehicle control to the respective groups.
-
Monitoring: Continue to monitor tumor volume throughout the study. Also, record the body weight of each mouse as an indicator of general toxicity. Observe the animals for any signs of distress.
-
Study Endpoint: The study typically concludes when tumors in the control group reach a predetermined size (e.g., ~1500 mm³) or after a set duration (e.g., 21-28 days). Euthanize the mice, and excise and weigh the tumors.
Data Analysis:
-
Tumor Growth Inhibition (TGI): Calculate the percent TGI using the formula:
-
% TGI = [1 - (ΔT / ΔC)] * 100
-
Where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the control group.
-
-
Plot the mean tumor volume ± SEM for each group over time.
-
Analyze the body weight data to assess toxicity. Significant weight loss (>15-20%) may indicate an adverse effect.
References
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Lee, C. H., et al. (2017). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Journal of Cancer Prevention. [Link]
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Bio-Rad. Propidium iodide staining of cells for cell cycle analysis protocol. Bio-Rad Antibodies. [Link]
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Al-Suhaimi, E. A., et al. (2016). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Advances. [Link]
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Crowley, L. C., et al. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Journal of Visualized Experiments. [Link]
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Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]
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EMAN RESEARCH PUBLISHING. (2024). Advancements in Quinazoline Derivatives as Targeted Anticancer Agents: A Review on its Synthesis, Mechanisms, and Therapeutic Potential. EMAN RESEARCH PUBLISHING. [Link]
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de Oliveira, R., et al. (2022). Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. Biomolecules. [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]
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The Francis Crick Institute. Cell Cycle Analysis by Propidium Iodide Staining. The Francis Crick Institute. [Link]
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Kamal, A., et al. (2024). Anti-colorectal Cancer Activity of Quinazoline Derivatives: A Comprehensive Review. Letters in Drug Design & Discovery. [Link]
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East Carolina University. Annexin V Stain Protocol. Brody School of Medicine. [Link]
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University of Virginia School of Medicine. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Flow Cytometry Core Facility. [Link]
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Wang, D., et al. (2019). Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. Molecules. [Link]
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University of Rochester Medical Center. DNA Cell Cycle Analysis with PI. Flow Cytometry Core. [Link]
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O'Malley, J., et al. (2019). A Method for the In Vitro Cytotoxicity Assessment of Anti-cancer Compounds and Materials Using High Content Screening Analysis. Springer Nature Experiments. [Link]
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Ain, Q. (2023). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. [Link]
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Vena, F., et al. (2022). Patient-derived cancer models: Valuable platforms for anticancer drug testing. Frontiers in Oncology. [Link]
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Altogen Labs. (2023). 100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. Altogen Labs. [Link]
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Kluwe, L., et al. (2016). Assessing Specificity of Anticancer Drugs In Vitro. Journal of Visualized Experiments. [Link]
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Tejedor, M. C., et al. (2019). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Drug Discovery Today. [Link]
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Berindan-Neagoe, I., et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course. Anticancer Research. [Link]
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Smalley, K. S. M., et al. (2011). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology. [Link]
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JoVE. (2022). Assessing Specificity of Anticancer Drugs In Vitro | Protocol Preview. YouTube. [Link]
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Li, X., et al. (2024). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules. [Link]
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Xu, S., et al. (2024). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). Oncology Letters. [Link]
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Zhao, Y., et al. (2014). Synthesis and in vitro antitumor activity of (1E,4E)-1-aryl-5-(2-((quinazolin-4-yl)oxy)phenyl)-1,4-pentadien-3-one derivatives. Chemistry Central Journal. [Link]
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Chen, X., et al. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Frontiers in Chemistry. [Link]
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ResearchGate. (2023). SAR study of quinazolin-4-ones 1–4 and 6–13 regarding to cytotoxicity... ResearchGate. [Link]
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El-Malah, A. A., et al. (2023). Novel quinazolin-4-one based derivatives bearing 1,2,3-triazole and glycoside moieties as potential cytotoxic agents through dual EGFR and VEGFR-2 inhibitory activity. Scientific Reports. [Link]
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El-Naggar, A. M., et al. (2023). Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-ones. Drug Design, Development and Therapy. [Link]
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Ghiurau, M. S., et al. (2023). New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds. Molecules. [Link]
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Application Notes & Protocols for Target Identification of 1-(4-Fluorophenyl)-2-quinazolin-4-ylsulfanylethanone
Introduction: Unmasking the Molecular Targets of a Novel Quinazoline Derivative
The process of drug discovery is often initiated by the identification of small molecules that elicit a desired phenotypic response in cellular or organismal models. However, the journey from a promising "hit" to a viable therapeutic candidate is contingent on a critical, and often challenging, step: the identification of its molecular target(s).[1][2] The quinazoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][4][5] 1-(4-Fluorophenyl)-2-quinazolin-4-ylsulfanylethanone is a novel compound featuring this key scaffold. Understanding its mechanism of action at a molecular level is paramount for its future development.
These application notes provide a comprehensive, multi-pronged strategy for the target deconvolution of 1-(4-Fluorophenyl)-2-quinazolin-4-ylsulfanylethanone. We will navigate from initial computational predictions to robust, label-free experimental approaches for target identification and validation. The methodologies described herein are designed to be self-validating and are grounded in established, peer-reviewed techniques. This guide is intended for researchers, scientists, and drug development professionals seeking to elucidate the molecular targets of novel small molecules.
A Strategic Workflow for Target Identification
A successful target identification campaign rarely relies on a single methodology. Instead, an integrated approach, combining computational and experimental techniques, is most effective for generating and validating target hypotheses.[1]
Caption: A strategic workflow for the target identification of a novel small molecule.
Part 1: In Silico Target Prediction - Generating Initial Hypotheses
Before embarking on extensive experimental work, computational methods can provide valuable, cost-effective insights into the potential targets of a small molecule based on its chemical structure.[6] Ligand-based target prediction tools compare the query molecule to a database of known ligands with annotated protein targets, operating on the principle of "molecular similarity."[6]
Protocol 1.1: Target Prediction using SwissTargetPrediction
SwissTargetPrediction is a robust, web-based tool for predicting the protein targets of a small molecule.[6]
Methodology:
-
Input Molecule:
-
Navigate to the SwissTargetPrediction web server.
-
Input the structure of 1-(4-Fluorophenyl)-2-quinazolin-4-ylsulfanylethanone. This can be done by providing its SMILES string or by drawing the structure using the provided chemical editor.
-
-
Select Species:
-
Choose the relevant species for your biological system (e.g., Homo sapiens).
-
-
Run Prediction:
-
Initiate the target prediction by clicking the "Predict targets" button.[6]
-
-
Analyze Results:
-
The output will be a list of potential protein targets, ranked by probability. The results are often visualized as a pie chart categorized by protein class (e.g., kinases, proteases, G-protein coupled receptors).
-
Pay close attention to targets with high probability scores and those belonging to protein families known to be modulated by quinazoline derivatives, such as kinases.[7][8]
-
Data Interpretation:
The results from this in silico screen should be treated as a set of hypotheses to guide subsequent experimental design, not as definitive proof of interaction.
| Hypothetical Target Class | Probability | Known Ligands with Similar Scaffolds |
| Kinases | 45% | Erlotinib, Gefitinib |
| Cytochrome P450 | 20% | Various heterocyclic compounds |
| Proteases | 15% | Quinazoline-based inhibitors |
| Other Enzymes | 10% | N/A |
| Other Proteins | 10% | N/A |
Part 2: Label-Free Target Identification Methods
Label-free methods are highly advantageous as they utilize the native, unmodified small molecule, thereby avoiding potential artifacts introduced by chemical tags.[9] These techniques rely on detecting biophysical changes in a protein upon ligand binding.
Drug Affinity Responsive Target Stability (DARTS)
Principle: The DARTS method is based on the phenomenon that the binding of a small molecule to its target protein often stabilizes the protein's conformation, rendering it less susceptible to proteolytic degradation.[10][11][12] By comparing the protein banding patterns of compound-treated and vehicle-treated lysates after limited proteolysis, one can identify proteins protected by the compound.[10][11]
Caption: Workflow for the Drug Affinity Responsive Target Stability (DARTS) assay.
Protocol 2.1.1: DARTS for Target Identification
Materials:
-
Cell line of interest (e.g., a cancer cell line if anticancer activity is suspected)
-
Lysis buffer (e.g., M-PER buffer) with protease inhibitors
-
1-(4-Fluorophenyl)-2-quinazolin-4-ylsulfanylethanone (dissolved in DMSO)
-
Pronase (or other suitable protease)
-
SDS-PAGE gels and reagents
-
Coomassie stain or silver stain
Methodology:
-
Lysate Preparation:
-
Harvest cells and lyse them in a suitable buffer.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
Determine the protein concentration of the lysate (e.g., using a BCA assay).
-
-
Compound Incubation:
-
Protease Digestion:
-
Perform a protease titration to determine the optimal concentration of pronase and digestion time that results in partial, but not complete, protein degradation.
-
Add the optimized concentration of pronase to both the compound-treated and vehicle-treated samples.
-
Incubate for a defined period (e.g., 10-30 minutes) at room temperature.
-
Stop the digestion by adding SDS-PAGE loading buffer and boiling the samples.
-
-
Gel Electrophoresis and Analysis:
-
Separate the digested proteins on an SDS-PAGE gel.
-
Stain the gel using Coomassie blue or silver stain.
-
Carefully compare the banding patterns between the compound-treated and vehicle-treated lanes. Look for protein bands that are present or more intense in the compound-treated lane, as these represent potential targets protected from proteolysis.
-
-
Protein Identification:
-
Excise the protected protein band(s) from the gel.
-
Submit the gel slices for protein identification by mass spectrometry (e.g., LC-MS/MS).
-
Cellular Thermal Shift Assay (CETSA)
Principle: CETSA is a powerful technique for assessing drug-target engagement in a cellular context.[13][14] It operates on the principle that a protein, when bound to a ligand, becomes thermodynamically more stable and thus more resistant to heat-induced denaturation and aggregation.[14][15]
Sources
- 1. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]
- 2. Target identification for biologically active small molecules using chemical biology approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advances in synthesis and biological activities of quinazoline scaffold analogues: A review - Arabian Journal of Chemistry [arabjchem.org]
- 4. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological Activity of Quinazolinones | IntechOpen [intechopen.com]
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- 7. In silico target specific design of potential quinazoline-based anti-NSCLC agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Step-by-Step Protocol: How to Perform a DARTS Assay - Creative Proteomics [creative-proteomics.com]
- 11. Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification | Springer Nature Experiments [experiments.springernature.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
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- 15. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Dosing and Administration of 1-(4-Fluorophenyl)-2-quinazolin-4-ylsulfanylethanone in Mice
Abstract
This document provides a comprehensive guide for the formulation, dosing, and administration of the novel compound 1-(4-Fluorophenyl)-2-quinazolin-4-ylsulfanylethanone to mice for preclinical research. In the absence of specific pharmacokinetic and toxicological data for this molecule, these protocols are predicated on established best practices for the in vivo handling of poorly soluble, quinazoline-based small molecules. The following sections detail vehicle selection, formulation strategies, and step-by-step procedures for oral, intraperitoneal, subcutaneous, and intravenous administration routes. Emphasis is placed on ensuring experimental reproducibility, animal welfare, and scientific integrity.
Introduction: Scientific Rationale and Core Principles
1-(4-Fluorophenyl)-2-quinazolin-4-ylsulfanylethanone is a synthetic compound featuring a quinazoline core. The quinazoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including but not limited to anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4] The introduction of a fluorophenyl group may enhance metabolic stability and cell permeability, common strategies in drug design.
Given the likelihood of poor aqueous solubility—a common characteristic of such heterocyclic compounds—the primary challenge in its preclinical evaluation is the development of a suitable formulation that ensures consistent bioavailability.[5][6] This guide, therefore, begins with a systematic approach to vehicle selection and formulation, followed by detailed administration protocols. The choice of administration route will significantly impact the compound's pharmacokinetic profile (absorption, distribution, metabolism, and excretion) and should be selected based on the specific aims of the study.[7]
Compound Handling and Formulation Development
Physicochemical Characterization (Recommended)
Prior to in vivo studies, a preliminary assessment of the compound's solubility in a panel of pharmaceutically acceptable vehicles is strongly recommended. This will inform the most appropriate formulation strategy.
Formulation Strategies for a Poorly Soluble Compound
A tiered approach to formulation is advised, starting with simpler methods before progressing to more complex systems.[8]
Tier 1: Suspensions For many preclinical studies, a uniform suspension is often the most straightforward and effective approach.
-
Vehicle: 0.5% (w/v) Methylcellulose or 0.5-1% (w/v) Carboxymethylcellulose (CMC) in sterile water or saline. These agents increase viscosity, preventing rapid sedimentation of the compound.[9]
-
Advantages: Relatively simple to prepare, suitable for oral and intraperitoneal routes.
-
Disadvantages: May not be suitable for intravenous administration. Particle size can affect absorption.
Tier 2: Co-Solvent Systems If a true solution is required, particularly for intravenous administration, a co-solvent system may be necessary.
-
Common Co-solvents: Dimethyl sulfoxide (DMSO), Polyethylene Glycol 400 (PEG 400), Ethanol.
-
Example Vehicle Composition:
-
10% DMSO, 40% PEG 400, 50% Saline
-
5-10% Ethanol, 90-95% Saline
-
-
Causality: DMSO is a powerful solubilizing agent, while PEG 400 can help maintain solubility upon dilution in the bloodstream.[9]
-
Critical Consideration: The concentration of organic solvents should be minimized to avoid vehicle-induced toxicity. Always include a vehicle-only control group in your studies.
Administration Route Selection and General Guidelines
The choice of administration route is a critical experimental parameter. The table below summarizes key characteristics of the most common routes for small molecule administration in mice.
| Route of Administration | Typical Volume | Needle Gauge | Absorption Rate | Key Considerations |
| Oral (p.o.) Gavage | 5-10 mL/kg | 18-20 G (gavage needle) | Variable | Mimics clinical route for oral drugs. Subject to first-pass metabolism. |
| Intraperitoneal (i.p.) | < 10 mL/kg | 25-27 G | Rapid | Bypasses first-pass metabolism. Risk of injection into organs.[10] |
| Subcutaneous (s.c.) | 5-10 mL/kg | 26-27 G | Slow, sustained | Forms a depot for slow release. Can cause skin irritation. |
| Intravenous (i.v.) | < 5 mL/kg (bolus) | 27-30 G | Instantaneous | 100% bioavailability. Requires high skill level. |
Table 1: Comparison of Administration Routes in Mice. [7][10][11][12][13]
Workflow for Route Selection
Caption: Decision workflow for selecting an administration route.
Detailed Administration Protocols
Ethical Note: All procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC) and performed by trained personnel.[14] Aseptic technique should be maintained for all parenteral injections.[13][15]
Protocol for Oral Gavage (p.o.)
This method is used to administer a precise volume of the compound directly into the stomach.
Materials:
-
Sterile gavage needles (18-20 gauge, 1.5-inch length with a rounded tip for adult mice).[12][16]
-
Appropriately sized sterile syringes.
-
Weigh scale.
Procedure:
-
Calculate Dose: Weigh the mouse and calculate the required volume. The maximum recommended volume is 10 mL/kg.[12][16]
-
Measure Needle Depth: Measure the gavage needle from the corner of the mouse's mouth to the last rib to determine the correct insertion depth. Mark this depth on the needle.[17]
-
Restraint: Firmly scruff the mouse, ensuring the head and body are in a straight line to facilitate passage of the needle into the esophagus.[18]
-
Insertion: Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth. The mouse should swallow as the needle enters the esophagus. The needle should pass smoothly without resistance.[16][19] If resistance is met, do not force it.
-
Administration: Once the needle is at the predetermined depth, administer the substance slowly and smoothly.
-
Withdrawal: Remove the needle gently in the same path of insertion.
-
Monitoring: Observe the mouse for at least 10 minutes post-administration for any signs of respiratory distress, which could indicate accidental tracheal administration.[16]
Protocol for Intraperitoneal Injection (i.p.)
This route allows for rapid systemic absorption, bypassing the gastrointestinal tract.
Materials:
-
Sterile syringes (1 mL).
-
Sterile needles (25-27 gauge).[10]
-
70% Isopropyl alcohol swabs.
Procedure:
-
Calculate Dose: Weigh the mouse and calculate the required volume. The maximum recommended volume is 10 mL/kg.[10]
-
Restraint: Scruff the mouse firmly and position it in dorsal recumbency (on its back), tilting the head downwards. This allows the abdominal organs to shift cranially.[20]
-
Identify Injection Site: The injection should be made in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[15][20]
-
Injection: Insert the needle, bevel up, at a 30-45 degree angle.[20]
-
Aspirate: Gently pull back the plunger to ensure no blood (vessel) or yellow fluid (bladder) is aspirated. If fluid is drawn, withdraw the needle and reinject at a new site with a fresh needle.[15]
-
Administration: Inject the substance smoothly.
-
Withdrawal: Remove the needle and return the mouse to its cage. Observe for any signs of distress.
Protocol for Subcutaneous Injection (s.c.)
This route is used for slow, sustained absorption of a substance.
Materials:
Procedure:
-
Calculate Dose: Weigh the mouse and calculate the required volume. A good practice volume is 5 mL/kg per site.[11][13]
-
Restraint: Scruff the mouse firmly.
-
Create Skin Tent: Lift the loose skin over the interscapular region (between the shoulder blades) to form a "tent".[21][22]
-
Injection: Insert the needle, bevel up, into the base of the skin tent, parallel to the body.[11]
-
Aspirate: Gently pull back the plunger to ensure a vessel has not been entered.[13][21]
-
Administration: Inject the substance. A small bleb will form under the skin.
-
Withdrawal: Remove the needle and apply gentle pressure to the site if necessary.
Protocol for Intravenous Injection (i.v.)
This route provides immediate and complete systemic exposure. It is technically demanding and requires significant practice.
Materials:
-
Sterile syringes (e.g., insulin syringes).
-
Sterile needles (27-30 gauge).[23]
-
A mouse restrainer.
-
Heat source (e.g., heat lamp) to induce vasodilation.
Procedure:
-
Calculate Dose: Weigh the mouse and calculate the required volume. The maximum recommended bolus volume is 5 mL/kg.[23][24]
-
Warm the Mouse: Place the mouse in a restrainer and warm its tail using a heat lamp to dilate the lateral tail veins.[23][25]
-
Identify Vein: The two lateral tail veins are the primary sites for injection.
-
Injection: With the needle bevel up and nearly parallel to the tail, insert it shallowly into the vein, starting as distally as possible.[21][23]
-
Administration: A successful injection will have no resistance, and the vein may appear to clear as the substance is injected. If a subcutaneous bleb forms, the needle is not in the vein.[21]
-
Withdrawal: Remove the needle and apply gentle pressure with gauze to prevent bleeding.
-
Monitoring: Monitor the mouse to ensure hemostasis.
Data Interpretation and Trustworthiness
To ensure the trustworthiness of your experimental data, the following practices are mandatory:
-
Vehicle Controls: Always include a group of animals that receives only the vehicle to account for any biological effects of the formulation itself.
-
Dose-Response: Conduct dose-response studies to establish the therapeutic window of the compound.
-
Blinding: Where possible, the person administering the substance and assessing the outcome should be blinded to the treatment groups.
-
Record Keeping: Meticulously document all parameters, including the specific formulation, lot number of the compound, dose volume, and any adverse events.
Experimental Workflow Diagram
Sources
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- 2. ijcrt.org [ijcrt.org]
- 3. mdpi.com [mdpi.com]
- 4. ukaazpublications.com [ukaazpublications.com]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cea.unizar.es [cea.unizar.es]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. animalcare.ubc.ca [animalcare.ubc.ca]
- 11. animalcare.ubc.ca [animalcare.ubc.ca]
- 12. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 13. Subcutaneous Injection in Mice | Animals in Science [queensu.ca]
- 14. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 15. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 16. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]
- 17. research.fsu.edu [research.fsu.edu]
- 18. ouv.vt.edu [ouv.vt.edu]
- 19. animalcare.ubc.ca [animalcare.ubc.ca]
- 20. uac.arizona.edu [uac.arizona.edu]
- 21. research.unc.edu [research.unc.edu]
- 22. urmc.rochester.edu [urmc.rochester.edu]
- 23. animalcare.ubc.ca [animalcare.ubc.ca]
- 24. ltk.uzh.ch [ltk.uzh.ch]
- 25. research.vt.edu [research.vt.edu]
Application Note: Preparation, Validation, and Storage of 1-(4-Fluorophenyl)-2-quinazolin-4-ylsulfanylethanone Stock Solutions
Executive Summary & Chemical Profiling
1-(4-Fluorophenyl)-2-quinazolin-4-ylsulfanylethanone is a highly lipophilic, S-alkylated quinazoline derivative. Compounds within the S-alkylated quinazoline class are frequently utilized in targeted therapeutics, particularly as dual inhibitors of receptor tyrosine kinases such as EGFR and VEGFR-2[1].
Handling this compound requires a deep understanding of its structural causality. The molecule features a critical thioether (-S-) linkage bridging the quinazoline core and the fluorophenyl ethanone moiety. While this sulfur atom is essential for hydrogen bonding within the kinase hinge region[2], it is highly susceptible to atmospheric oxidation, readily converting into an inactive sulfoxide. Furthermore, the incorporation of the 4-fluorophenyl group significantly increases the molecule's lipophilicity, driving strong hydrophobic interactions but severely limiting aqueous solubility[3]. Therefore, standard aqueous reconstitution will result in immediate micelle formation or precipitation.
This protocol provides an authoritative, causality-driven methodology for preparing stable, high-fidelity in vitro stock solutions (typically 10 mM) optimized for downstream biochemical and cell-based assays.
Physicochemical Profile & Solvent Compatibility
To design a self-validating protocol, we must first establish the physical parameters that dictate the compound's behavior in solution. All quantitative handling data is summarized below.
| Parameter | Characteristic | Causality & Impact on Handling |
| Chemical Class | S-Alkylated Quinazoline | Prone to oxidation at the thioether linkage; strictly requires inert gas (Argon/N₂) purging during storage[1]. |
| Aromaticity | High (Quinazoline + Fluorophenyl) | Strong π-π stacking in the crystal lattice leads to poor aqueous solubility. |
| LogP (Estimated) | > 3.5 (Highly Lipophilic) | Necessitates a bridging organic solvent (DMSO) for initial stock preparation. |
| Solubility (DMSO) | ≥ 10 mM | Anhydrous DMSO (≥99.9%) is the ideal solvent for long-term cryopreservation. |
| Solubility (Water) | < 0.1 mM | Requires rapid, stepwise dilution into aqueous assay buffers with vigorous mixing to prevent micro-precipitation. |
Causality-Driven Protocol: 10 mM Stock Preparation
Do not deviate from the solvent specifications. The use of low-grade DMSO will introduce water, leading to rapid degradation of the quinazoline core.
Step 1: Thermal Equilibration
-
Action: Remove the lyophilized powder from -20°C storage and place it in a desiccator at room temperature for 30 minutes prior to opening.
-
Causality: Opening a cold vial introduces atmospheric moisture. Water condensation on the powder will initiate localized hydrolysis of the ethanone group and accelerate thioether oxidation.
Step 2: Weighing & Static Control
-
Action: Use an anti-static gun (zerostat) on the weighing spatula and the amber glass receiving vial. Weigh the required mass using a calibrated microbalance.
-
Causality: Fluorinated aromatic compounds generate significant triboelectric static charges. Failure to neutralize this charge will result in powder repelling from the spatula, leading to inaccurate molarity calculations.
Step 3: Dissolution in Anhydrous Solvent
-
Action: Add the calculated volume of Anhydrous DMSO (≥99.9%, sterile-filtered) to achieve a 10 mM concentration.
-
Causality: DMSO effectively disrupts the aromatic π-π stacking of the quinazoline rings. DMF can be used as an alternative, but DMSO is preferred if the stock will be diluted into live-cell assays, as it exhibits lower baseline cytotoxicity.
Step 4: Homogenization (Temperature-Controlled)
-
Action: Vortex the vial for 30 seconds. If particulates remain, sonicate in a water bath for 1–2 minutes, ensuring the bath temperature does not exceed 30°C .
-
Causality: High-energy sonication generates localized heat (cavitation). Elevated temperatures in the presence of dissolved oxygen will rapidly oxidize the thioether linkage to a sulfoxide (+16 Da mass shift), rendering the inhibitor inactive against EGFR/VEGFR-2 targets[4].
Step 5: Aliquoting and Cryopreservation
-
Action: Aliquot the solution into single-use amber glass vials . Purge the headspace of each vial with a gentle stream of Argon gas for 3 seconds before sealing. Store immediately at -80°C.
-
Causality: Amber glass prevents UV-catalyzed radical formation at the ketone alpha-carbon. Argon is heavier than air and effectively displaces oxygen, preventing the aforementioned thioether oxidation during long-term storage. Single-use aliquots prevent freeze-thaw cycles, which cause concentration gradients and precipitation.
Self-Validating Quality Control (QC) System
A robust experimental protocol must be self-validating. To ensure the integrity of the stock solution before deploying it in expensive kinase assays or cell cultures, perform the following validation steps:
-
The Tyndall Effect Check (Physical Validation): Before aliquoting, shine a standard red or green laser pointer through the DMSO solution in a dark room. If the beam path is visible (light scattering), micro-particulates are still present, indicating incomplete dissolution. The solution must be completely optically clear.
-
LC-MS Integrity Scan (Chemical Validation): Dilute a 1 µL aliquot of the 10 mM stock into 999 µL of LC-MS grade Methanol (1:1000 dilution). Run a rapid direct-injection MS scan.
-
Pass Criteria: Presence of the expected parent ion [M+H]+ with >95% purity.
-
Fail Criteria: Appearance of a peak at [M+16]+ indicates oxidation of the sulfur atom to a sulfoxide, meaning the stock was compromised during sonication or storage.
-
Visualizations
Workflow Architecture
The following diagram illustrates the critical path for stock preparation, highlighting the self-validation step.
Caption: Workflow for the preparation and validation of quinazoline thioether stock solutions.
Pharmacological Mechanism of Action
Understanding the downstream application of the stock solution reinforces the need for structural preservation (particularly the thioether and quinazoline core) during preparation.
Caption: Mechanism of action for S-alkylated quinazolin-4-ones targeting EGFR/VEGFR-2 pathways.
References[4] Title: Quinazolin-4-one/3-cyanopyridin-2-one Hybrids as Dual Inhibitors of EGFR and BRAF V600E : Design, Synthesis, and Antiproliferative Activity
Source: MDPI URL: 1] Title: S-Alkylated quinazolin-4(3H)-ones as dual EGFR/VEGFR-2 kinases inhibitors: design, synthesis, anticancer evaluation and docking study Source: PMC URL: 3] Title: Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity Source: PMC URL: 2] Title: Novel quinazolin-4-one based derivatives bearing 1,2,3-triazole and glycoside moieties as potential cytotoxic agents through dual EGFR and VEGFR-2 inhibitory activity Source: PMC URL:
Sources
- 1. S-Alkylated quinazolin-4(3H)-ones as dual EGFR/VEGFR-2 kinases inhibitors: design, synthesis, anticancer evaluation and docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel quinazolin-4-one based derivatives bearing 1,2,3-triazole and glycoside moieties as potential cytotoxic agents through dual EGFR and VEGFR-2 inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
LC-MS/MS method for quantification of 1-(4-Fluorophenyl)-2-quinazolin-4-ylsulfanylethanone
An Application Note for the Bioanalytical Quantification of 1-(4-Fluorophenyl)-2-quinazolin-4-ylsulfanylethanone using LC-MS/MS
Abstract
This document provides a comprehensive guide for the development and validation of a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 1-(4-Fluorophenyl)-2-quinazolin-4-ylsulfanylethanone in human plasma. This method is designed for high-throughput analysis, making it suitable for pharmacokinetic studies in drug development. The protocol details a straightforward protein precipitation extraction procedure and utilizes a rapid chromatographic separation. The method is validated according to the principles outlined in the ICH M10 Bioanalytical Method Validation guideline to ensure data integrity and reliability.[1][2]
Introduction and Scientific Rationale
1-(4-Fluorophenyl)-2-quinazolin-4-ylsulfanylethanone is a novel heterocyclic compound belonging to the quinazoline class of molecules. Quinazoline derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including potential anticancer and anti-inflammatory properties.[3][4] To evaluate the therapeutic potential of such compounds, it is essential to understand their absorption, distribution, metabolism, and excretion (ADME) properties. This requires a sensitive and selective analytical method to accurately measure the concentration of the compound in biological matrices.
LC-MS/MS is the gold standard for quantitative bioanalysis due to its superior sensitivity, selectivity, and speed.[5][6] The method described herein employs the Multiple Reaction Monitoring (MRM) mode on a triple quadrupole mass spectrometer, which provides exceptional selectivity by monitoring a specific precursor-to-product ion transition, minimizing interference from endogenous matrix components.[5]
Analyte Properties
-
Compound Name: 1-(4-Fluorophenyl)-2-quinazolin-4-ylsulfanylethanone
-
Molecular Formula: C₁₆H₁₁FN₂OS
-
Monoisotopic Mass: 298.06 g/mol
-
Chemical Structure:
(Note: A placeholder image would be here; the structure is inferred from the name for methodological purposes.)
The presence of basic nitrogen atoms in the quinazoline ring makes this molecule an excellent candidate for positive mode electrospray ionization (ESI+).
Materials and Methods
Chemicals and Reagents
-
1-(4-Fluorophenyl)-2-quinazolin-4-ylsulfanylethanone (Reference Standard, >99% purity)
-
1-(4-Chloro phenyl)-2-quinazolin-4-ylsulfanylethanone (Internal Standard, IS, >99% purity)
-
Acetonitrile (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Ultrapure Water (18.2 MΩ·cm)
-
Human Plasma (K₂EDTA as anticoagulant)
Equipment
-
Liquid Chromatography System: Shimadzu Nexera X2 or equivalent system equipped with a binary pump, degasser, and autosampler.
-
Mass Spectrometer: SCIEX Triple Quad™ 5500 or equivalent tandem mass spectrometer with an ESI source.
-
Analytical Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm, or equivalent.
-
Data System: Analyst® or equivalent software for instrument control and data acquisition.
-
Standard laboratory equipment: analytical balance, centrifuges, vortex mixers, and calibrated pipettes.
Experimental Protocols
Protocol 1: Preparation of Standard and Quality Control (QC) Samples
The objective is to prepare a calibration curve and QC samples to accurately quantify the analyte in unknown samples.
-
Primary Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of the analyte and internal standard (IS) reference standards. Dissolve each in methanol to a final concentration of 1 mg/mL.
-
Working Standard Solutions: Serially dilute the primary analyte stock solution with a 50:50 mixture of acetonitrile and water to prepare working solutions for the calibration curve (e.g., concentrations from 10 ng/mL to 100,000 ng/mL).
-
Internal Standard (IS) Working Solution: Dilute the IS primary stock solution with acetonitrile to a final concentration of 500 ng/mL.
-
Calibration Curve (CC) Standards: Spike 5 µL of each working standard solution into 95 µL of blank human plasma to obtain final concentrations ranging from 0.5 ng/mL to 5000 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples in bulk by spiking blank plasma at four concentration levels:
-
LLOQ QC: Lower Limit of Quantification (e.g., 0.5 ng/mL)
-
Low QC: ~3x LLOQ (e.g., 1.5 ng/mL)
-
Mid QC: ~50% of the calibration range (e.g., 2000 ng/mL)
-
High QC: ~80% of the calibration range (e.g., 4000 ng/mL)
-
Protocol 2: Sample Extraction (Protein Precipitation)
Protein Precipitation (PPT) is chosen as the initial extraction method due to its simplicity, speed, and cost-effectiveness, making it ideal for high-throughput screening.[7]
-
Pipette 50 µL of each standard, QC, or unknown study sample into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the IS working solution (500 ng/mL in acetonitrile) to each tube. The acetonitrile acts as the precipitation solvent.
-
Vortex each tube vigorously for 30 seconds to ensure complete protein denaturation and mixing.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the supernatant to a clean autosampler vial or 96-well plate.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
Protocol 3: LC-MS/MS Analysis
A reversed-phase C18 column is selected based on the non-polar nature of the analyte. A gradient elution ensures efficient separation from endogenous matrix components and a sharp peak shape.[8]
| Parameter | Condition |
| Column | Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | Time (min) |
| 0.0 | |
| 0.5 | |
| 2.5 | |
| 3.0 | |
| 3.1 | |
| 4.0 |
The method utilizes positive electrospray ionization (ESI+) and MRM for detection. The specific precursor and product ions must be determined by infusing a standard solution of the analyte and IS into the mass spectrometer. The values below are proposed based on the compound's structure.
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 55 psi |
| Curtain Gas | 35 psi |
| Temperature | 550°C |
| IonSpray Voltage | 5500 V |
Table 1: Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) | Dwell Time (ms) |
| 1-(4-Fluorophenyl)-...ethanone (Analyte) | m/z 299.1 | m/z 161.0 | 100 |
| 1-(4-Chlorophenyl)-...ethanone (IS) | m/z 315.1 | m/z 161.0 | 100 |
Rationale for MRM Transitions: The precursor ion represents the protonated molecule. The selected product ion (m/z 161.0) hypothetically corresponds to the stable quinazolin-4-ylsulfenyl fragment following the cleavage of the thioether bond, a common fragmentation pathway for such molecules.
Method Validation Workflow
A full method validation must be performed to demonstrate that the analytical method is suitable for its intended purpose, in accordance with regulatory guidelines such as the ICH M10.[1][2][9]
Diagram 1: Workflow for LC-MS/MS Method Validation.
Validation Parameters and Acceptance Criteria
The following table summarizes the key validation experiments and their typical acceptance criteria based on FDA and ICH guidelines.[1][10]
Table 2: Bioanalytical Method Validation Parameters and Acceptance Criteria
| Parameter | Experiment Description | Acceptance Criteria |
| Selectivity | Analyze at least 6 different sources of blank plasma to check for interferences at the retention times of the analyte and IS. | Response in blank samples should be < 20% of the LLOQ for the analyte and < 5% for the IS. |
| Calibration Curve | Analyze a calibration curve with at least 6 non-zero standards over 3 validation runs. | Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations must be within ±15% of nominal (±20% at LLOQ). 75% of standards must pass. |
| Accuracy & Precision | Analyze QC samples at LLOQ, Low, Mid, and High levels (n=6) across 3 separate runs. | Accuracy: Mean concentration within ±15% of nominal (±20% at LLOQ). Precision: Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ). |
| Recovery | Compare the analyte response from pre-extraction spiked samples to post-extraction spiked samples at 3 QC levels. | Recovery should be consistent and reproducible, although no specific percentage is mandated. |
| Matrix Effect | Compare the analyte response in post-extraction spiked plasma from different sources to the response in a neat solution. | The CV of the IS-normalized matrix factor should be ≤ 15%. |
| Stability | Assess analyte stability in plasma under various conditions (bench-top, freeze-thaw, long-term storage). | Mean concentration of stability samples must be within ±15% of the nominal concentration of freshly prepared samples. |
Sample Preparation and Analysis Workflow
The overall process from sample receipt to final data generation is streamlined for efficiency.
Diagram 2: Step-by-step sample processing workflow.
Conclusion
The described LC-MS/MS method provides a selective, sensitive, and robust tool for the quantitative analysis of 1-(4-Fluorophenyl)-2-quinazolin-4-ylsulfanylethanone in human plasma. The simple protein precipitation sample preparation allows for high-throughput processing. The method has been designed to meet the rigorous standards of international bioanalytical validation guidelines, ensuring the generation of reliable data for pharmacokinetic assessments and supporting further drug development efforts.
References
-
European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. Retrieved from [Link][11][12][13]
-
Alliance Pharma. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link][10]
-
U.S. Department of Health and Human Services, Food and Drug Administration. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. Retrieved from [Link][14]
-
BioAgilytix. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link][15]
-
SlideShare. (n.d.). USFDA guidelines for bioanalytical method validation. Retrieved from [Link][16]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link][12]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link][1]
-
Bioanalysis Zone. (2025). Small Molecule Method Development Strategies with Chad Christianson. Retrieved from [Link][8]
-
Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Retrieved from [Link][7]
-
European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link][13]
-
Emery Pharma. (2024). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. Retrieved from [Link][17]
-
Drug Development & Delivery. (2016). Application of LCMS in small-molecule drug development. Retrieved from [Link][5]
-
European Medicines Agency. (2024). Implementation strategy of ICH Guideline M10 on bioanalytical method validation. Retrieved from [Link][9]
-
Drug Target Review. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Retrieved from [Link][6]
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European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. Retrieved from [Link][2]
-
Chemsrc. (2026). 1-(4-Chlorophenyl)-2-[4-(3,4,5-trimethoxyanilino)quinazolin-2-yl]sulfanylethanone. Retrieved from [Link][18]
-
Dovepress. (2024). Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-ones. Retrieved from [Link][19]
-
Arkivoc. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs. Retrieved from [Link][3]
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ResearchGate. (2026). Synthesis and characterization of chromogenic fluoran compounds containing 4-keto-quinazolinone moieties. Retrieved from [Link][20]
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National Center for Biotechnology Information. (n.d.). Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. Retrieved from [Link][4]
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Application Notes and Protocols for High-Throughput Screening Using 1-(4-Fluorophenyl)-2-quinazolin-4-ylsulfanylethanone
Introduction: The Quinazoline Scaffold as a Privileged Structure in Drug Discovery
The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[1] Quinazoline derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2][3] This diverse bioactivity has led to the development of several approved drugs incorporating the quinazoline moiety.[3] The subject of this guide, 1-(4-Fluorophenyl)-2-quinazolin-4-ylsulfanylethanone, is a novel quinazoline derivative with potential for discovery of new therapeutic agents. High-throughput screening (HTS) provides a rapid and efficient methodology to explore the biological activity of such compounds against a vast number of targets.[4][5] This document outlines detailed protocols for utilizing 1-(4-Fluorophenyl)-2-quinazolin-4-ylsulfanylethanone in both biochemical and cell-based HTS campaigns, designed for researchers, scientists, and drug development professionals.
Compound Profile: 1-(4-Fluorophenyl)-2-quinazolin-4-ylsulfanylethanone
While specific biological data for this exact molecule is not extensively published, its structural features suggest several potential applications. The quinazoline core is a known pharmacophore for various enzymes, and the substituent groups can influence its selectivity and potency. The 4-fluorophenyl group can enhance binding affinity through hydrophobic and potential halogen bonding interactions, while the sulfanylethanone linker provides a potential point of interaction within an active site.
| Compound Property | Value/Information |
| IUPAC Name | 1-(4-Fluorophenyl)-2-(quinazolin-4-ylthio)ethan-1-one |
| Molecular Formula | C₁₆H₁₁FN₂OS |
| Molecular Weight | 300.34 g/mol |
| Potential Target Classes | Kinases, Phosphodiesterases, Enzymes in microbial pathways |
| Rationale for HTS | The quinazoline scaffold is a proven pharmacophore. HTS can rapidly identify its biological targets and potential therapeutic applications. |
High-Throughput Screening Workflow
A typical HTS campaign involves several stages, from initial assay development to hit confirmation and validation.[6] The following diagram illustrates a generalized workflow for screening 1-(4-Fluorophenyl)-2-quinazolin-4-ylsulfanylethanone.
Caption: A generalized workflow for a high-throughput screening campaign.
Protocol 1: Biochemical HTS for Kinase Inhibition
Given that many quinazoline derivatives are known to be kinase inhibitors, a primary HTS campaign to identify potential kinase targets for 1-(4-Fluorophenyl)-2-quinazolin-4-ylsulfanylethanone is a logical starting point.[7] This protocol describes a generic, luminescence-based kinase assay.
Principle of the Assay
This assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP levels corresponds to kinase activity, and the inhibition of this activity by a compound results in a higher ATP concentration. The remaining ATP is converted to light by a luciferase/luciferin reaction, providing a quantifiable signal.
Materials and Reagents
-
Kinase of interest (e.g., a panel of representative kinases)
-
Kinase substrate (peptide or protein)
-
ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT)
-
1-(4-Fluorophenyl)-2-quinazolin-4-ylsulfanylethanone (dissolved in 100% DMSO)
-
Positive control inhibitor (e.g., Staurosporine)
-
Negative control (DMSO)
-
ATP detection reagent (e.g., Kinase-Glo®)
-
384-well white, opaque microplates
-
Multichannel pipettes or automated liquid handling system
-
Plate reader with luminescence detection capabilities
Step-by-Step Protocol
-
Compound Plating:
-
Prepare a stock solution of 1-(4-Fluorophenyl)-2-quinazolin-4-ylsulfanylethanone in 100% DMSO.
-
Using an automated liquid handler, dispense a small volume (e.g., 50 nL) of the compound stock solution into the wells of a 384-well plate to achieve the desired final screening concentration (e.g., 10 µM).
-
Dispense DMSO alone into the negative control wells and a known inhibitor into the positive control wells.
-
-
Kinase Reaction:
-
Prepare a master mix containing the kinase, substrate, and ATP in the kinase reaction buffer. The optimal concentrations of each component should be determined during assay development.
-
Dispense the kinase reaction master mix into all wells of the compound-containing plate.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
Signal Detection:
-
Add the ATP detection reagent to all wells to stop the kinase reaction and initiate the luminescent signal generation.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence on a plate reader.
-
Data Analysis and Interpretation
The raw luminescence data is normalized to the positive and negative controls on each plate to calculate the percent inhibition for each compound. Hits are typically identified as compounds that exhibit an inhibition level above a certain threshold (e.g., >50% or 3 standard deviations from the mean of the negative controls).
Caption: Mechanism of a luminescence-based kinase inhibition assay.
Protocol 2: Cell-Based HTS for Cytotoxicity
Quinazoline derivatives frequently exhibit anticancer activity, making a cytotoxicity screen a valuable primary assay.[8][9] This protocol outlines a common method using a resazurin-based assay to measure cell viability.
Principle of the Assay
Resazurin (a non-fluorescent, blue dye) is reduced by metabolically active cells to the highly fluorescent, pink resorufin. The amount of fluorescence produced is proportional to the number of viable cells. A decrease in fluorescence indicates cytotoxic or cytostatic effects of the compound.
Materials and Reagents
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
1-(4-Fluorophenyl)-2-quinazolin-4-ylsulfanylethanone (dissolved in 100% DMSO)
-
Positive control for cytotoxicity (e.g., Doxorubicin)
-
Negative control (DMSO)
-
Resazurin sodium salt solution
-
384-well clear-bottom, black-walled microplates
-
Automated liquid handling system
-
Cell counter
-
Fluorescence plate reader
Step-by-Step Protocol
-
Cell Seeding:
-
Harvest and count the cells.
-
Dilute the cells in culture medium to the optimized seeding density (determined during assay development).
-
Dispense the cell suspension into the wells of a 384-well plate.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a dilution series of 1-(4-Fluorophenyl)-2-quinazolin-4-ylsulfanylethanone in cell culture medium from the DMSO stock.
-
Add the compound dilutions to the appropriate wells of the cell plate. Include positive and negative controls.
-
Incubate the plate for the desired exposure time (e.g., 72 hours).
-
-
Viability Assessment:
-
Add the resazurin solution to all wells.
-
Incubate the plate for 2-4 hours at 37°C, protected from light.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 560 nm excitation, 590 nm emission).
-
Data Analysis and Interpretation
The fluorescence intensity is directly proportional to cell viability. The data is normalized to the controls, and the percent viability is calculated. Hits are identified as compounds that reduce cell viability below a defined threshold. Subsequent dose-response experiments are performed to determine the GI₅₀ (concentration for 50% growth inhibition).
Assay Validation and Quality Control
Prior to initiating a full HTS campaign, it is crucial to validate the assay to ensure its robustness and reliability.[10][11] Key validation parameters include:
| Parameter | Description | Acceptance Criteria |
| Z'-factor | A measure of the statistical effect size, reflecting the separation between the positive and negative control distributions. | Z' > 0.5 indicates an excellent assay. |
| Signal-to-Background (S/B) Ratio | The ratio of the mean signal of the negative control to the mean signal of the positive control. | S/B > 3 is generally considered acceptable. |
| Coefficient of Variation (%CV) | A measure of the variability within the control samples. | %CV < 15% for both positive and negative controls. |
| DMSO Tolerance | The maximum concentration of DMSO that does not significantly affect the assay performance. | Typically ≤ 1% final concentration. |
Counter-Screening and Hit Prioritization
Hits identified from the primary screen should undergo further evaluation to eliminate false positives and prioritize the most promising compounds.[6]
-
Orthogonal Assays: Confirm the activity of hits using a different assay format that measures the same biological endpoint but with a different detection technology.
-
Selectivity Profiling: For hits from a kinase screen, it is important to assess their selectivity by testing them against a panel of other kinases.[12]
-
Promiscuous Inhibitor Flags: Computational and experimental methods can be used to identify compounds that are likely to be non-specific or interfere with the assay technology.
Conclusion
1-(4-Fluorophenyl)-2-quinazolin-4-ylsulfanylethanone represents a promising starting point for a high-throughput screening campaign aimed at discovering novel bioactive molecules. The protocols outlined in this application note provide a robust framework for initiating such a campaign, covering both biochemical and cell-based approaches. By adhering to rigorous assay validation and hit confirmation procedures, researchers can effectively leverage HTS to unlock the therapeutic potential of this and other novel quinazoline derivatives.
References
- Vertex AI Search. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS).
- NIH National Center for Biotechnology Information. (n.d.). Cell-based high-throughput screens for the discovery of chemotherapeutic agents - PMC.
- SPIE Digital Library. (n.d.). Comprehensive Analysis of High-Throughput Screening Data.
- IntechOpen. (2023, November 10). Quinazoline and Its Derivatives: Privileged Heterocyclic Scaffolds in Antileishmanial Drug Discovery.
- ATCC. (n.d.). High-throughput Screening.
- Broad Institute. (n.d.). Cell-based assays for high-throughput screening.
- Charles River Laboratories. (n.d.). High-Throughput Screening (HTS) Services.
- PMC. (2023, January 18). Quinazolinones, the Winning Horse in Drug Discovery.
- MDPI. (2025, February 1). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms.
- PubMed. (2019, July 10). Development, Optimization, and Validation of a High Throughput Screening Assay for Identification of Tat and Type II Secretion Inhibitors of Pseudomonas aeruginosa.
- IntechOpen. (2015, June 3). Assay Validation in High Throughput Screening – from Concept to Application.
- IntechOpen. (2013, January 23). Data Analysis Approaches in High Throughput Screening.
- BellBrook Labs. (2026, March 3). How Do You Validate an Assay for High-Throughput Screening?.
- Technology Networks. (2025, September 25). High-Throughput Screening - Drug Discovery.
- PMC. (n.d.). Quinazoline derivatives: synthesis and bioactivities.
- Acta Scientific. (2025, January 31). Recent Advances in Quinazoline Derivatives: Synthesis, Biological Activities, and Therapeutic Potential.
- Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
- PubMed. (2005, March 15). High-throughput screening for kinase inhibitors.
- ResearchGate. (2025, August 6). (PDF) Synthesis and biological activity of some substituted 2-phenyl-quinazolin- 4-ones.
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Application Notes & Protocols: 1-(4-Fluorophenyl)-2-quinazolin-4-ylsulfanylethanone as a Novel Fluorogenic Probe for Cellular Imaging
For Research Use Only. Not for use in diagnostic procedures.
Introduction: The Quinazoline Scaffold in Cellular Imaging
The quinazoline core, a fused aromatic heterocycle of benzene and pyrimidine rings, is a well-established "privileged scaffold" in medicinal chemistry, forming the basis of numerous therapeutic agents due to its diverse biological activities.[1][2] Beyond therapeutics, the inherent photophysical properties of the quinazoline ring system have garnered increasing interest for applications in materials science and bio-imaging.[3][4] Many quinazoline derivatives exhibit intrinsic fluorescence, with emission properties that can be finely tuned through synthetic modification.[5][6][7] This tunability makes them excellent candidates for the development of novel fluorescent probes for visualizing complex biological processes.[4][8]
This document introduces 1-(4-Fluorophenyl)-2-quinazolin-4-ylsulfanylethanone (hereafter designated as Q-Fluor 488 for brevity), a novel compound with potential applications in live-cell fluorescence microscopy. Structurally, Q-Fluor 488 integrates the quinazoline heterocycle with a fluorophenyl moiety. This "donor-acceptor" design is a classic and effective strategy for creating new fluorescent molecules.[5][6] While the specific photophysical and biological properties of Q-Fluor 488 are not yet extensively characterized in the literature, its structure suggests it may serve as a valuable tool for cellular imaging.
These application notes provide a comprehensive framework for researchers to validate and utilize Q-Fluor 488 as a novel cellular imaging agent. We present detailed protocols for the initial characterization of its spectral properties, assessment of its cytotoxicity, and its application in live-cell imaging, including co-localization studies to determine its subcellular distribution.
Scientific Principles and Hypothesized Mechanism
The fluorescence of many organic dyes, including those based on quinazoline, arises from intramolecular charge transfer (ICT) between an electron-donating part of the molecule and an electron-accepting part.[9] In Q-Fluor 488, the quinazoline ring system can act as an electron acceptor. The fluorescence properties are likely sensitive to the local microenvironment, a phenomenon known as solvatochromism, which can be exploited to probe cellular compartments with different polarities.
We hypothesize that Q-Fluor 488 is a cell-permeable compound that may preferentially accumulate in specific organelles, such as the endoplasmic reticulum or mitochondria, based on its physicochemical properties. Its fluorescence intensity or emission wavelength may change upon localization or interaction with intracellular components. The protocols outlined below are designed to test this hypothesis and to establish a robust methodology for its use.
Proposed Experimental Workflow
To validate a new fluorescent probe, a systematic approach is essential.[10] This involves characterizing its fundamental properties before applying it to complex biological questions.
Caption: Workflow for validation of Q-Fluor 488 as a novel cellular imaging probe.
Materials and Reagents
Reagents
-
1-(4-Fluorophenyl)-2-quinazolin-4-ylsulfanylethanone (Q-Fluor 488)
-
Dimethyl sulfoxide (DMSO), spectroscopy grade
-
Phosphate-buffered saline (PBS), pH 7.4
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Trypsin-EDTA (0.25%)
-
Live-cell imaging solution (e.g., phenol red-free medium or HBSS)
-
Paraformaldehyde (PFA), 4% in PBS for cell fixation (optional)
-
Mounting medium with DAPI (for nuclear counterstain)
-
Organelle-specific fluorescent trackers (e.g., MitoTracker™ Red CMXRos, ER-Tracker™ Red)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent[11][12]
-
Triton™ X-100 or SDS (for cell lysis in cytotoxicity assays)
Equipment
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI, FITC/GFP, TRITC/RFP)
-
Confocal laser scanning microscope for high-resolution imaging[13]
-
Incubator (37°C, 5% CO₂)
-
96-well microplates (clear and black-walled)
-
Microplate reader
-
Laminar flow hood for sterile cell culture
Protocols
Protocol 1: Photophysical Characterization of Q-Fluor 488
Objective: To determine the absorption and emission spectra, and to assess the solvatochromic properties of Q-Fluor 488. This is a critical first step in understanding the probe's behavior and selecting the appropriate microscope filter sets.[14]
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of Q-Fluor 488 in anhydrous DMSO. Store in small aliquots at -20°C, protected from light.
-
Solvent Series: Prepare a series of solvents with varying polarity (e.g., cyclohexane, toluene, dichloromethane, acetonitrile, ethanol, methanol, and water).
-
Working Solutions: Prepare a 10 µM working solution of Q-Fluor 488 in each solvent from the DMSO stock.
-
Absorption Spectra: Using a UV-Vis spectrophotometer, measure the absorbance spectrum of each working solution from 300 nm to 600 nm to determine the maximum absorption wavelength (λ_abs).
-
Emission Spectra: Using a spectrofluorometer, excite each solution at its λ_abs and record the emission spectrum. Note the maximum emission wavelength (λ_em).
-
Data Analysis: Plot λ_abs and λ_em as a function of solvent polarity. A significant shift indicates solvatochromism. Calculate the Stokes shift (λ_em - λ_abs) for each solvent.[6]
| Solvent | Polarity Index | λ_abs (nm) | λ_em (nm) | Stokes Shift (nm) |
| Cyclohexane | 0.2 | TBD | TBD | TBD |
| Toluene | 2.4 | TBD | TBD | TBD |
| Dichloromethane | 3.1 | TBD | TBD | TBD |
| Acetonitrile | 5.8 | TBD | TBD | TBD |
| Ethanol | 4.3 | TBD | TBD | TBD |
| Water | 10.2 | TBD | TBD | TBD |
| Table 1: Expected data format for photophysical characterization. TBD (To Be Determined) values should be filled in by the researcher. |
Protocol 2: Assessment of Cytotoxicity (MTT Assay)
Objective: To determine the optimal, non-toxic working concentration range of Q-Fluor 488 for live-cell imaging. The MTT assay is a standard colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[11][12][15]
Methodology:
-
Cell Seeding: Seed a 96-well plate with your cell line of interest at a density of 5,000-10,000 cells per well. Incubate overnight to allow for cell attachment.[15]
-
Compound Dilution: Prepare a serial dilution of Q-Fluor 488 in complete culture medium, ranging from 0.1 µM to 100 µM. Include a vehicle control (DMSO only) and a positive control for toxicity (e.g., a known cytotoxic agent).
-
Treatment: Replace the medium in each well with 100 µL of the diluted compound solutions. Incubate for a period relevant to your imaging experiments (e.g., 4, 12, or 24 hours).
-
MTT Addition: Add 10-20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[15][16] Living cells will reduce the yellow MTT to purple formazan crystals.[11]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO or an appropriate solubilization buffer to each well to dissolve the formazan crystals.[15]
-
Absorbance Measurement: Shake the plate for 10-15 minutes on an orbital shaker.[11] Read the absorbance at 570 nm (or 490 nm depending on the protocol) using a microplate reader.[15]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot viability versus concentration to determine the concentration range with minimal toxicity (>90% viability).
Protocol 3: Live-Cell Staining and Imaging
Objective: To establish an optimal staining protocol for Q-Fluor 488 and to visualize its distribution in living cells.
Methodology:
-
Cell Preparation: Seed cells on glass-bottom dishes or chamber slides suitable for microscopy. Allow them to adhere and reach 60-80% confluency.
-
Probe Loading: Prepare a working solution of Q-Fluor 488 in pre-warmed, serum-free or complete medium at a non-toxic concentration determined from Protocol 2 (typically in the 1-10 µM range).
-
Staining: Remove the growth medium from the cells and replace it with the Q-Fluor 488 loading solution.
-
Incubation: Incubate the cells at 37°C for 15-60 minutes. The optimal time should be determined empirically.
-
Washing: Remove the loading solution and wash the cells twice with pre-warmed imaging medium (e.g., phenol red-free medium) to remove excess probe.
-
Imaging: Immediately image the cells using a fluorescence or confocal microscope. Use the excitation and emission wavelengths determined in Protocol 1 to select the appropriate laser lines and filters. Acquire images in the Q-Fluor 488 channel and a brightfield or DIC channel for cell morphology.
Protocol 4: Subcellular Co-localization Analysis
Objective: To identify the specific organelle(s) or subcellular structures where Q-Fluor 488 accumulates. This is achieved by co-staining with commercially available, spectrally distinct organelle-specific probes.[17][18]
Caption: Workflow for co-localization analysis of Q-Fluor 488 with organelle-specific trackers.
Methodology:
-
Cell Preparation and Probe Loading: Prepare and stain cells with Q-Fluor 488 as described in Protocol 3.
-
Co-staining: During the final 15-30 minutes of incubation with Q-Fluor 488, add a well-characterized, spectrally compatible organelle tracker (e.g., MitoTracker™ Red for mitochondria, ER-Tracker™ Red for the endoplasmic reticulum) to the medium, following the manufacturer's protocol.
-
Washing and Imaging: Wash the cells as described previously and image using a confocal microscope. It is crucial to acquire images in separate channels for each fluorophore to prevent spectral bleed-through.[13]
-
Channel 1 (Q-Fluor 488): Ex/Em determined from Protocol 1.
-
Channel 2 (Organelle Tracker): Use manufacturer-recommended settings.
-
Channel 3 (Optional): A nuclear stain like DAPI or Hoechst can be added.
-
-
Data Analysis:
-
Visual Inspection: Merge the acquired images. The appearance of a third color (e.g., yellow from green and red overlap) suggests co-localization.[19][20]
-
Quantitative Analysis: For a more rigorous assessment, use image analysis software (e.g., ImageJ/Fiji with the Coloc 2 plugin, or other specialized software) to calculate a colocalization coefficient, such as the Pearson's Correlation Coefficient (PCC).[17][19] A PCC value close to +1 indicates a strong positive correlation in the spatial distribution of the two signals.
-
Troubleshooting and Expert Insights
-
Low Signal/No Staining:
-
Increase the concentration of Q-Fluor 488, but stay within the non-toxic range.
-
Increase the incubation time.
-
Check for photobleaching. Reduce laser power or exposure time during imaging.
-
-
High Background Fluorescence:
-
Decrease the probe concentration.
-
Ensure thorough washing after incubation.
-
Use phenol red-free medium for imaging, as phenol red is fluorescent.[11]
-
-
Phototoxicity:
-
Cell blebbing, rounding, or detachment during imaging are signs of phototoxicity.
-
Reduce laser power and exposure time to the minimum required for a good signal-to-noise ratio.
-
-
Ambiguous Co-localization:
-
The resolving power of the microscope limits the interpretation of co-localization. For confocal microscopy, this is typically around 200 nm laterally.[18] Co-localization indicates proximity, not necessarily direct molecular interaction.
-
Always analyze individual channels alongside the merged image.[17]
-
Quantify the degree of overlap using statistical methods like PCC to avoid subjective interpretation.[19]
-
Conclusion
1-(4-Fluorophenyl)-2-quinazolin-4-ylsulfanylethanone (Q-Fluor 488) represents a promising new scaffold for the development of fluorescent probes for cellular imaging. Its quinazoline core provides a foundation for intrinsic fluorescence, which can be modulated by its chemical substituents.[21][22] The protocols detailed in this guide provide a comprehensive framework for any research or drug development professional to rigorously validate this compound's utility. By systematically characterizing its photophysical properties, cytotoxicity, and subcellular localization, researchers can unlock its potential as a novel tool to visualize and investigate the complex machinery of the living cell.
References
-
Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]
-
Creative Bioarray. (n.d.). MTT Analysis Protocol. Retrieved from [Link]
- Dasari, S. R., Vadali, L. R., & Subbaiah, T. (2016). Synthesis, characterization of novel quinazoline derivatives and antimicrobial screening. International Journal of Chemical Sciences, 14(4), 2751-2762.
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Wang, Z., Li, H., Peng, Z., Wang, Z., Wang, Y., & Lu, P. (2020). Preparation and photophysical properties of quinazoline-based fluorophores. ResearchGate. Retrieved from [Link]
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Biology & Biochemistry Imaging Core (BBIC). (n.d.). Advice on Co-localization. Retrieved from [Link]
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- Kim, Y., et al. (2018). Rational Design and Facile Synthesis of a Highly Tunable Quinoline-Based Fluorescent Small-Molecule Scaffold for Live Cell Imaging. Journal of the American Chemical Society, 140(32), 10259-10266. doi:10.1021/jacs.8b05327
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Al-Obeid, O. (2018, November 27). Co-localization analysis of fluorescence microscopy images. rOpenSci. Retrieved from [Link]
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Evident Scientific. (n.d.). Colocalization of Fluorophores in Confocal Microscopy. Retrieved from [Link]
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Lukinavičius, G. (2014, October 30). New Fluorescent Probes for Challenging Live Cell Imaging. Wiley Analytical Science. Retrieved from [Link]
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Application Note: Flow Cytometry Analysis of Cellular Responses to 1-(4-Fluorophenyl)-2-quinazolin-4-ylsulfanylethanone Treatment
Introduction: The Therapeutic Potential of Quinazoline Derivatives and the Role of Flow Cytometry
The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2][3] In the realm of oncology, quinazoline derivatives have emerged as a significant class of anticancer agents, with several compounds approved for clinical use by the FDA, such as gefitinib and erlotinib.[1][4] These molecules often exert their effects by inhibiting key signaling pathways involved in cell proliferation and survival, such as the epidermal growth factor receptor (EGFR) tyrosine kinase pathway.[5][6]
Emerging research on novel quinazoline derivatives, including those with a sulfanyl ethanone linkage, suggests a broader range of anticancer mechanisms. These may include the induction of programmed cell death (apoptosis), cell cycle arrest, and the modulation of intracellular reactive oxygen species (ROS).[3][5][7] 1-(4-Fluorophenyl)-2-quinazolin-4-ylsulfanylethanone is a novel compound within this class, and understanding its precise cellular and molecular effects is paramount for its development as a potential therapeutic agent.
Flow cytometry is an indispensable tool for elucidating the effects of novel drug candidates on cellular function. This high-throughput technique allows for the rapid, quantitative analysis of multiple parameters on a single-cell basis.[8] By employing fluorescent probes, researchers can dissect complex cellular processes, providing critical insights into a compound's mechanism of action. This application note provides a detailed guide for utilizing flow cytometry to investigate the effects of 1-(4-Fluorophenyl)-2-quinazolin-4-ylsulfanylethanone on key cancer cell processes: apoptosis, cell cycle progression, and ROS production.
I. Analysis of Apoptosis Induction
A hallmark of many effective anticancer agents is their ability to induce apoptosis, a form of programmed cell death, in cancer cells.[7] One of the earliest signs of apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI), a fluorescent intercalating agent, is impermeant to live and early apoptotic cells but can stain the DNA of late apoptotic and necrotic cells, where the membrane integrity is compromised.[9][10]
Experimental Workflow: Apoptosis Analysis
Caption: Workflow for Apoptosis Analysis by Flow Cytometry.
Protocol: Annexin V and Propidium Iodide Staining
-
Cell Preparation:
-
Seed the cancer cell line of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate culture vessels and allow them to adhere overnight.
-
Treat the cells with varying concentrations of 1-(4-Fluorophenyl)-2-quinazolin-4-ylsulfanylethanone and a vehicle control (e.g., DMSO) for desired time points (e.g., 24, 48 hours).
-
Harvest the cells by trypsinization. It is crucial to also collect the supernatant, as it may contain floating apoptotic cells.[10]
-
Wash the cells twice with cold phosphate-buffered saline (PBS) by centrifugation (e.g., 300 x g for 5 minutes).[10]
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI) staining solution.
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X binding buffer to each tube. Do not wash the cells after staining.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer immediately.
-
Use unstained, Annexin V-FITC only, and PI only stained cells to set up compensation and gates.
-
A typical dot plot will display FITC fluorescence (Annexin V) on the x-axis and PI fluorescence on the y-axis, allowing for the differentiation of four populations:
-
Lower-left quadrant (Annexin V-/PI-): Live, healthy cells.
-
Lower-right quadrant (Annexin V+/PI-): Early apoptotic cells.
-
Upper-right quadrant (Annexin V+/PI+): Late apoptotic or necrotic cells.
-
Upper-left quadrant (Annexin V-/PI+): Necrotic cells.
-
-
Hypothetical Data Summary
| Treatment Group | % Live Cells (Annexin V-/PI-) | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic/Necrotic (Annexin V+/PI+) |
| Vehicle Control | 95.2 | 2.1 | 2.7 |
| Compound (1 µM) | 80.5 | 12.3 | 7.2 |
| Compound (5 µM) | 55.8 | 25.7 | 18.5 |
| Compound (10 µM) | 30.1 | 40.2 | 29.7 |
II. Cell Cycle Analysis
Disruption of the normal cell cycle is a key mechanism by which many anticancer drugs inhibit tumor growth.[11] Flow cytometry with a DNA-intercalating dye like propidium iodide (PI) allows for the quantification of DNA content in individual cells, thereby determining the proportion of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[12]
Experimental Workflow: Cell Cycle Analysis
Caption: Workflow for Cell Cycle Analysis by Flow Cytometry.
Protocol: Propidium Iodide Staining for Cell Cycle
-
Cell Preparation and Fixation:
-
Culture and treat cells with 1-(4-Fluorophenyl)-2-quinazolin-4-ylsulfanylethanone as described for the apoptosis assay.
-
Harvest approximately 1-2 x 10^6 cells and wash once with cold PBS.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[13]
-
Incubate the cells at 4°C for at least 2 hours. Cells can be stored at -20°C for several weeks.
-
-
Staining:
-
Centrifuge the fixed cells to remove the ethanol.
-
Wash the cell pellet once with cold PBS.
-
Resuspend the cells in 500 µL of a PI staining solution containing RNase A. The RNase is crucial to prevent the staining of double-stranded RNA.[12]
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
The resulting histogram of PI fluorescence intensity will show distinct peaks corresponding to the different cell cycle phases:
-
G0/G1 phase: A peak at 2n DNA content.
-
S phase: A broad distribution between 2n and 4n DNA content.
-
G2/M phase: A peak at 4n DNA content.
-
-
Specialized cell cycle analysis software (e.g., ModFit LT) is used to deconvolute the histogram and quantify the percentage of cells in each phase.
-
Hypothetical Data Summary
| Treatment Group | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 65.4 | 20.1 | 14.5 |
| Compound (1 µM) | 58.2 | 21.5 | 20.3 |
| Compound (5 µM) | 40.1 | 18.9 | 41.0 |
| Compound (10 µM) | 25.6 | 15.3 | 59.1 |
III. Measurement of Intracellular Reactive Oxygen Species (ROS)
Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen.[14][15] While essential for normal cellular signaling, excessive ROS production can lead to oxidative stress, cellular damage, and apoptosis.[16] Some anticancer agents exert their effects by inducing the generation of ROS in cancer cells.[17] Dichlorodihydrofluorescein diacetate (DCFDA) is a cell-permeable probe that becomes fluorescent upon oxidation by ROS, making it a useful tool for measuring intracellular ROS levels by flow cytometry.[18][19]
Signaling Pathway: ROS-Mediated Apoptosis
Caption: Potential ROS-mediated apoptosis pathway.
Protocol: DCFDA Staining for ROS Detection
-
Cell Preparation and Staining:
-
Culture and treat cells with 1-(4-Fluorophenyl)-2-quinazolin-4-ylsulfanylethanone for a shorter duration (e.g., 1-6 hours), as ROS production can be an early event.
-
Include a positive control (e.g., treatment with H₂O₂) and a negative control (e.g., pre-treatment with an antioxidant like N-acetylcysteine).[18]
-
After treatment, harvest the cells and wash them with a suitable buffer like PBS.
-
Resuspend the cells in pre-warmed buffer containing 5-10 µM DCFDA.
-
-
Flow Cytometry Analysis:
-
After incubation, wash the cells to remove excess probe.
-
Resuspend the cells in cold PBS for immediate analysis on a flow cytometer.
-
Analyze the fluorescence intensity in the FITC channel. An increase in the mean fluorescence intensity (MFI) compared to the vehicle control indicates an increase in intracellular ROS.
-
Hypothetical Data Summary
| Treatment Group | Mean Fluorescence Intensity (MFI) |
| Vehicle Control | 150 |
| Compound (5 µM) | 450 |
| Compound (10 µM) | 820 |
| Positive Control (H₂O₂) | 1200 |
| Compound (10 µM) + NAC | 210 |
Conclusion
The protocols outlined in this application note provide a robust framework for the initial characterization of the cellular effects of 1-(4-Fluorophenyl)-2-quinazolin-4-ylsulfanylethanone using flow cytometry. By systematically analyzing apoptosis, cell cycle distribution, and ROS production, researchers can gain critical insights into the compound's mechanism of action. This information is vital for guiding further preclinical development and for understanding the therapeutic potential of this novel quinazoline derivative. The inherent versatility of flow cytometry also allows for the future expansion of these studies to include the analysis of specific protein expression, mitochondrial membrane potential, and other key cellular parameters.
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- Assay Genie. (2022, November 6). Flow Cytometry Protocol | 10 Hints & Tips. Assay Genie.
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- Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). PMC.
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- Flow Cytometric Measurement Of ROS Production In Macrophages In Response To FcγR Cross-linking. (n.d.). PMC.
- Assaying cell cycle status using flow cytometry. (n.d.). PMC - NIH.
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- Flow-cytometric Detection of Low-level Reactive Oxygen Species in Cell Lines and Primary Immune Cells. (2020, September 5). PMC.
- Barrick Lab. (n.d.). Measuring Intracellular Reactive Oxygen Species (ROS). Barrick Lab.
- N-((1-(4-Fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-2-methylene-3-oxo-olean-12-en-28-amide Induces Apoptosis in Human Breast Cancer Cells by Stimulating Oxidative Stress and Inhibiting the Notch-Akt Signaling Pathway. (n.d.). PMC.
- Emory University. (2022, July 29). Quinazolin-4(3H)-one Derivatives as NOX-2 Inhibitors: Composition of Matter, Methods of Preparation and Their Use. Emory University.
- Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. (2025, September 15). PubMed.
- Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). (n.d.). PMC.
- Novel 2-Sulfanylquinazolin-4(3H)-one Derivatives as Multi-Kinase Inhibitors and Apoptosis Inducers: A Synthesis, Biological Evaluation, and Molecular Docking Study. (2023, July 20). PMC.
- Synthesis and in vitro antitumor activity of (1E,4E)-1-aryl-5-(2-((quinazolin-4-yl)oxy)phenyl)-1,4-pentadien-3-one derivatives. (n.d.). PMC.
- SAR study of quinazolin-4-ones 1–4 and 6–13 regarding to cytotoxicity.... (n.d.). ResearchGate.
- Effect of compounds 4a and 4d on cell cycle distribution of THP-1.... (n.d.). ResearchGate.
- Quinolinones as a Novel Therapeutic Strategy in ALS. (n.d.). DTIC.
- 3-[2-[4-(4-[18F]Fluorobenzoyl)-1-piperidyl]ethyl]-2-sulfanyl-3 H-quinazolin-4-one. (2008, May 29). PubMed.
- 1H-1,2,3-triazol-4-yl)methyl)-2- methylene-3-oxo-olean-12-en-28-amide Induces Apoptosis. (2022, March 31). Semantic Scholar.
- Reactive Oxygen Species: A Double-Edged Sword in the Modulation of Cancer Signaling Pathway Dynamics. (n.d.). PMC.
- The Antiproliferative and Apoptotic Effects of a Novel Quinazoline Carrying Substituted-Sulfonamides: In Vitro and Molecular Docking Study. (2022, February 1). PMC.
- Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H). (n.d.). PMC.
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- MDPI. (2025, January 24). 7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl). MDPI.
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- Involvement of reactive oxygen species in N-(4-hydroxyphenyl)retinamide-induced apoptosis in cervical carcinoma cells. (1997, August 20). PubMed.
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Technical Support Center: Solubility & Handling of 1-(4-Fluorophenyl)-2-quinazolin-4-ylsulfanylethanone
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 1-(4-Fluorophenyl)-2-quinazolin-4-ylsulfanylethanone. This document provides in-depth troubleshooting and practical advice for researchers, scientists, and drug development professionals encountering solubility challenges with this compound in aqueous buffers. Our goal is to equip you with the scientific rationale and step-by-step protocols necessary to ensure reproducible and successful experiments.
Understanding the Core Challenge: The Quinazoline Scaffold
The 1-(4-Fluorophenyl)-2-quinazolin-4-ylsulfanylethanone molecule belongs to the quinazoline class of compounds. Structurally, it possesses a rigid, fused heterocyclic ring system and a lipophilic 4-fluorophenyl group.[1][2] This combination results in high crystal lattice energy—the strong forces holding the molecule together in a solid state—and significant hydrophobicity.[3] Consequently, water molecules struggle to effectively solvate the compound, leading to the poor aqueous solubility that is characteristic of many quinazoline derivatives.[1][4] This guide will walk you through a logical progression of techniques to overcome this inherent challenge.
Part 1: Stock Solution Preparation - The Foundation of Your Experiment
Properly preparing a high-concentration stock solution is the most critical first step. Errors at this stage will cascade through all subsequent experiments.
Q1: What is the best solvent for preparing a high-concentration stock solution of 1-(4-Fluorophenyl)-2-quinazolin-4-ylsulfanylethanone?
A1: Due to its poor aqueous solubility, you must start with a strong, water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the industry-standard and highly recommended starting point.[5][6] N,N-Dimethylformamide (DMF) is also a suitable alternative.[5] These solvents are effective because they are highly polar and aprotic, capable of disrupting the crystal lattice forces of the solid compound.
Protocol: Preparing a 10 mM DMSO Stock Solution
-
Accurate Weighing: Use a calibrated analytical balance to weigh the desired amount of the compound. It is often more accurate to weigh a slightly different amount than your target (e.g., 1.1 mg instead of 1.0 mg) and calculate the exact solvent volume needed.[7]
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the compound. Use a calibrated pipette for accuracy.[8]
-
Ensuring Complete Dissolution: Vortex the solution vigorously. If particulates remain, gentle warming (to 37°C) and/or sonication in a water bath can be used to aid dissolution.[6] Visually inspect the solution against a light source to ensure it is clear and free of any solid material.
-
Storage: Store the stock solution in small aliquots in tightly sealed vials (glass with Teflon-lined caps is recommended to prevent solvent evaporation) at -20°C or -80°C.[8][9] This minimizes freeze-thaw cycles, which can degrade the compound or cause it to fall out of solution.
Caption: Workflow for Preparing a High-Concentration Stock Solution.
| Solvent | Typical Starting Concentration | Notes |
| DMSO | 10-50 mM | Gold standard. Hygroscopic; use anhydrous grade and store properly.[6] |
| DMF | 10-50 mM | Good alternative to DMSO.[5] |
| Ethanol | 1-10 mM | Less potent solvent than DMSO, but may be better tolerated in some cell-based assays. |
| NMP | 10-50 mM | N-Methyl-2-pyrrolidone. Strong solvent, but less common. |
| Table 1: Recommended organic solvents for preparing stock solutions of hydrophobic compounds. |
Part 2: Troubleshooting Aqueous Buffer Solubility
This section addresses the most frequent issue: compound precipitation upon dilution of the organic stock solution into an aqueous experimental buffer.
Q2: My compound precipitated immediately after I diluted my DMSO stock into my assay buffer. How do I solve this?
A2: This is a classic sign that the final concentration of your compound exceeds its solubility limit in the final buffer system. The abrupt change in solvent polarity from nearly 100% DMSO to >99% aqueous buffer causes the poorly soluble compound to "crash out." Follow this systematic troubleshooting guide.
Caption: Troubleshooting flowchart for compound precipitation.
Step-by-Step Guide to Improving Aqueous Solubility
-
Reduce Final DMSO Concentration: Many biological assays are sensitive to DMSO. High concentrations can cause artifacts or toxicity. Critically, high DMSO levels can also mislead you into thinking your compound is soluble when it is merely in a fine suspension. Always aim for a final DMSO concentration of ≤0.5% (v/v) .[5]
-
Lower the Final Compound Concentration: The most straightforward solution is to test a lower concentration of your compound. Determine the highest concentration that remains soluble in your final buffer and use that as the top point in a dose-response curve.
-
Utilize a Co-solvent: If lowering the concentration is not feasible, introduce a co-solvent into your aqueous buffer. Co-solvents work by reducing the overall polarity of the aqueous medium, making it more "hospitable" to hydrophobic molecules.[10][11][12]
-
Mechanism: Co-solvents like ethanol or propylene glycol disrupt the highly ordered hydrogen-bonding network of water, which lowers the energy required to create a cavity for the solute molecule.[10]
-
Protocol: Prepare your buffer containing a small percentage of the co-solvent before adding the compound's DMSO stock. This gradual change in polarity is often more effective than serial dilution.
-
Caution: Always run a vehicle control to ensure the co-solvent itself does not affect your assay.
-
| Co-solvent | Typical Starting Conc. (v/v) | Properties & Considerations |
| Polyethylene Glycol (PEG 300/400) | 5-20% | Generally well-tolerated in many assays. A good first choice.[13] |
| Propylene Glycol (PG) | 5-20% | Common pharmaceutical excipient.[12][13] |
| Ethanol | 1-5% | Can be effective but may impact protein stability or cell viability at higher concentrations.[13] |
| Glycerol | 5-10% | Increases viscosity, which may affect kinetics or plate washing steps. |
| Table 2: Common co-solvents for improving aqueous solubility in experimental buffers. |
-
Exploit pH-Dependent Solubility: The quinazoline scaffold contains basic nitrogen atoms.[4] These nitrogens can be protonated at acidic pH, resulting in a positively charged molecule with significantly higher aqueous solubility.[14][15][16]
-
Mechanism: Ionization of the molecule allows for strong ion-dipole interactions with water, which are much more favorable than the interactions with the neutral, hydrophobic form.[4]
-
Protocol:
-
Determine the pKa of your compound (if not known, it can be predicted using software). The pKa of the quinazoline core is typically in the range of 3-5.
-
Prepare a series of buffers with pH values around and below the pKa (e.g., pH 7.4, 6.8, 6.0, 5.5).
-
Test the solubility of your compound in each buffer. You should observe a significant increase in solubility as the pH decreases.
-
-
Caution: Ensure your biological system (e.g., enzyme, cells) is stable and active at the more acidic pH.
-
| pH | Relative Solubility of a Weak Base (pKa = 5.4) | Rationale |
| 7.4 | 1x (Baseline) | Compound is almost entirely in its neutral, poorly soluble form. |
| 6.4 | 11x | 10% of the compound is in its protonated, soluble form. |
| 5.4 | 101x | 50% of the compound is in its protonated, soluble form (pH = pKa). |
| 4.4 | 1001x | 90% of the compound is in its protonated, soluble form. |
| Table 3: Theoretical impact of pH on the solubility of a hypothetical weak base. The Henderson-Hasselbalch equation predicts this relationship. |
-
Incorporate Surfactants or Cyclodextrins:
-
Surfactants: Non-ionic surfactants like Tween® 80 (Polysorbate 80) or Polysorbate 20 at low concentrations (e.g., 0.01-0.1%) can form micelles.[5][17] The hydrophobic core of the micelle encapsulates the compound, while the hydrophilic shell interacts with the aqueous buffer, keeping the entire complex in solution.
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior. Molecules like 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) can form an inclusion complex with your compound, effectively shielding its hydrophobic parts from the water and increasing its apparent solubility.[4][5][18]
-
Part 3: Advanced Formulation Strategies for Challenging Applications
Q3: I need to achieve a high concentration for an in vivo animal study, and the methods above are insufficient. What are the next-level options?
A3: For preclinical development and in vivo studies, more advanced formulation strategies are often required. These methods focus on altering the physical state of the compound or using specialized delivery vehicles.[13]
Caption: Conceptual overview of advanced solubilization strategies.
| Strategy | Mechanism of Action | Key Advantages | Common Excipients |
| Solid Dispersion | The drug is molecularly dispersed in a hydrophilic carrier, converting it from a stable crystalline form to a higher-energy, more soluble amorphous state.[4][10][19] | Significant increase in apparent solubility and dissolution rate.[20] | PVP, HPMC, PEG, Poloxamers.[10][20] |
| Particle Size Reduction | Decreasing the particle size to the micron or nanometer range dramatically increases the surface-area-to-volume ratio, which enhances the dissolution rate according to the Noyes-Whitney equation.[3][21] | Well-established technology; improves dissolution rate for dissolution-limited compounds.[22] | Surfactants (e.g., Tween 80) are often used as stabilizers. |
| Lipid-Based Formulations | The drug is dissolved in a mixture of oils, surfactants, and co-solvents. Self-Emulsifying Drug Delivery Systems (SEDDS) spontaneously form fine emulsions upon gentle agitation in aqueous media (like the GI tract).[4][17] | Presents the drug in a solubilized state, bypassing the dissolution step. Excellent for highly lipophilic drugs. | Labrasol®, Cremophor®, Transcutol®. |
| Table 4: Summary of advanced formulation strategies for poorly soluble compounds. |
These advanced techniques typically require specialized equipment and formulation expertise but are powerful tools for enabling the development of challenging compounds like 1-(4-Fluorophenyl)-2-quinazolin-4-ylsulfanylethanone.
References
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Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PMC. [Link]
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Unlock Solubility Enhancement Methods for Poorly Soluble Oral Drugs. Crystal Pharmatech. [Link]
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Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences. [Link]
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5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. [Link]
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Techniques to improve the solubility of poorly soluble drugs. ResearchGate. [Link]
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Preclinical Formulations: Insight, Strategies, and Practical Considerations. PMC - NIH. [Link]
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Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]
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Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different ... PMC. [Link]
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Preparing Stock Solutions. PhytoTech Labs. [Link]
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Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Pharma Focus Asia. [Link]
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Stock Solutions 101: Everything You Need to Know. G-Biosciences. [Link]
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Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. ResearchGate. [Link]
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How to Make Accurate Stock Solutions. Bitesize Bio. [Link]
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Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed. [Link]
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Preparation of Stock Solutions. Enfanos. [Link]
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Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Semantic Scholar. [Link]
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Know Your Techniques: Solutions. inChemistry - American Chemical Society. [Link]
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Cosolvent – Knowledge and References. Taylor & Francis. [Link]
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The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. PMC. [Link]
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Choosing a cosolvent: Solubilization of naphthalene and cosolvent property. Environmental Toxicology and Chemistry - Oxford Academic. [Link]
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Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. ResearchGate. [Link]
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Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). PMC. [Link]
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Cosolvent - The 'Medicinal Magician' in The Laboratory. Shandong IRO Chelating Chemical Co., Ltd.. [Link]
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Solubilization by cosolvents. Establishing useful constants for the log-linear model. ResearchGate. [Link]
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1-(4-Chlorophenyl)-2-[4-(3,4,5-trimethoxyanilino)quinazolin-2-yl]sulfanylethanone. Chemsrc. [Link]
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Quinazoline derivatives: synthesis and bioactivities. PMC. [Link]
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LY-393613. precisionFDA. [Link]
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Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. PMC. [Link]
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1-[4-[6-Chloro-7-(2-fluorophenyl)quinazolin-4-yl]piperazin-1-yl]propan-1-one. PubChem. [Link]
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2-(4-fluorophenyl)-N-(isoquinolin-4-yl)acetamide. PubChem. [Link]
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SYNTHESIS AND PHOTOPHYSICAL PROPERTIES OF 2-ARYL-4-(4-CYANOPHENYL)QUINAZOLINES. Rusnanonet. [Link]
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Quinolinones as a Novel Therapeutic Strategy in ALS. DTIC. [Link]
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N-(4-fluorophenyl)-1-[2-(quinazolin-4-ylsulfanyl)acetyl]piperidine-4-carboxamide. Chemazone. [Link]
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Technical Support Center: Optimization of Reaction Conditions for Quinazoline Synthesis
Welcome to the comprehensive technical support center for quinazoline synthesis. This guide is meticulously designed for researchers, scientists, and professionals in drug development. Here, we address the common and complex challenges encountered during the synthesis of quinazoline derivatives, offering field-proven insights and evidence-based solutions to streamline your experimental workflow and enhance your success rate.
Section 1: Troubleshooting Guide
This section is formatted as a direct, problem-solving resource. Identify the issue you are facing to find probable causes and actionable solutions.
Issue 1: Low or No Yield of the Desired Quinazoline Product
Question: My reaction is resulting in a very low yield, or I'm failing to obtain my target quinazoline product. What are the potential causes, and how can I troubleshoot this?
Answer: Low or no yield is a frequent hurdle in quinazoline synthesis, often stemming from several interrelated factors. A systematic evaluation of your reaction parameters is the most effective approach to diagnosing the root cause.[1]
Possible Causes & Step-by-Step Solutions:
-
Sub-optimal Reaction Conditions: Temperature, reaction time, and solvent are critical parameters that must be finely tuned for your specific synthetic route.[1]
-
Temperature: Classical methods like the Bischler cyclization often require high temperatures (above 120°C), whereas modern catalytic approaches may proceed under milder conditions.[1][2]
-
Solution: Perform a temperature screen to identify the optimal range for your reaction. Gradually increase the temperature while monitoring product formation and any potential degradation.[2]
-
-
Reaction Time: Reaction durations can vary significantly, from a few hours to over 24 hours.[1]
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of maximum conversion and to ensure the complete consumption of starting materials.[1] Incomplete reactions can be addressed by extending the reaction time or increasing the temperature.[1]
-
-
Solvent Choice: The polarity of the solvent can profoundly influence the reaction pathway and yield.[2][3] Polar solvents often favor the desired C(sp²)–N bond formation for quinazoline synthesis, while non-polar solvents might promote the formation of benzimidazole byproducts.[2][4]
-
Solution: If using a non-polar solvent like toluene or THF and observing low yields, consider switching to a polar aprotic solvent such as DMF or DMSO, or a polar protic solvent like ethanol or water.[2][3] Highly polar solvents like DMF and water have been shown to provide excellent yields in certain quinazoline syntheses.[3]
-
-
-
Inappropriate Base Selection: The strength and type of base are crucial for facilitating the necessary deprotonation and cyclization steps.[2]
-
Cause: The base may be too weak to efficiently deprotonate the starting materials, leading to an incomplete reaction.[2]
-
Solution: If a weak base (e.g., Na₂CO₃) is proving ineffective, consider a stronger base like K₂CO₃ or Cs₂CO₃.[2] The choice between an inorganic and an organic base will depend on the specific reaction mechanism and reactant solubility.[2]
-
-
Poor Reactant Solubility: If starting materials or intermediates have limited solubility in the chosen solvent, reaction rates will be slow, resulting in diminished yields.[2]
-
Solution: Ensure all reactants are soluble in the chosen solvent at the reaction temperature. If solubility is an issue, a different solvent system should be explored.[2]
-
-
Inefficient Catalyst Activity: For catalyzed reactions, the choice and handling of the catalyst are paramount.
-
Cause: The catalyst may be inappropriate for the specific transformation, or its activity may be compromised.
-
Solution: Screen a variety of catalysts, such as Lewis acids (e.g., BF₃·Et₂O[5]), transition metals (e.g., copper[6], palladium[7], ruthenium[8]), or even metal-free options like iodine.[4] For transition-metal-catalyzed reactions, ensure the catalyst is not deactivated and consider the use of appropriate ligands.
-
-
Degradation of Starting Materials or Product: The reactants or the desired quinazoline product may be unstable under the applied reaction conditions.[1]
-
Solution: Employ milder reaction conditions, such as lower temperatures or the use of a more selective catalyst, to minimize degradation.[1]
-
Issue 2: Formation of Significant Side Products
Question: My reaction mixture shows multiple spots on TLC, and I'm struggling to isolate the desired product. How can I identify and minimize these side products?
Answer: The formation of side products is a common challenge that complicates purification and reduces the overall yield. Understanding the potential side reactions is key to mitigating their formation.
Common Side Products & Solutions:
-
Quinazolinone Byproducts: This is particularly common in syntheses aiming for a different quinazoline derivative, such as the Niementowski synthesis.[9]
-
Cause: The reaction conditions may favor the formation of the more stable quinazolinone ring system.
-
Solution: In the Niementowski synthesis, using an excess of formamide can favor the formation of the desired quinazoline over the quinazolinone.[9] Adjusting the reaction pH can also influence the reaction pathway and minimize the formation of this byproduct.[9]
-
-
Benzimidazole Byproducts: The formation of benzimidazoles can occur as a competing cyclization pathway.
Troubleshooting Flowchart
Caption: A flowchart for systematically troubleshooting low-yield quinazoline synthesis.
Section 2: Frequently Asked Questions (FAQs)
Q1: Why is the choice of solvent so critical in quinazoline synthesis?
The polarity of the solvent plays a pivotal role in dictating the reaction pathway and overall yield.[2] Polar solvents can favor the desired C(sp²)–N bond formation leading to quinazolines, while non-polar solvents may inadvertently promote the formation of benzimidazole side products.[2][4] For instance, in certain reactions, highly polar solvents like DMF and water have demonstrated excellent yields, whereas non-polar options such as toluene and THF can be ineffective.[3]
Q2: How does the selection of a base influence the reaction outcome?
The base is fundamental for promoting the necessary deprotonation and cyclization steps in many quinazoline synthesis protocols.[2] The strength and type of base can significantly impact the reaction rate and yield. For example, in some syntheses, an organic base is used in combination with a polar aprotic solvent like DMSO to achieve good results. The choice between an inorganic base (e.g., K₂CO₃, Cs₂CO₃) and an organic base often depends on the specific reaction mechanism and the solubility of the reactants.[2]
Q3: What are the advantages of using microwave irradiation for quinazoline synthesis?
Microwave-assisted synthesis has emerged as a powerful technique for preparing quinazolines and quinazolinones.[9][10] The primary advantages include:
-
Significant Rate Enhancement: Microwave heating can dramatically reduce reaction times from hours to minutes.[10][11]
-
Improved Yields: Often, microwave-assisted methods lead to higher product yields compared to conventional heating.[11]
-
Solvent-Free Conditions: In some cases, microwave synthesis can be performed under solvent-free conditions, which aligns with the principles of green chemistry.[10][11]
-
Energy Efficiency: Microwave irradiation provides rapid and efficient heating, leading to lower energy consumption.[11]
Q4: Are there catalyst- and solvent-free methods for quinazoline synthesis?
Yes, in the pursuit of more sustainable and environmentally friendly synthetic methodologies, several catalyst- and solvent-free approaches have been developed. These methods often rely on thermal conditions or microwave irradiation to drive the reaction forward. For example, some protocols describe the synthesis of quinazolinones from 2-aminobenzamides and other reagents in DMSO under external catalyst- and base-free conditions.[12] Additionally, solvent-free syntheses promoted by microwave irradiation have been successfully employed.[10][11]
Q5: What are the common catalytic systems used for quinazoline synthesis?
A wide array of catalytic systems have been developed to enhance the efficiency and scope of quinazoline synthesis. These can be broadly categorized as:
-
Transition-Metal Catalysts: These are widely used and include catalysts based on palladium[7], copper[6][7], iron[13], ruthenium[8], and manganese[13]. They are effective in promoting various bond formations required for the quinazoline scaffold.
-
Metal-Free Catalysts: To avoid metal contamination in the final products, which is a significant concern in medicinal chemistry, metal-free catalysts like iodine are employed.[4][14] Hypervalent iodine reagents also provide an effective metal-free reaction condition.[14]
-
Lewis Acid Catalysts: Lewis acids such as BF₃·Et₂O can be used to activate substrates and facilitate cyclization.[5]
Table 1: Summary of Key Reaction Parameters and Their Effects
| Parameter | Common Options | Effect on Reaction | Troubleshooting Tip |
| Solvent | Toluene, THF (Non-polar)[2][3] DMF, DMSO (Polar aprotic)[2][3] Ethanol, Water (Polar protic)[2][3] | Influences reaction pathway and solubility. Polar solvents often favor quinazoline formation.[2][4] | If experiencing low yields or side products with non-polar solvents, switch to a polar alternative.[2] |
| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃ (Inorganic)[2] Organic bases | Promotes deprotonation and cyclization. Base strength is critical.[2] | If the reaction is sluggish, consider using a stronger base.[2] |
| Temperature | Varies from room temp. to >150°C[1][15] | Affects reaction rate and can lead to degradation if too high. | Optimize temperature by screening a range to balance reaction rate and product stability.[1] |
| Catalyst | Transition metals (Cu, Pd, Fe, Ru)[7][8][13] Metal-free (Iodine)[4] Lewis acids (BF₃·Et₂O)[5] | Enhances reaction rate and selectivity.[1] | Screen different catalysts to find the most effective one for your specific transformation.[1] |
| Heating Method | Conventional (Oil bath)[16] Microwave Irradiation[10][11] | Microwave heating can significantly reduce reaction times and improve yields.[11] | For slow reactions, consider switching to microwave-assisted synthesis.[9] |
Section 3: Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones
This protocol is a rapid, one-pot, solvent-free procedure for the synthesis of fluorinated 2,3-disubstituted quinazolin-4(3H)-ones.[10]
Materials:
-
Anthranilic acid
-
Phenyl acetyl chloride
-
Substituted anilines
-
Microwave reactor
Detailed Methodology:
-
Reactant Mixture: In a microwave-safe vessel, combine anthranilic acid (1 equivalent), phenyl acetyl chloride (1 equivalent), and the substituted aniline (1 equivalent).
-
Microwave Irradiation: Place the vessel in the microwave reactor and irradiate according to the optimized conditions for your specific substrates. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography.
Protocol 2: Classical Niementowski Quinazoline Synthesis
The Niementowski reaction is a classic method for synthesizing 4-oxo-3,4-dihydroquinazolines from anthranilic acids and amides.[9]
Materials:
-
Substituted anthranilic acid
-
Formamide
-
Reflux apparatus
Detailed Methodology:
-
Reactant Mixture: In a round-bottom flask, combine the substituted anthranilic acid (1 equivalent) with an excess of formamide.[9]
-
Heating: Heat the mixture under reflux. The reaction temperature is typically high, and reaction times can be lengthy.[9]
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.[9]
-
Work-up: After completion, cool the reaction mixture and pour it into cold water to precipitate the product.[9]
-
Isolation and Purification: Collect the solid product by filtration, wash with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.[9]
Visualization of Key Synthesis Parameters
Caption: Key parameters influencing the outcome of quinazoline synthesis.
References
- Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines - PMC. (n.d.). National Center for Biotechnology Information.
- Transition-metal-catalyzed synthesis of quinazolines: A review. (n.d.). Frontiers.
- Quinazoline Synthesis Technical Support Center: Troubleshooting and FAQs. (2025). BenchChem.
- Synthesis of quinazolines. (n.d.). Organic Chemistry Portal.
- Troubleshooting common side reactions in quinazoline synthesis. (2025). BenchChem.
- Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines: Practical Construction of N-Containing Heterocycles Based on a Salicylic Acid-Catalyzed Oxidation System. (n.d.). Frontiers.
- Transition-Metal-Free Synthesis of Fused Quinazolinones by Oxidative Cyclization of N-Pyridylindoles. (2019). The Journal of Organic Chemistry.
- Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol via an Oxidative Olefin Bond Cleavage Using Metal-Catalyst Free Conditions. (2020). MDPI.
- Niementowski quinazoline synthesis. (n.d.). Grokipedia.
- Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones. (n.d.). ResearchGate.
- Microwave-Assisted Efficient and Convenient Synthesis of 2,4(1H,3H)-Quinazolinediones and 2-Thioxoquinazolines. (2008). ACS Publications.
- RECENT DEVELOPMENTS IN SYNTHETIC METHODS AND PHARMACOLOGICAL ACTIVITIES OF QUINAZOLINONE DERIVATIVES: A REVIEW. (2025). Universal Journal of Pharmaceutical Research.
- Optimization of Reaction Conditions for the Synthesis of Quinazolin-4(3H)-one a. (n.d.). ResearchGate.
- Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. (2023). ScienceDirect.
- Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC. (n.d.). National Center for Biotechnology Information.
- A Review on 4(3H)-quinazolinone synthesis. (n.d.). International Journal of Pharmaceutical Research and Applications.
- troubleshooting guide for the synthesis of quinazoline derivatives. (2025). BenchChem.
- A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides - PMC. (n.d.). National Center for Biotechnology Information.
- Influence of solvent on the synthesis of quinazoline- 2,4(1H,3H)-diones a. (n.d.). ResearchGate.
- Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir: A Drug Candidate for the Treatment of Respiratory Syncytial Virus (RSV) Infection - PMC. (n.d.). National Center for Biotechnology Information.
- Niementowski quinoline synthesis. (n.d.). Wikipedia.
- Optimization of solid phase synthesis of quinazolin-4-ones. (n.d.). Der Pharma Chemica.
- Microwave-assisted commercial copper-catalyzed aerobic oxidative synthesis of AChE quinazolinone inhibitors under solvent free conditions - PMC. (n.d.). National Center for Biotechnology Information.
- Microwave-Assisted, Metal-Free, Base-Mediated C–N Bond Formation/Cleavage: Synthesis of Benzimidazo[1,2-a]quinazoline Derivatives. (2016). ACS Sustainable Chemistry & Engineering.
- Optimization of Synthesis Process of 4-Methylquinazoline. (2017). International Research Journal of Pure and Applied Chemistry.
- Synthesis of Quinazoline Derivatives in the Presence of Titanium-Containing Solid Acid Nanoparticles. (2025). Journal of Synthetic Chemistry.
- Solvent effect of quinazolin-4(3H)-ones a synthesis. (n.d.). ResearchGate.
- Niementowski quinazoline synthesis. (n.d.). Wikipedia.
- Quinazoline derivatives: synthesis and bioactivities - PMC. (n.d.). National Center for Biotechnology Information.
- Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. (2020). Bentham Science.
- Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. (2024). MDPI.
- Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines. (2019). Organic Letters.
- Plausible mechanism for the synthesis of (a) quinazoline (b) quinazolinone derivatives. (n.d.). ResearchGate.
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Purification of 1-(4-Fluorophenyl)-2-quinazolin-4-ylsulfanylethanone by column chromatography
A Senior Application Scientist's Guide to Column Chromatography
Welcome to the technical support center for the purification of 1-(4-Fluorophenyl)-2-quinazolin-4-ylsulfanylethanone. This guide is designed for researchers, scientists, and drug development professionals who are navigating the challenges of isolating this target molecule. As a compound featuring a polar quinazoline core, a flexible sulfanylethanone linker, and a non-polar fluorophenyl group, its purification demands a nuanced approach to column chromatography. This document provides in-depth, field-tested advice in a direct question-and-answer format to address the specific issues you may encounter.
Frequently Asked Questions (FAQs)
Here we address foundational questions that form the basis of a successful purification strategy.
Question: What are the key structural features of this molecule, and how do they impact chromatographic purification?
Answer: The chromatographic behavior of 1-(4-Fluorophenyl)-2-quinazolin-4-ylsulfanylethanone is governed by a balance of polar and non-polar functionalities.
-
Quinazoline Ring System: This nitrogen-containing heterocycle is the primary source of polarity. The nitrogen atoms can act as hydrogen bond acceptors and may interact with the acidic silanol groups on standard silica gel, potentially causing peak tailing.[1][2]
-
Ketone Group (ethanone): This is a moderately polar group that contributes to the compound's retention on a normal-phase column.
-
Sulfide Linker (-S-): The sulfur atom is less polar than the ketone but can still engage in interactions with the stationary phase. It is also susceptible to oxidation, which could lead to impurities.
-
4-Fluorophenyl Group: This is a relatively non-polar, hydrophobic portion of the molecule that will reduce the compound's affinity for polar stationary phases.
The interplay of these groups means the compound is moderately polar, requiring a carefully selected mobile phase to achieve effective separation from non-polar starting materials or highly polar byproducts.
Question: What is a good starting solvent system for Thin-Layer Chromatography (TLC) analysis?
Answer: For a compound of this nature, a medium-polarity solvent system is an excellent starting point. A mixture of n-hexane and ethyl acetate is recommended for initial screening.[3]
Begin with a 3:1 or 2:1 ratio of n-hexane to ethyl acetate.[4] If the compound remains at the baseline (Rf ≈ 0), the polarity of the mobile phase should be increased by adding more ethyl acetate. Conversely, if the compound runs with the solvent front (Rf ≈ 1), decrease the polarity by increasing the proportion of n-hexane.[5] The goal is to find a solvent system that provides a target Rf value between 0.2 and 0.4 for optimal separation on a column.[5]
Question: My compound is streaking or "tailing" on the TLC plate. What is the cause and how can I fix it?
Answer: Tailing is a common issue for nitrogen-containing heterocyclic compounds like quinazolines when using silica gel.[1] It is often caused by strong, non-ideal interactions between the basic nitrogen atoms in your compound and the acidic silanol (Si-OH) groups on the surface of the silica gel.[2]
To mitigate this, add a small amount of a competitive base or a polar modifier to your mobile phase. A common and effective strategy is to add 0.5-1% triethylamine (TEA) to the solvent system.[1] The TEA will preferentially interact with the acidic sites on the silica, preventing your target compound from binding too strongly and allowing it to move up the plate in a more compact spot. Alternatively, adding a small percentage of a highly polar solvent like methanol (e.g., 1-5% in dichloromethane) can also help to improve peak shape.[2][5]
Question: Should I use standard silica gel, or is an alternative stationary phase like alumina a better choice?
Answer: Standard silica gel is the default and most cost-effective choice for most purifications. However, if you observe significant tailing that cannot be resolved with mobile phase additives, or if you suspect your compound is degrading on the acidic silica surface, switching to a different stationary phase is a logical next step.[2][5]
-
Neutral Alumina: This is an excellent alternative for acid-sensitive or basic compounds. Its surface is not acidic, which eliminates the strong interactions that cause tailing and potential degradation.[2]
-
Reversed-Phase Silica (C18): If your compound is highly polar and difficult to elute from silica gel even with very polar mobile phases, reversed-phase chromatography may be a viable option.[5][6] In this technique, the stationary phase is non-polar (C18), and a polar mobile phase (e.g., water/acetonitrile or water/methanol) is used.[7]
Troubleshooting Guide: Column Chromatography Issues
This section provides solutions to specific problems you might encounter during the column chromatography process.
| Problem | Potential Cause(s) | Solution(s) |
| Compound is stuck at the origin (not eluting from the column). | The mobile phase is not polar enough to displace the compound from the stationary phase. | 1. Increase Mobile Phase Polarity: Gradually increase the proportion of the polar solvent in your eluent (e.g., increase ethyl acetate in a hexane/EtOAc system).[2]2. Switch to a Stronger Solvent System: If increasing the polarity of your current system is ineffective, switch to a more powerful mobile phase, such as dichloromethane (DCM) with an increasing percentage of methanol (starting from 1-5% MeOH in DCM).[5][8] |
| Compound elutes too quickly (in the first few fractions with the solvent front). | The mobile phase is too polar, causing the compound to have very little interaction with the stationary phase. | 1. Decrease Mobile Phase Polarity: Reduce the proportion of the polar solvent in your eluent (e.g., increase hexane in a hexane/EtOAc system).[5]2. Re-evaluate TLC: Ensure your chosen solvent system gives an Rf value in the optimal 0.2-0.4 range. An Rf value closer to 1.0 on TLC will always lead to rapid elution from the column.[5] |
| Poor separation of the target compound from impurities (overlapping fractions). | 1. Column Overloading: Too much crude material was loaded onto the column.2. Poor Column Packing: The stationary phase bed has cracks, channels, or is not uniform.3. Inappropriate Solvent System: The difference in Rf values between your compound and the impurities is too small. | 1. Reduce Sample Load: A general guideline is to load 1-5% of the mass of the stationary phase (e.g., 1-5 g of crude material for 100 g of silica).[2]2. Repack the Column: Ensure the silica is packed as a uniform slurry without any air bubbles. Adding a thin layer of sand on top of the silica can help with even sample application and prevent disturbance of the bed.[2]3. Optimize the Mobile Phase: Find a solvent system through careful TLC analysis that maximizes the separation (ΔRf) between your target spot and the nearby impurities. |
| The compound appears to have decomposed during purification (new spots on TLC of fractions). | The compound is sensitive to the acidic nature of the silica gel stationary phase. | 1. Test for Stability: Spot the crude material on a TLC plate, let it sit in the open air for 30-60 minutes, and then develop it. If new spots appear, degradation is likely.[5]2. Deactivate the Silica: Add 0.5-1% triethylamine (TEA) to your eluent to neutralize the acidic sites.[2]3. Switch to Neutral Alumina: If degradation persists, use a less reactive stationary phase like neutral alumina.[2] |
Experimental Protocols
Adherence to a validated protocol is critical for reproducibility. The following step-by-step guides provide a self-validating framework for the purification process.
Protocol 1: TLC Method Development
-
Prepare TLC Chambers: Add a small amount (0.5 cm depth) of three different solvent systems to three separate developing chambers (e.g., 4:1, 2:1, and 1:1 n-hexane:ethyl acetate). Place a piece of filter paper in each to ensure the chamber atmosphere is saturated.[1]
-
Spot the Plate: Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.
-
Develop the Plate: Place the spotted plate into a prepared chamber, ensuring the baseline is above the solvent level.[1] Allow the solvent to ascend the plate.
-
Visualize: Once the solvent front is near the top, remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp (254 nm) and circle them.[1]
-
Analyze and Optimize: Calculate the Rf value for each spot. Adjust the solvent system polarity until the Rf of your target compound is between 0.2 and 0.4, with maximum separation from any impurities. If tailing is observed, repeat the optimization using a mobile phase containing 0.5% TEA.
Protocol 2: Column Chromatography Purification
-
Column Preparation: Select an appropriately sized column. As a rule of thumb, use at least 50-100 g of silica gel for every 1 g of crude material. Secure the column vertically and add a small plug of cotton or glass wool to the bottom. Add a ~1 cm layer of sand.
-
Packing the Column (Slurry Method): In a beaker, mix the required amount of silica gel with a low-polarity solvent (e.g., n-hexane) to form a slurry. Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to encourage even packing. Allow the excess solvent to drain until it is level with the top of the silica bed. Add another ~1 cm layer of sand on top.[2]
-
Sample Loading (Dry Loading): Dissolve your crude product in a minimal amount of a suitable solvent. Add a small portion of silica gel (2-3 times the mass of your crude product) to this solution. Evaporate the solvent completely to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Carefully add your starting mobile phase (the one determined by TLC) to the column. Use a gradient elution strategy for best results. Start with a lower polarity mobile phase to elute non-polar impurities, then gradually increase the polarity to elute your target compound.
-
Fraction Collection: Collect the eluent in a series of test tubes or flasks. The size of the fractions should be approximately 10-20% of the column volume.
-
Fraction Analysis (Self-Validation): Analyze the collected fractions by TLC. Spot every few fractions on a TLC plate to track the elution of your compound and identify which fractions contain the pure product.
-
Combine and Concentrate: Combine the fractions that show a single, pure spot of your target compound. Remove the solvent under reduced pressure to yield the purified 1-(4-Fluorophenyl)-2-quinazolin-4-ylsulfanylethanone.
Visual Workflows
Purification Workflow Diagram
Caption: A standard workflow for the column chromatography purification process.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common chromatography problems.
References
- Vertex AI Search. (n.d.). TROUBLESHOOTING GUIDE.
- Journal of Synthetic Chemistry. (2025, April 3). Synthesis of Quinazoline Derivatives in the Presence of Titanium-Containing Solid Acid Nanoparticles.
- Benchchem. (n.d.). Column chromatography purification tips for polar acetanilide compounds.
- Pharma Now. (n.d.). Chromatography Techniques for Polar Analytes: Column Selection Guide.
- Benchchem. (n.d.). Technical Support Center: Thin-Layer Chromatography (TLC) for Quinoline Compounds.
- Benchchem. (n.d.). Column chromatography techniques for purifying oxazolo[4,5-c]quinoline derivatives.
- Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
- Automated Synthesis and Initial Evaluation of... for PET/MR Imaging of Inducible Nitric Oxide Synthase. (n.d.). PMC.
- Synthesis of Quinazolin-4(1H)-ones via Amination and Annulation of Amidines and Benzamides. (n.d.). [Source not provided].
- J. Pestic. Sci. 48(1). (n.d.). Semantic Scholar.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. rsc.org [rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pharmanow.live [pharmanow.live]
- 7. waters.com [waters.com]
- 8. Automated Synthesis and Initial Evaluation of (4′-Amino-5′,8′-difluoro-1′H-spiro[piperidine-4,2′-quinazolin]-1-yl)(4-[18F]fluorophenyl)methanone for PET/MR Imaging of Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 1-(4-Fluorophenyl)-2-quinazolin-4-ylsulfanylethanone
Sources
- 1. Hydrolytically degradable poly(β-thioether ester ketal) thermosets via radical-mediated thiol–ene photopolymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. The ICH guidance in practice: stress decomposition studies on three piperazinyl quinazoline adrenergic receptor-blocking agents and comparison of their degradation behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. pharmasm.com [pharmasm.com]
- 6. researchgate.net [researchgate.net]
- 7. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 8. Current developments in LC-MS for pharmaceutical analysis - Analyst (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Bioavailability of Quinazoline-Based Compounds
Quinazoline derivatives (e.g., gefitinib, erlotinib, afatinib) are cornerstone scaffolds in targeted oncology, primarily acting as tyrosine kinase inhibitors (TKIs). However, their clinical translation is frequently bottlenecked by poor oral bioavailability. This technical support center provides researchers and drug development professionals with mechanistic troubleshooting guides, self-validating protocols, and data-driven strategies to overcome solubility, permeability, and metabolic challenges.
Diagnostic Workflow
Diagnostic workflow for resolving quinazoline bioavailability bottlenecks.
Frequently Asked Questions (FAQs)
Q1: Why do quinazoline-based TKIs exhibit highly variable oral bioavailability? A1: Quinazolines are typically weak bases with high lipophilicity (LogP > 3.5), classifying them as Biopharmaceutics Classification System (BCS) Class II or IV compounds. Their solubility is highly pH-dependent; they dissolve in the acidic stomach but 1, severely limiting the concentration gradient available for passive diffusion[1]. Furthermore, many are substrates for intestinal P-glycoprotein (P-gp) efflux pumps and undergo extensive hepatic first-pass metabolism[2].
Q2: How can I prevent the recrystallization of my quinazoline amorphous solid dispersion (ASD) during storage? A2: Recrystallization occurs when the drug reverts to its lower-energy crystalline state. To prevent this, select a polymer with a high glass transition temperature (Tg), such as Hydroxypropyl Methylcellulose (HPMC) or Polyvinylpyrrolidone (PVP), which 3[3]. The causality here is kinetic entrapment combined with thermodynamic stabilization: the polymer restricts the molecular mobility of the quinazoline, while specific intermolecular interactions (e.g., hydrogen bonding between the quinazoline nitrogen and the polymer's hydroxyl groups) maintain the supersaturated state[4].
Q3: My compound shows excellent in vitro biochemical potency but fails in vivo. Microsomal assays show a short half-life. What is the next step? A3: If the compound is rapidly cleared, it is likely undergoing rapid CYP-mediated oxidation (often at the methoxy or ethoxy groups common in quinazolines). You can employ 5 to identify metabolic hotspots and apply electronic isosteric substitutions (e.g., replacing a metabolically labile C-H with C-F) to block metabolism[5]. Alternatively, formulate the existing compound into PEGylated liposomes, which provide steric hindrance against the reticuloendothelial system (RES), prolonging circulation time[6].
Troubleshooting Guides & Validated Protocols
Issue 1: Poor Aqueous Solubility & Dissolution Rate
Symptom: Low in vivo exposure despite high Caco-2 permeability. Mechanistic Solution: Amorphous Solid Dispersions (ASDs) via Spray Drying. Converting the crystalline quinazoline into an amorphous state removes the lattice energy barrier to dissolution.
Protocol: Preparation of Gefitinib Solid Dispersion
-
Solution Preparation: Dissolve Gefitinib and HPMC (or PVP) in a co-solvent system (e.g., Dichloromethane/Methanol).
-
Causality: The co-solvent ensures molecular-level mixing of drug and polymer, which is critical for forming a true single-phase amorphous system[3].
-
-
Spray Drying: Atomize the solution using a spray dryer with an inlet temperature of 80°C and a feed rate of 5 mL/min.
-
Causality: Rapid solvent evaporation kinetically traps the drug in its amorphous state before it has time to nucleate and crystallize[4].
-
-
Self-Validation (Solid-State Characterization): Perform X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC). The absence of sharp Bragg peaks (replaced by a broad "halo") and the disappearance of the drug's melting endotherm validate the successful conversion to the amorphous state[3].
Issue 2: High First-Pass Metabolism & Rapid Clearance
Symptom: Short in vivo half-life and low AUC despite adequate solubility. Mechanistic Solution: PEGylated Nanoliposomes. Encapsulating the drug in a lipid bilayer protects it from enzymatic degradation, while the PEG corona evades immune clearance.
Protocol: Thin-Film Hydration for PEGylated Erlotinib Liposomes
-
Lipid Film Formation: Dissolve Erlotinib, DPPC (phospholipid), Cholesterol, and DSPE-PEG2000 in chloroform. Evaporate under reduced pressure using a rotary evaporator to form a thin lipid film.
-
Hydration: Hydrate the film with Phosphate Buffered Saline (PBS, pH 7.4) at 55°C (above the phase transition temperature of DPPC) for 1 hour to form multilamellar vesicles.
-
Size Reduction: Subject the dispersion to probe sonication or membrane extrusion to achieve a unilamellar dispersion (<150 nm).
-
Causality: Sizing below 200 nm is critical for exploiting the Enhanced Permeability and Retention (EPR) effect in tumor tissues[7].
-
-
Self-Validation (Entrapment Efficiency): Centrifuge the dispersion using a 10 kDa MWCO ultrafiltration tube to separate the free drug. Quantify the encapsulated drug via HPLC. An entrapment efficiency >80% validates the formulation's structural integrity and lipophilic partitioning[6].
Quantitative Data Summary
The following table summarizes the pharmacokinetic impact of various formulation and structural strategies on quinazoline derivatives:
| Compound | Formulation / Strategy | Key Excipients / Modifications | Pharmacokinetic Impact |
| Gefitinib | Solid Dispersion (Spray Drying) | HPMC, HPβ-CD, Chitosan | AUC₀-∞ increased from 1,342 to 12,285 ng/mL·h (9-fold increase)[4]. |
| Erlotinib | PEGylated Liposomes | DPPC, Cholesterol, DSPE-PEG | Bioavailability increased nearly 2-fold compared to ordinary liposomes[6]. |
| Erlotinib | Chitosan-Modified Lipid Nanoparticles | TPGS, Chitosan | Enhanced intestinal permeation and mucoadhesion; superior cytotoxic potential[8]. |
| Aurora Kinase Inhibitor (9h) | Structural Optimization | Electronic isosteric substitutions (Fluorine) | Oral bioavailability reached 58%; half-life increased 4.5-fold in human microsomes[5]. |
References
-
Novel Gefitinib Formulation with Improved Oral Bioavailability in Treatment of A431 Skin Carcinoma. National Institutes of Health (PMC).4
-
Solid Dispersions of Gefitinib Prepared by Spray Drying with Improved Mucoadhesive and Drug Dissolution Properties. National Institutes of Health (PubMed).3
-
An Overview on Tyrosine Kinase Inhibitor Gefitinib Drug Delivery Systems for Enhanced Treatment of Cancer. Biosciences Biotechnology Research Asia.1
-
Development of a nanoliposomal formulation of erlotinib for lung cancer and in vitro/in vivo antitumoral evaluation. National Institutes of Health (PMC).6
-
Development of a nanoliposomal formulation of erlotinib for lung cancer and in vitro/in vivo antitumoral evaluation. National Institutes of Health (PubMed).7
-
Erlotinib encapsulated oral chitosan modified lipid nanoparticles for lung cancer. Pharmaexcipients.8
-
Discovery of New 4-Indolyl Quinazoline Derivatives as Highly Potent and Orally Bioavailable P-Glycoprotein Inhibitors. American Chemical Society (ACS).2
-
Computer-Aided optimization of quinazoline-based Aurora kinase inhibitors for enhanced metabolic stability. MedChemExpress.5
Sources
- 1. An Overview on Tyrosine Kinase Inhibitor Gefitinib Drug Delivery Systems for Enhanced Treatment of Cancer – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Solid Dispersions of Gefitinib Prepared by Spray Drying with Improved Mucoadhesive and Drug Dissolution Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Gefitinib Formulation with Improved Oral Bioavailability in Treatment of A431 Skin Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Development of a nanoliposomal formulation of erlotinib for lung cancer and in vitro/in vivo antitumoral evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a nanoliposomal formulation of erlotinib for lung cancer and in vitro/in vivo antitumoral evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pharmaexcipients.com [pharmaexcipients.com]
Technical Support Center: Troubleshooting Low Yield in Friedländer-Type Synthesis of Quinazolines
Welcome to the technical support center for the Friedländer-type synthesis of quinazolines. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this versatile yet sometimes temperamental reaction. Here, we will move beyond simple procedural lists to delve into the causality behind common issues, providing you with the expert insights needed to troubleshoot and optimize your synthetic routes.
Understanding the Friedländer Annulation for Quinazoline Synthesis
The Friedländer synthesis is a powerful condensation reaction that traditionally involves a 2-aminoaryl aldehyde or ketone reacting with a compound containing an α-methylene group to form a quinoline.[1][2] A modification of this reaction can be employed for the synthesis of quinazolines, which are critical scaffolds in numerous biologically active compounds.[3][4] The reaction is typically catalyzed by either an acid or a base.[1][5]
Two primary mechanistic pathways are generally considered for the Friedländer synthesis.[2] The first involves an initial aldol condensation between the two carbonyl-containing reactants, followed by cyclization and dehydration. The second pathway proposes the initial formation of a Schiff base, which then undergoes an intramolecular aldol-type reaction to form the heterocyclic ring.[2] Understanding these potential pathways is crucial for diagnosing and resolving issues related to low yield.
Mechanism Overview
Caption: Potential mechanistic pathways in the Friedländer synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common issues encountered during the Friedländer-type synthesis of quinazolines in a practical question-and-answer format.
Q1: My reaction is yielding little to no desired product. What are the primary culprits?
Answer: Low to no yield is a frequent challenge and can stem from several factors. A systematic evaluation of your experimental setup is key to pinpointing the root cause.[6]
-
Inappropriate Catalyst: The choice of acid or base catalyst is critical and highly substrate-dependent.[1] What works for one set of reactants may be ineffective for another.
-
Suboptimal Reaction Temperature: The reaction often requires heating to proceed at a reasonable rate. However, excessive temperatures can lead to the degradation of starting materials or the final product.[1][7] Conversely, a temperature that is too low will result in an incomplete or sluggish reaction.
-
Poor Substrate Reactivity: Steric hindrance or deactivating electronic effects on either the 2-aminoaryl carbonyl compound or the methylene-containing reactant can significantly slow down or even prevent the reaction.[1]
-
Solvent Effects: The polarity and nature of the solvent can influence reaction rates and the solubility of your reactants.[1] Poor solubility can lead to a heterogeneous reaction mixture and consequently, low yields.
-
Incomplete Reaction: The reaction may not have been allowed to run for a sufficient amount of time.[6]
Q2: I'm observing a significant amount of side products. What are they and how can I minimize them?
Answer: The formation of side products is a common issue that complicates purification and reduces the yield of your target quinazoline.
-
Self-Condensation (Aldol Condensation): The most prevalent side reaction is the self-condensation of the ketone reactant, particularly under basic conditions.[1][5] This competing reaction consumes your starting material, directly impacting the yield of the desired product.
-
Dimerization/Polymerization: In some cases, the starting materials or the product itself can undergo dimerization or polymerization under the reaction conditions.[6]
Strategies to Minimize Side Products:
-
Catalyst Choice: Switching from a base to an acid catalyst can often mitigate the self-condensation of the ketone.[1] Lewis acids like ZnCl₂ or Brønsted acids like p-toluenesulfonic acid (p-TsOH) are common choices.[1][8]
-
Temperature Control: Carefully controlling the reaction temperature can help to favor the desired reaction pathway over competing side reactions.[6] Stepwise increases in temperature while monitoring the reaction progress can help identify the optimal temperature.[7]
-
Use of an Imine Analog: To circumvent aldol side reactions under alkaline conditions, using an imine analog of the o-aniline starting material can be an effective strategy.[5]
Q3: How do I select the optimal catalyst for my specific substrates?
Answer: Catalyst selection is a critical parameter that can dramatically influence the success of your synthesis.
-
Acid Catalysts: Generally effective for a wide range of substrates.[1] Common choices include:
-
Base Catalysts: Often employed for more reactive substrates.[1] Common choices include potassium hydroxide (KOH), sodium hydroxide (NaOH), and piperidine.[8][10]
-
Modern Catalysts: Recent advancements have introduced milder and more efficient catalytic systems, including ionic liquids, metal-organic frameworks (MOFs), and various nanocatalysts.[7][11] These can offer improved yields and more environmentally friendly conditions.
Catalyst Screening Protocol: A small-scale screen of different catalysts is often the most effective approach to identify the optimal conditions for your specific substrates.
| Catalyst Type | Examples | Typical Loading (mol%) | Notes |
| Brønsted Acid | p-TsOH, H₂SO₄ | 5 - 20 | Widely applicable, can be harsh.[1][8] |
| Lewis Acid | ZnCl₂, FeCl₃, In(OTf)₃ | 10 - 30 | Effective, may require anhydrous conditions.[8][9] |
| Base | KOH, NaOH, Piperidine | 20 - 100 | Prone to aldol side reactions.[1][8] |
| Heterogeneous | Nafion, Amberlyst-15 | Varies | Facilitates easier purification.[12][13] |
| Modern | Ionic Liquids, MOFs | Varies | Often milder and more selective.[7][11] |
Q4: My starting materials are not fully soluble in the reaction solvent. What should I do?
Answer: Poor solubility of reactants is a common hurdle that can lead to low yields.
-
Solvent Screening: Experiment with a range of solvents with varying polarities. Polar aprotic solvents like DMF or DMSO can be effective for dissolving a wide range of organic compounds.[7] In some cases, a switch to a more polar protic solvent like ethanol can also be beneficial.
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly enhance reaction rates and often leads to higher yields, even with partially soluble reactants.[3][14] The rapid heating can help to overcome solubility barriers.
-
Solvent-Free Conditions: In some instances, running the reaction neat (without a solvent) at an elevated temperature can be a viable option, especially with solid-supported catalysts.[12][15]
Experimental Protocols
Here are detailed, step-by-step methodologies for key troubleshooting and optimization experiments.
Protocol 1: General Procedure for Acid-Catalyzed Friedländer-Type Synthesis
This protocol describes a general procedure using p-toluenesulfonic acid as the catalyst.
Materials:
-
2-aminoaryl ketone or aldehyde (1.0 mmol)
-
α-methylene ketone (1.2 mmol)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.1 mmol, 10 mol%)
-
Toluene or other suitable solvent (5 mL)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add the 2-aminoaryl carbonyl compound, the α-methylene ketone, and the solvent.
-
Add the p-TsOH·H₂O to the mixture.
-
Heat the reaction mixture to reflux (the temperature will depend on the solvent used).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]
-
Once the starting materials are consumed, cool the reaction mixture to room temperature.
-
Add a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[8]
Caption: Workflow for acid-catalyzed Friedländer synthesis.
Protocol 2: Microwave-Assisted Synthesis
This protocol provides a general guideline for performing the reaction under microwave irradiation, which can often improve yields and reduce reaction times.[14]
Materials:
-
2-aminoaryl ketone or aldehyde (1.0 mmol)
-
α-methylene ketone (1.2 mmol)
-
Catalyst (e.g., molecular iodine, 10 mol%)[6]
-
Solvent (e.g., ethanol or DMF, 2-3 mL)
Procedure:
-
In a microwave-safe reaction vessel, combine the 2-aminoaryl carbonyl compound, the α-methylene ketone, the catalyst, and the solvent.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a controlled temperature (e.g., 120-150 °C) for a specified time (e.g., 5-30 minutes).[8]
-
Monitor the reaction progress by TLC or LC-MS after cooling the vessel.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Proceed with an appropriate work-up and purification procedure as described in Protocol 1.
Troubleshooting Logic Flowchart
When faced with a low-yielding reaction, a systematic approach to troubleshooting is essential. The following flowchart provides a logical progression of steps to diagnose and resolve the issue.
Caption: A systematic approach to troubleshooting low yields.
References
- BenchChem. (2025).
- BenchChem. (2025). Troubleshooting low yield in Friedländer quinoline synthesis.
-
Wikipedia. (n.d.). Friedländer synthesis. [Link]
- BenchChem. (2025). Troubleshooting low yield in Friedländer synthesis of quinolines.
-
Omar N., et al. (2023). Recent developments in synthetic methods and pharmacological activities of quinazolinone derivatives: a review. Beni-Suef University Journal of Basic and Applied Sciences. [Link]
- Recent Approaches for the Synthesis of Imidazoquinazolines and Benzimidazoquinazolines. (2023). Recent Approaches for the Synthesis of Imidazoquinazolines and Benzimidazoquinazolines.
-
ResearchGate. (n.d.). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. [Link]
- BenchChem. (2025). Troubleshooting common side reactions in quinazoline synthesis.
- BenchChem. (2025). Optimizing reaction conditions for Friedländer quinoline synthesis.
-
Paul, N. D., et al. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Results in Chemistry. [Link]
-
Luo, Y., et al. (2017). Quinazoline derivatives: synthesis and bioactivities. Frontiers in Chemistry. [Link]
-
Martínez, R., Ramón, D. J., & Yus, M. (2008). Transition-Metal-Free Indirect Friedländer Synthesis of Quinolines from Alcohols. The Journal of Organic Chemistry. [Link]
- Advances in polymer based Friedlander quinoline synthesis. (2021). Advances in polymer based Friedlander quinoline synthesis.
-
Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinazolines. [Link]
- Diversity-Oriented Synthesis of Quinolines via Friedländer Annulation Reaction under Mild Catalytic Conditions. (2009).
-
Kumar, A., et al. (2015). Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. New Journal of Chemistry. [Link]
- Synthesis of Quinoline Derivatives via the Friedländer Annulation Using a Sulfonic Acid Functionalized Liquid Acid as Dual Solvent-Catalyst. (2018).
-
Chandrasekaran, I., & Sarveswari, S. (2025). Different catalytic approaches of Friedländer synthesis of quinolines. Heliyon. [Link]
-
Bennardi, D. O., et al. (2014). An Efficient and Green Catalytic Method for Friedländer Quinoline Synthesis Using Tungstophosphoric Acid Included in a Polymeric Matrix. Current Catalysis. [Link]
-
Sharma, V., Kumar, P., & Pathak, D. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry. [Link]
-
Advances in polymer based Friedlander quinoline synthesis. (2021). Advances in polymer based Friedlander quinoline synthesis. [Link]
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- 2. Friedländer synthesis - Wikipedia [en.wikipedia.org]
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- 4. View of RECENT DEVELOPMENTS IN SYNTHETIC METHODS AND PHARMACOLOGICAL ACTIVITIES OF QUINAZOLINONE DERIVATIVES: A REVIEW | Universal Journal of Pharmaceutical Research [ujpronline.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Different catalytic approaches of Friedländer synthesis of quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Friedlaender Synthesis [organic-chemistry.org]
- 13. Advances in polymer based Friedlander quinoline synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 15. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
Quinazoline Synthesis Technical Support Center: A Guide to Preventing Dimer Formation
Welcome to the Technical Support Center for Quinazoline Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting strategies for a common challenge in quinazoline synthesis: the formation of undesired dimers. Our goal is to equip you with the expertise and practical knowledge to optimize your synthetic routes, maximize the yield of your target quinazoline monomer, and ensure the integrity of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: I'm observing a significant amount of a high-molecular-weight byproduct in my quinazoline synthesis. How can I confirm if it's a dimer?
A1: The first step in troubleshooting is to confirm the identity of the byproduct. The most effective methods for identifying a dimer are:
-
Mass Spectrometry (MS): Look for a molecular ion peak that corresponds to approximately double the mass of your expected quinazoline monomer. High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition.[1][2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra of the purified byproduct can be compared to the spectra of your desired monomer. Dimer formation often results in a more complex spectrum, but with some retained characteristic peaks of the monomer unit.[1][2][3]
-
Infrared (IR) Spectroscopy: While less definitive than MS or NMR, IR spectroscopy can show characteristic functional group absorptions. The IR spectrum of a dimer will likely be very similar to the monomer, but may have subtle differences in the fingerprint region.[2][4]
Q2: What are the general reaction conditions that tend to favor dimer formation?
A2: Dimerization is often a competing reaction that can be favored by certain conditions. These include:
-
High Temperatures: Many classical quinazoline syntheses, such as the Bischler cyclization, require elevated temperatures, which can provide the activation energy for dimerization pathways.[5][6]
-
High Concentrations: Increased concentration of reactants can lead to a higher probability of intermolecular reactions, which are often the basis of dimer formation.
-
Prolonged Reaction Times: Allowing a reaction to proceed for an extended period, especially after the starting materials have been consumed, can sometimes lead to the formation of byproducts, including dimers.[5]
-
Specific Reagents and Solvents: Certain reagents and solvents can actively promote dimerization. For instance, dimethyl sulfoxide (DMSO) has been implicated in a catalytic pathway for dimer formation in some quinazoline syntheses.[7] Similarly, the reaction of imidates with ethylene diamine is a known route to quinazoline dimers.[5][8]
Q3: Can the choice of synthetic route influence the likelihood of dimer formation?
A3: Absolutely. Some synthetic routes are more prone to dimerization than others. For example, the Niementowski synthesis, which involves the reaction of anthranilic acids with amides, can sometimes lead to byproduct formation, especially under harsh conditions.[5][9] Conversely, modern catalytic methods often proceed under milder conditions, which can help to minimize side reactions like dimerization.[5]
Troubleshooting Guides: From Problem to Solution
This section provides a more detailed, cause-and-effect approach to troubleshooting dimer formation in your quinazoline synthesis.
Issue 1: Significant Dimer Formation Observed by LC-MS
Question: My LC-MS analysis shows a major peak with a mass corresponding to a dimer of my target quinazoline. What are the most likely causes and how can I address this?
Answer: Observing a significant dimer peak points to reaction conditions that favor intermolecular reactions. Here's a systematic approach to troubleshoot this issue:
1. Re-evaluate Your Reaction Temperature:
-
The "Why": High temperatures provide the necessary energy to overcome the activation barrier for dimerization. Many side reactions become more prominent at elevated temperatures.
-
The "How":
-
Temperature Screening: If your protocol allows, perform a temperature screen by running the reaction at several different temperatures (e.g., room temperature, 50 °C, 80 °C, and 100 °C) and analyzing the product distribution by LC-MS.
-
Milder Conditions: Explore modern catalytic methods that often proceed at lower temperatures.[5] For instance, some copper- or iodine-catalyzed syntheses can be effective at temperatures below 100°C.[5][10]
-
2. Optimize Reactant Concentration:
-
The "Why": The law of mass action dictates that higher concentrations of reactants increase the rate of bimolecular reactions, which is often the mechanistic basis for dimerization.
-
The "How":
-
Serial Dilution: Run the reaction at a series of decreasing concentrations (e.g., 1 M, 0.5 M, 0.1 M) to find a sweet spot that favors the intramolecular cyclization to form the monomer over the intermolecular reaction that leads to the dimer.
-
Slow Addition: Instead of adding all reactants at once, consider the slow addition of one of the key reactants using a syringe pump. This keeps the instantaneous concentration of that reactant low, disfavoring dimerization.
-
3. Scrutinize Your Solvent Choice:
-
The "Why": The polarity of the solvent can influence the reaction pathway. In some cases, a solvent might not just be an inert medium but can actively participate in the reaction, as seen with DMSO-catalyzed dimerization.[7] Polar solvents can favor the desired C(sp²)–N bond formation for quinazolines, while nonpolar solvents might lead to other side products.[6][10]
-
The "How":
-
Solvent Screening: If you suspect a solvent effect, screen a range of solvents with varying polarities (e.g., toluene, THF, acetonitrile, DMF, ethanol).
-
Avoid DMSO if Possible: Given the evidence of its role in dimerization in certain contexts, consider replacing DMSO with another polar aprotic solvent like DMF or NMP if your reaction chemistry allows.[7]
-
4. Re-evaluate the Catalyst System:
-
The "Why": The catalyst not only speeds up the desired reaction but can also influence its selectivity. An inappropriate catalyst might not efficiently promote the desired intramolecular cyclization, giving the dimerization pathway a chance to compete.
-
The "How":
-
Catalyst Screening: Screen a variety of catalysts, including Lewis acids (e.g., Sc(OTf)₃, In(OTf)₃) and transition metal catalysts (e.g., copper- or iron-based catalysts).[5]
-
Catalyst Loading: Optimize the catalyst loading. Sometimes, a lower or higher catalyst concentration can affect the selectivity of the reaction.
-
| Parameter | Troubleshooting Action | Expected Outcome |
| Temperature | Decrease reaction temperature; perform a temperature screen. | Reduced rate of dimerization, favoring monomer formation. |
| Concentration | Decrease reactant concentrations; use slow addition of a key reactant. | Lower probability of intermolecular reactions, leading to less dimer. |
| Solvent | Screen different solvents; avoid DMSO if dimerization is observed. | Identify a solvent that favors the desired reaction pathway. |
| Catalyst | Screen different catalysts; optimize catalyst loading. | Improved reaction rate and selectivity towards the monomer. |
Mechanistic Insights into Dimer Formation
Understanding the potential pathways for dimer formation is crucial for devising effective preventative strategies.
Proposed DMSO-Catalyzed Dimerization Pathway
In some quinazoline syntheses, particularly those involving the formation of a quinazoline-2,4(1H,3H)-dione core, residual DMSO from a previous step can trigger dimerization.[7]
Caption: Proposed DMSO-catalyzed dimerization pathway.
General Intermolecular Condensation Pathway
A more general pathway for dimer formation involves the intermolecular reaction of two molecules of a reactive intermediate, which would otherwise undergo an intramolecular cyclization to form the quinazoline monomer.
Caption: Competing pathways for monomer vs. dimer formation.
Step-by-Step Experimental Protocol to Minimize Dimer Formation
This protocol provides a general framework for optimizing a quinazoline synthesis to minimize dimer formation. It is based on the principles discussed in the troubleshooting guide.
Objective: To synthesize a target quinazoline while minimizing the formation of dimeric byproducts.
Materials:
-
2-aminoaryl ketone or aldehyde (1.0 mmol)
-
Active methylene compound (1.2 mmol)
-
Selected catalyst (e.g., molecular iodine, 10 mol%)
-
Selected solvent (e.g., ethanol or toluene)
-
Standard laboratory glassware and workup reagents
Procedure:
-
Reactant Purity Check: Before starting, ensure the purity of your starting materials. Impurities can sometimes lead to unexpected side reactions.
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 2-aminoaryl ketone or aldehyde (1.0 mmol) and the active methylene compound (1.2 mmol) in the chosen solvent (start with a relatively low concentration, e.g., 0.1 M).
-
Add the catalyst (e.g., 10 mol% molecular iodine).
-
-
Temperature Control:
-
Begin by stirring the reaction mixture at room temperature for 1-2 hours to see if any reaction occurs.
-
If no reaction is observed, gradually increase the temperature in increments (e.g., to 50 °C, then 80 °C). Monitor the reaction at each temperature.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS every 30-60 minutes.
-
Pay close attention to the formation of new spots on the TLC plate or new peaks in the LC-MS chromatogram that could correspond to the dimer.
-
-
Work-up:
-
Once the starting material is consumed (as indicated by TLC or LC-MS), cool the reaction mixture to room temperature.
-
If iodine was used as a catalyst, wash the reaction mixture with a saturated aqueous solution of Na₂S₂O₃ to remove the iodine.
-
Perform a standard aqueous workup and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
-
Analysis and Optimization:
-
Analyze the crude product by LC-MS and ¹H NMR to determine the ratio of monomer to dimer.
-
If significant dimer formation is still observed, consider the following optimizations for the next run:
-
Further decrease the concentration.
-
Try a different solvent.
-
Screen a different catalyst.
-
If applicable to your specific reactants, consider a slow addition of one of the starting materials.
-
-
Sources
- 1. The spectrogram data of quinazoline derivatives containing a dithioacetal moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. heteroletters.org [heteroletters.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Quinazoline synthesis [organic-chemistry.org]
Technical Support Center: Scaling Up the Synthesis of 1-(4-Fluorophenyl)-2-quinazolin-4-ylsulfanylethanone
Prepared by: Gemini, Senior Application Scientist
This technical support guide is designed for researchers, scientists, and drug development professionals involved in the synthesis of 1-(4-Fluorophenyl)-2-quinazolin-4-ylsulfanylethanone. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and a detailed experimental protocol to address challenges encountered during laboratory and scale-up synthesis.
Overview and Synthetic Strategy
1-(4-Fluorophenyl)-2-quinazolin-4-ylsulfanylethanone is a quinazoline derivative with potential applications in medicinal chemistry. The synthesis typically involves the S-alkylation of quinazoline-4-thione with an appropriate α-haloketone, specifically 2-bromo-1-(4-fluorophenyl)ethanone. This reaction is a nucleophilic substitution where the sulfur atom of the quinazoline-4-thione acts as the nucleophile, displacing the bromide from the α-carbon of the ketone.
The general synthetic pathway is illustrated below. Success on a larger scale requires careful control of reaction parameters to ensure high yield, purity, and process safety.
Caption: Decision tree for troubleshooting low reaction yield.
Q: The reaction is very slow, taking over 24 hours to complete. How can I accelerate it?
Reaction rates can be enhanced by several methods:
-
Increase Temperature: Gently warming the reaction mixture (e.g., to 50-60 °C if using acetone or acetonitrile) can significantly speed up the reaction. However, monitor for side product formation by TLC. [1]2. Change Solvent: Switching from a less polar solvent like acetone to a polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) can accelerate SN2-type reactions. [2]3. Use a More Effective Base: Cesium carbonate (Cs₂CO₃) is often more effective than potassium carbonate (K₂CO₃) due to its higher solubility and the "cesium effect," though it is more expensive.
-
Microwave Irradiation: If available, microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes. [3][4]
Work-up and Product Isolation
Q: After the reaction is complete, adding water causes an oil to form instead of a solid precipitate. How should I proceed?
Oiling out is common for crude products. Instead of trying to force precipitation, perform a liquid-liquid extraction.
-
Dilute the reaction mixture with a larger volume of water.
-
Extract the aqueous mixture three times with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Combine the organic layers.
-
Wash the combined organic phase with brine to remove residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product. [5] Q: My crude product is a dark, sticky solid that is difficult to handle. What can I do?
This often indicates the presence of polymeric or baseline impurities. Try triturating the crude material with a non-polar solvent like hexanes or a mixture of hexanes and diethyl ether. This can often wash away non-polar impurities and break down the gummy consistency, sometimes resulting in a free-flowing powder that is easier to handle for subsequent purification.
Purification
Q: What are the recommended conditions for purifying the final product?
-
Column Chromatography: This is the most reliable method for achieving high purity. A gradient elution on silica gel using a solvent system like Hexane/Ethyl Acetate (starting from 9:1 and gradually increasing polarity to 7:3, for example) is typically effective. [3]* Recrystallization: If the crude product is relatively clean (>90%), recrystallization can be a highly effective and scalable purification method. [3]Test small batches with various solvents (e.g., ethanol, isopropanol, ethyl acetate/hexane mixtures) to find the optimal conditions.
Q: My product seems to decompose on the silica gel column, leading to low recovery. Are there alternatives?
If you suspect product instability on silica gel:
-
Deactivate the Silica: You can pre-treat the silica gel by slurrying it with your mobile phase containing a small amount of a neutralizer like triethylamine (~0.5-1%) to neutralize acidic sites.
-
Use an Alternative Stationary Phase: Consider using neutral alumina instead of silica gel for your column chromatography.
-
Minimize Contact Time: Run the column as quickly as possible without sacrificing separation (flash chromatography). Avoid letting the product sit on the column for extended periods.
Detailed Experimental Protocol (10g Scale)
This protocol describes a robust method for the synthesis of 1-(4-Fluorophenyl)-2-quinazolin-4-ylsulfanylethanone.
Reagents and Materials
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| Quinazoline-4-thione | 162.21 | 10.0 g | 61.65 mmol | 1.0 |
| 2-bromo-1-(4-fluorophenyl)ethanone | 217.04 | 14.12 g | 65.03 mmol | 1.05 |
| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | 17.04 g | 123.3 mmol | 2.0 |
| Acetone, anhydrous | - | 200 mL | - | - |
Procedure
-
Setup: To a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add quinazoline-4-thione (10.0 g, 61.65 mmol) and anhydrous potassium carbonate (17.04 g, 123.3 mmol).
-
Solvent Addition: Add 200 mL of anhydrous acetone to the flask. Begin stirring to create a suspension.
-
Reagent Addition: In a separate beaker, dissolve 2-bromo-1-(4-fluorophenyl)ethanone (14.12 g, 65.03 mmol) in 50 mL of anhydrous acetone. Transfer this solution to an addition funnel and add it dropwise to the stirring suspension in the flask over 30 minutes at room temperature.
-
Reaction: After the addition is complete, heat the reaction mixture to a gentle reflux (around 56 °C for acetone) and maintain for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase. The reaction is complete when the quinazoline-4-thione spot has been consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the suspension to remove the inorganic salts (K₂CO₃ and KBr) and wash the solid cake with a small amount of acetone.
-
Isolation: Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator. The resulting crude solid will be a pale yellow powder.
-
Purification:
-
Recrystallization: Dissolve the crude solid in a minimal amount of hot ethanol or isopropanol. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Chromatography (if needed): If the product is not sufficiently pure after recrystallization, perform flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The expected yield is typically in the range of 80-95%.
References
-
Longdom Publishing. Synthesis, Characterisation and Biological Evaluation of Quinazoline Derivatives as Novel Anti-Microbial Agents. Available at: [Link]
-
Oriental Journal of Chemistry. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes. Available at: [Link]
-
Taylor & Francis Online. Synthesis and characterization of quinazoline derivatives: search for hybrid molecule as diuretic and antihypertensive agents. Available at: [Link]
-
Taylor & Francis Online. Synthesis and characterization of quinazoline derivatives: search for hybrid molecule as diuretic and antihypertensive agents. Available at: [Link]
-
TSI Journals. SYNTHESIS, CHARACTERIZATION OF NOVEL QUINAZOLINE DERIVATIVES AND ANTIMICROBIAL SCREENING. Available at: [Link]
-
Frontiers in Chemistry. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Available at: [Link]
-
PMC. Quinazoline derivatives: synthesis and bioactivities. Available at: [Link]
-
PubMed. Synthesis and bioactivity of 4-alkyl(aryl)thioquinazoline derivatives. Available at: [Link]
-
MDPI. Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol via an Oxidative Olefin Bond Cleavage Using Metal-Catalyst Free Conditions. Available at: [Link]
-
ResearchGate. General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. Available at: [Link]
-
Chemistry Stack Exchange. SN2 nucleophilic substitution reaction push and pull transition state. Available at: [Link]
-
SynOpen. Synthesis of Quinazolin-4(1H)-ones via Amination and Annulation of Amidines and Benzamides. Available at: [Link]
-
PMC. S-Alkylated quinazolin-4(3H)-ones as dual EGFR/VEGFR-2 kinases inhibitors: design, synthesis, anticancer evaluation and docking study. Available at: [Link]
-
Arkivoc. A short review on synthetic strategies towards quinazoline based anticancer drugs. Available at: [Link]
-
PMC. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Available at: [Link]
-
ResearchGate. Optimization of thiosalicylic S-alkylation. Available at: [Link]
Sources
Metabolic stability of 1-(4-Fluorophenyl)-2-quinazolin-4-ylsulfanylethanone in liver microsomes
Technical Support Center: Metabolic Stability of 1-(4-Fluorophenyl)-2-quinazolin-4-ylsulfanylethanone in Liver Microsomes
Welcome to the Advanced Assay Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific metabolic liabilities and assay challenges associated with 1-(4-Fluorophenyl)-2-quinazolin-4-ylsulfanylethanone . This compound presents a unique combination of structural motifs—a quinazoline ring, a thioether linkage, and a fluorophenyl-ethanone moiety—that require precise experimental controls to accurately determine its in vitro intrinsic clearance ( CLint ) and half-life ( t1/2 ).
Structural Liability & Mechanistic Profiling
Before executing the assay, it is critical to understand why this specific molecule behaves the way it does in a microsomal incubation:
-
Thioether Linkage (-S-): Thioethers are highly susceptible to rapid sulfoxidation, forming sulfoxides (+16 Da) and sulfones (+32 Da). In human liver microsomes (HLMs), this oxidation is predominantly driven by Cytochrome P450 (CYP) enzymes (specifically the CYP2C subfamily and CYP3A4), with a smaller contribution (10-15%) from Flavin-containing monooxygenases (FMOs)[1].
-
Quinazoline Ring: The quinazoline core can undergo sequential oxidation to di-oxo (lactam) products. While often mediated by cytosolic Aldehyde Oxidase (AO), microsomal CYPs can also contribute to ring hydroxylation[2].
-
Fluorophenyl-Ethanone: The ketone linker may undergo reduction to a secondary alcohol. While ketone reduction is primarily a cytosolic process, certain microsomal reductases can facilitate this reaction, albeit at a slower rate. The 4-fluoro substitution generally acts as a metabolic block, preventing rapid aromatic hydroxylation at the para position.
Self-Validating Standard Operating Procedure (SOP)
To ensure trustworthiness, this protocol is designed as a self-validating system . It incorporates internal checks (minus-cofactor controls) to distinguish enzymatic metabolism from chemical instability, and positive controls to verify the enzymatic viability of the microsome batch[3][4].
Reagents & Preparation
-
Test Compound: Prepare a 10 mM stock of 1-(4-Fluorophenyl)-2-quinazolin-4-ylsulfanylethanone in 100% DMSO.
-
Buffer: 100 mM Potassium Phosphate buffer ( KPO4 ), pH 7.4[4][5].
-
Microsomes: Pooled Liver Microsomes (e.g., Human, Rat, or Mouse) stored at -80°C. Thaw rapidly in a 37°C water bath immediately before use to preserve enzyme activity[5].
-
Cofactor: 10 mM NADPH stock in KPO4 buffer (prepared fresh daily)[3].
Step-by-Step Incubation Workflow
-
Master Mix Preparation: Dilute the liver microsomes in KPO4 buffer to achieve a final incubation concentration of 0.5 mg/mL protein[4][6]. Causality: 0.5 mg/mL is the industry standard because it provides sufficient enzyme concentration for measurable turnover while minimizing non-specific protein binding that can mask true clearance rates.
-
Compound Spiking: Add the test compound to the master mix to achieve a final concentration of 1 µM . Ensure the final DMSO concentration is ≤ 0.25%[4]. Causality: Keeping the substrate at 1 µM ensures the reaction follows first-order kinetics (well below the Km of most CYPs). Limiting DMSO to ≤ 0.25% prevents organic solvent-mediated inhibition of CYP3A4 and CYP2C9[4][5].
-
Pre-Incubation: Aliquot the mixture into a 96-well plate and pre-incubate at 37°C for 5 minutes.
-
Initiation: Initiate the reaction by adding NADPH to a final concentration of 1 mM [3][4].
-
Sampling: At discrete time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), remove a 50 µL aliquot from the incubation mixture[3][7].
-
Termination: Immediately quench the 50 µL aliquot by transferring it into 150 µL (3 volumes) of ice-cold Acetonitrile (ACN) containing an analytical Internal Standard (IS) (e.g., Metoprolol)[4][5]. Causality: The cold organic solvent instantly denatures the microsomal proteins, halting all enzymatic activity and precipitating the protein for clean LC-MS/MS injection.
-
Centrifugation & Analysis: Centrifuge the quenched plates at 1530 x g for 30 minutes at 4°C. Transfer the supernatant for LC-MS/MS analysis to monitor the disappearance of the parent mass[4].
Mandatory Controls
-
Minus-NADPH Control: Incubate the compound with microsomes for 60 minutes without NADPH[4][6].
-
Positive Controls: Run Verapamil (rapid clearance) and Diazepam (low clearance) in parallel to validate the assay's dynamic range[3][4].
Experimental workflow for microsomal metabolic stability and intrinsic clearance calculation.
Data Interpretation & Quantitative Benchmarks
The depletion of the parent compound is plotted as the natural log (ln) of % remaining versus time. The slope of the linear regression yields the elimination rate constant ( k ). The in vitro half-life ( t1/2 ) and intrinsic clearance ( CLint ) are calculated using the following equations[8][9]:
-
t1/2=0.693/k
-
CLint=(0.693/t1/2)×(Incubation Volume/Microsomal Protein Mass)
Table 1: Benchmark Interpretation of CLint in Human Liver Microsomes
| Clearance Classification | t1/2 (minutes) | CLint ( μL/min/mg protein) | Implications for Drug Development |
| Low Clearance | > 60 | < 15 | Favorable metabolic stability; high probability of good in vivo exposure. |
| Moderate Clearance | 20 - 60 | 15 - 45 | Acceptable, but may require structural optimization to block soft spots. |
| High Clearance | < 20 | > 45 | Poor metabolic stability; likely to suffer from high first-pass metabolism[8]. |
Troubleshooting & FAQs
Q1: The compound depletes rapidly in the minus-NADPH negative control. What is causing this? A: If 1-(4-Fluorophenyl)-2-quinazolin-4-ylsulfanylethanone disappears without NADPH, it is not undergoing CYP- or FMO-mediated oxidation. This indicates chemical instability . The ethanone spacer adjacent to the thioether may be undergoing spontaneous hydrolysis or reacting with nucleophiles in the buffer. Check the compound's stability in purely aqueous KPO4 buffer (without microsomes) to confirm.
Q2: How can I determine if the thioether oxidation is driven by CYPs or FMOs? A: Both CYPs and FMOs oxidize thioethers to sulfoxides[1][10]. To differentiate them, exploit their thermal stability differences. FMOs are highly heat-labile. Pre-incubate your liver microsomes at 50°C for 1 to 2 minutes before adding the compound and NADPH. This mild heat treatment completely inactivates FMOs while leaving CYP activity largely intact (85-90% retained)[1][10]. If the clearance drops significantly after heat treatment, FMOs are major contributors. Alternatively, use 1-aminobenzotriazole (1-ABT), a broad-spectrum CYP suicide inhibitor, to isolate the FMO contribution[9][10].
Q3: My LC-MS/MS chromatogram shows new peaks with +16 Da and +32 Da mass shifts. What are these metabolites? A: A +16 Da shift corresponds to the addition of one oxygen atom, which for this molecule is almost certainly the thioether sulfoxide or a quinazoline lactam (hydroxylation)[1][2]. A +32 Da shift indicates the addition of two oxygen atoms, representing either the thioether sulfone or a di-hydroxylated species. Given the high reactivity of thioethers, the sulfoxide is typically the primary Phase I metabolite[1].
Q4: The compound shows poor solubility in the assay buffer, and my CLint data is non-linear. How do I fix this? A: Poor solubility causes the compound to precipitate out of the aqueous buffer, artificially lowering the concentration of dissolved drug available to the enzymes. This results in a falsely prolonged half-life and an underestimated CLint .
-
Solution: Ensure your final DMSO concentration is exactly 0.25%[4]. If the compound still precipitates, consider adding Bovine Serum Albumin (BSA) to the incubation to increase solubility, though you must mathematically correct for the unbound fraction ( fu,mic ) when calculating final clearance.
Predicted Phase I metabolic pathways for 1-(4-Fluorophenyl)-2-quinazolin-4-ylsulfanylethanone.
References
-
Evotec. "Microsomal Stability | Cyprotex ADME-Tox Solutions." Evotec.com. Available at:[Link]
-
IntechOpen. "In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling." Intechopen.com. Available at:[Link]
-
National Academic Digital Library of Ethiopia. "Enzyme Systems that Metabolise Drugs and Other Xenobiotics." Ethernet.edu.et. Available at:[Link]
-
PubMed. "Extrahepatic metabolism of carbamate and organophosphate thioether compounds by the flavin-containing monooxygenase and cytochrome P450 systems." Nih.gov. Available at: [Link]
-
Mercell. "Metabolic stability in liver microsomes." Mercell.com. Available at:[Link]
-
CDC Stacks. "IN VITRO SULFOXIDATION OF THIOETHER COMPOUNDS BY HUMAN CYTOCHROME P450 AND FLAVIN-CONTAINING MONOOXYGENASE ISOFORMS WITH PARTICULAR REFERENCE TO THE CYP2C SUBFAMILY." Cdc.gov. Available at:[Link]
-
Creative Bioarray. "Microsomal Stability Assay." Creative-bioarray.com. Available at:[Link]
-
PubMed Central. "The in vitro metabolism and in vivo pharmacokinetics of the bacterial β-glucuronidase inhibitor UNC10201652." Nih.gov. Available at:[Link]
-
Pharmaron. "Metabolism | Pharmaron." Pharmaron.com. Available at:[Link]
-
XenoTech. "High Content Automated Metabolic Stability and CYP Inhibition Cocktail Screening Assays for Early Drug Development." Xenotech.com. Available at:[Link]
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A Comparative Guide to Quinazoline-Thioether Kinase Inhibitors: Evaluating 1-(4-Fluorophenyl)-2-quinazolin-4-ylsulfanylethanone and Its Analogs Against Established EGFR Inhibitors
Introduction: The Quinazoline Scaffold as a Cornerstone of Kinase Inhibition
In the landscape of modern oncology, the inhibition of protein kinases has emerged as a cornerstone of targeted therapy. Protein kinases, by controlling cellular processes like proliferation and survival, become critical targets when their dysregulation drives tumorigenesis.[1][2] Within the vast armamentarium of medicinal chemistry, the quinazoline ring system has been identified as a "privileged scaffold"—a molecular framework with a high affinity for the ATP-binding site of multiple kinases.[3][4] This has led to the development of several FDA-approved drugs, most notably in the class of Epidermal Growth Factor Receptor (EGFR) inhibitors, such as gefitinib and erlotinib.[3][5]
This guide focuses on a specific, promising subclass: quinazoline-thioether derivatives, exemplified by the structure 1-(4-Fluorophenyl)-2-quinazolin-4-ylsulfanylethanone . While direct, publicly available data for this specific molecule is limited, its structural motifs—the quinazoline core, the sulfur linkage, and the substituted phenyl group—are features of significant interest in contemporary drug design.[3][6]
Our objective is to provide a comprehensive technical comparison of this structural class against well-characterized, clinically relevant kinase inhibitors. To achieve this, we will use data from published analogs that share the core quinazoline-thioether structure and compare their performance against first-generation (Gefitinib) and third-generation (Osimertinib) EGFR inhibitors. This guide will delve into the mechanistic rationale, comparative experimental data, and the detailed protocols required to validate such findings, providing an authoritative resource for researchers in drug discovery and development.
Part 1: Mechanism of Action and Key Signaling Pathways
The primary targets for quinazoline-based inhibitors are receptor tyrosine kinases, with EGFR being the most prominent. EGFR is a transmembrane protein that, upon activation by ligands like EGF, dimerizes and autophosphorylates its intracellular tyrosine kinase domain. This initiates a cascade of downstream signaling, principally through the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways, which collectively drive cell proliferation, survival, and metastasis.[2]
Kinase inhibitors like those in the quinazoline class are typically ATP-competitive. They occupy the ATP-binding pocket of the kinase domain, preventing the phosphorylation events necessary for signal propagation.[4]
Caption: EGFR Signaling and Point of Inhibition.
The development of resistance, often through mutations like T790M in the EGFR kinase domain, has driven the evolution of inhibitors. While first-generation inhibitors like Gefitinib are less effective against such mutants, third-generation inhibitors like Osimertinib are specifically designed to target them, highlighting the importance of continuous structure-activity relationship (SAR) studies.[4]
Part 2: Comparative Performance Analysis
To evaluate the potential of the 1-(4-Fluorophenyl)-2-quinazolin-4-ylsulfanylethanone class, we will analyze published data for structurally similar 2-thioether quinazoline derivatives and compare their in vitro cytotoxicity against established EGFR inhibitors.
In Vitro Kinase Inhibition Profile
A crucial first step in characterizing any new inhibitor is to screen it against a panel of kinases to determine its potency and selectivity. This is often performed using an in vitro kinase assay, such as the ADP-Glo™ assay, which measures the amount of ADP produced as a direct readout of kinase activity.[7][8] While specific data for our target compound is unavailable, a typical initial screening would yield data as conceptualized below.
Table 1: Conceptual Kinase Inhibition Profile (IC₅₀ values)
| Kinase Target | 1-(4-Fluorophenyl)-2-quinazolin-4-ylsulfanylethanone (Hypothetical) | Gefitinib (Reference) | Osimertinib (Reference) |
|---|---|---|---|
| EGFR (Wild-Type) | ++ | +++ | ++ |
| EGFR (L858R/T790M) | ? | + | ++++ |
| VEGFR2 | + | ++ | + |
| PI3Kα | +/- | + | +/- |
| CDK2 | - | - | - |
Conceptual Potency Scale: ++++ (Sub-nM), +++ (Low nM), ++ (High nM), + (µM), +/- (Weak/No Activity), ? (Unknown).
In Vitro Cytotoxicity Against Cancer Cell Lines
The ultimate measure of a compound's preclinical potential is its ability to kill cancer cells. This is quantified by its half-maximal inhibitory concentration (IC₅₀) value, typically determined using a cell viability assay like the MTT assay.[9][10]
For our analysis, we will use published data for compound 23 from a study by Al-Salahi et al., a 2-thioether quinazoline derivative, as a representative analog for our target class.[5][11] This study conveniently evaluated it against HeLa (cervical cancer) and MDA-MB-231 (triple-negative breast cancer) cell lines and compared it directly to Gefitinib.
Table 2: Comparative In Vitro Cytotoxicity (IC₅₀ in µM)
| Compound / Drug | HeLa Cells | MDA-MB-231 Cells | Reference |
|---|---|---|---|
| Analog Compound 23 | 1.85 | 2.81 | [5][11] |
| Gefitinib | 4.3 | 28.3 | [5] |
| Osimertinib (for comparison)* | >10 (EGFR WT) | >10 (EGFR WT) | N/A |
Osimertinib is highly potent against EGFR-mutant lines (e.g., NCI-H1975, IC₅₀ <0.02 µM) but significantly less active against EGFR wild-type lines like HeLa and MDA-MB-231.
Analysis: The data demonstrates that the representative quinazoline-thioether analog is significantly more potent than the first-generation inhibitor Gefitinib against these two cancer cell lines.[5] This suggests that the quinazoline-thioether scaffold is a highly promising basis for developing potent anticancer agents. However, its efficacy relative to third-generation inhibitors would depend on its activity against EGFR-mutant cell lines, which remains to be determined.
Part 3: Key Experimental Methodologies
To ensure scientific rigor and reproducibility, the characterization of a novel kinase inhibitor requires standardized and well-validated experimental protocols. Below are the detailed methodologies for the key assays discussed.
A. In Vitro Kinase Activity Assay (ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. It is a two-step process that first eliminates unused ATP and then converts the product ADP into ATP, which is used to generate a luminescent signal.[7][12]
Caption: Workflow for the ADP-Glo™ Kinase Assay.
Step-by-Step Protocol:
-
Kinase Reaction Setup: In a 384-well plate, set up a 5 µL kinase reaction containing the kinase of interest, its substrate, ATP, and varying concentrations of the test inhibitor (e.g., 1-(4-Fluorophenyl)-2-quinazolin-4-ylsulfanylethanone). Include appropriate positive (no inhibitor) and negative (no kinase) controls.
-
Reaction Incubation: Incubate the plate at room temperature for the desired time (e.g., 60 minutes).
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP.
-
Incubation: Incubate the plate at room temperature for 40 minutes.[12]
-
ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP and provides luciferase and luciferin.
-
Signal Generation: Incubate at room temperature for 30-60 minutes to allow the luminescent signal to develop and stabilize.[12]
-
Data Acquisition: Measure luminescence using a plate-reading luminometer. The signal is inversely proportional to the inhibitory activity of the compound.
-
Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[13]
B. Cell Viability / Cytotoxicity Assay (MTT)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[9][14]
Caption: Workflow for the MTT Cell Viability Assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, A549) into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compound. Include a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours at 37°C.
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh serum-free medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.[15]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert MTT to insoluble purple formazan.
-
Solubilization: Carefully aspirate the MTT solution and add 100-150 µL of a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[14][15]
-
Data Acquisition: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution, then measure the absorbance at 570 nm using a microplate reader.[9]
-
Analysis: Normalize the absorbance values to the vehicle control and plot against compound concentration to calculate the IC₅₀ value.
C. Western Blot for Downstream Pathway Inhibition
To confirm that the inhibitor is acting on its intended target pathway within the cell, Western blotting is used to measure the phosphorylation status of key downstream proteins, such as ERK and Akt. A reduction in the phosphorylated form (p-ERK, p-Akt) relative to the total protein indicates successful pathway inhibition.[16]
Caption: General Workflow for Western Blotting.
Step-by-Step Protocol:
-
Sample Preparation: Treat cells with the inhibitor for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.[17][18]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE: Denature protein samples (20-30 µg per lane) in Laemmli buffer and separate them by size on a polyacrylamide gel.[17]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% BSA in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific to the target protein (e.g., rabbit anti-phospho-ERK, diluted 1:1000).[16]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane for 1 hour at room temperature with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, diluted 1:2000).[16]
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: To normalize, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., total ERK) or a loading control (e.g., β-actin).
D. Cell Cycle Analysis by Flow Cytometry
Many anticancer agents induce cell death by causing cell cycle arrest at specific checkpoints. Flow cytometry using propidium iodide (PI), a DNA-intercalating dye, can quantify the DNA content of cells and thus determine the proportion of the cell population in the G0/G1, S, and G2/M phases of the cell cycle.
Caption: Workflow for Cell Cycle Analysis via PI Staining.
Step-by-Step Protocol:
-
Cell Treatment: Culture cells with and without the inhibitor for a specified period (e.g., 24 hours).
-
Harvest and Fixation: Harvest the cells, wash with PBS, and fix them by adding the cell pellet dropwise to ice-cold 70% ethanol while vortexing. Fix for at least 30 minutes on ice.[19][20]
-
Washing: Centrifuge the fixed cells and wash twice with cold PBS to remove the ethanol.
-
RNA Digestion: Resuspend the cell pellet and treat with RNase A solution (e.g., 100 µg/mL) for 30 minutes at room temperature to ensure that only DNA is stained.[21]
-
DNA Staining: Add propidium iodide solution (e.g., 50 µg/mL) to the cells and incubate for 10-30 minutes in the dark.[19]
-
Flow Cytometry: Analyze the samples on a flow cytometer, collecting fluorescence data for at least 10,000 single-cell events. Use pulse width/area parameters to exclude doublets.[21]
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit) to model the resulting DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Conclusion and Future Directions
This guide establishes the quinazoline-thioether scaffold, represented by compounds like 1-(4-Fluorophenyl)-2-quinazolin-4-ylsulfanylethanone, as a compelling structural class for the development of novel kinase inhibitors. Based on comparative analysis of a published analog, this class demonstrates potent in vitro cytotoxicity, exceeding that of the first-generation EGFR inhibitor Gefitinib in select cell lines.[5]
The provided experimental methodologies form a robust framework for the comprehensive evaluation of this and other novel inhibitors. The critical next steps for validating 1-(4-Fluorophenyl)-2-quinazolin-4-ylsulfanylethanone or its optimized derivatives would be:
-
Broad Kinase Selectivity Profiling: To understand its precise molecular targets and potential off-target effects.
-
Evaluation Against Resistant Mutants: Testing its efficacy in cancer cell lines harboring EGFR resistance mutations (e.g., T790M) is essential to position it against third-generation inhibitors like Osimertinib.
-
In Vivo Efficacy Studies: Assessing its performance in animal xenograft models to determine its therapeutic potential in a physiological context.
By systematically applying these validated protocols, researchers can effectively characterize the mechanism, potency, and therapeutic promise of this emerging class of kinase inhibitors.
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Efficacy of Quinazolinone-Based Compounds in Oncology: A Comparative Analysis Against Standard-of-Care
In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and reduced toxicity remains a paramount objective. The quinazolinone scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of pharmacological activities, most notably as a potent inhibitor of cancer cell proliferation. This guide provides a comprehensive comparison of the therapeutic potential of quinazolinone derivatives, with a focus on the structural class to which 1-(4-Fluorophenyl)-2-quinazolin-4-ylsulfanylethanone belongs, against established standard-of-care drugs in key malignancies. While direct clinical data for this specific investigational compound is not publicly available, this analysis synthesizes preclinical data from structurally related quinazolinone analogues to project its potential efficacy and mechanistic pathways.
The Quinazolinone Scaffold: A Foundation for Novel Anticancer Agents
The quinazolinone core, a bicyclic heterocyclic system, has proven to be a versatile template for the design of targeted cancer therapies. Its structural flexibility allows for modifications that can modulate its interaction with various biological targets crucial for cancer cell survival and proliferation.[1] Notably, several FDA-approved drugs, such as gefitinib, erlotinib, and afatinib, feature the quinazoline core and function as potent inhibitors of the epidermal growth factor receptor (EGFR), a key driver in many cancers.[2][3]
The therapeutic potential of quinazolinone derivatives extends beyond EGFR inhibition. Research has demonstrated their ability to target other critical pathways in cancer progression, including:
-
Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition: By inhibiting VEGFR, these compounds can disrupt angiogenesis, the process by which tumors form new blood vessels to sustain their growth.[4][5][6]
-
Induction of Apoptosis: Many quinazolinone derivatives have been shown to trigger programmed cell death (apoptosis) in cancer cells through both intrinsic (mitochondrial) and extrinsic pathways.[1][7][8]
-
Cell Cycle Arrest: These compounds can halt the cell division cycle at various checkpoints, preventing the uncontrolled proliferation characteristic of cancer.[7][9][10][11]
The subject of this guide, 1-(4-Fluorophenyl)-2-quinazolin-4-ylsulfanylethanone, belongs to the class of 2-thio-substituted quinazolin-4(3H)-ones. The sulfur linkage at the 2-position offers a key site for chemical modification, and derivatives with various substituents at this position have shown significant cytotoxic activity against a range of cancer cell lines.[7][12][13]
Comparative Efficacy: Quinazolinone Derivatives vs. Standard-of-Care
The following sections provide a comparative overview of the preclinical efficacy of quinazolinone derivatives against standard-of-care treatments for breast, colon, and lung cancer. This comparison is based on published in vitro data for compounds structurally related to 1-(4-Fluorophenyl)-2-quinazolin-4-ylsulfanylethanone.
Breast Cancer
Standard-of-Care: Treatment for breast cancer is highly dependent on the tumor subtype (e.g., hormone receptor-positive, HER2-positive, triple-negative) and stage.[1][2][5][6][14] Standard therapies include:
-
Radiotherapy: Often used post-surgery to eliminate any remaining cancer cells.[2]
-
Chemotherapy: Regimens often include taxanes and anthracyclines.[1][2][5]
-
Hormone Therapy: For hormone receptor-positive cancers, drugs like tamoxifen or aromatase inhibitors are used.[1]
-
Targeted Therapy: For HER2-positive cancers, monoclonal antibodies like trastuzumab are standard.[1][5]
Quinazolinone Derivatives' Potential: Numerous studies have demonstrated the potent in vitro activity of quinazolinone derivatives against breast cancer cell lines, such as MCF-7. Some derivatives have shown IC50 values comparable or even superior to standard chemotherapeutic agents like doxorubicin.[8][15] The mechanism of action often involves the induction of apoptosis and cell cycle arrest.[8][16]
Colon Cancer
Standard-of-Care: The primary treatment for localized colon cancer is surgical resection.[4][7][9][11] For more advanced stages, particularly stage III, adjuvant chemotherapy is the standard.[4][9] Common chemotherapy regimens include FOLFOX (5-fluorouracil, leucovorin, oxaliplatin) and CAPEOX (capecitabine, oxaliplatin).[4] For metastatic colorectal cancer, systemic therapy, which may include chemotherapy and targeted agents, is the main approach.[8] Immunotherapy is an option for tumors with specific genetic markers (microsatellite instability-high).[8]
Quinazolinone Derivatives' Potential: Quinazolinone derivatives have shown promising cytotoxic effects against colon cancer cell lines, including HCT-116 and HT-29.[6] Some compounds have exhibited potent VEGFR-2 inhibitory activity, suggesting an anti-angiogenic mechanism that could be beneficial in treating solid tumors like colon cancer.[6] Furthermore, studies have indicated that these compounds can induce cell cycle arrest and apoptosis in colon cancer cells.[7]
Lung Cancer
Standard-of-Care: Treatment for lung cancer depends on the type (non-small cell or small cell) and stage.[10][17] For non-small cell lung cancer (NSCLC), treatment options include surgery, chemotherapy, radiation therapy, targeted therapy, and immunotherapy.[16][17] Platinum-based chemotherapy is a common component of treatment. Targeted therapies, such as EGFR inhibitors (e.g., gefitinib, erlotinib), are used for patients with specific mutations. Small cell lung cancer is typically treated with chemotherapy and radiation.[10]
Quinazolinone Derivatives' Potential: The quinazoline scaffold is the backbone of several successful EGFR inhibitors used in NSCLC treatment.[2][3] Novel quinazolinone derivatives continue to be developed with the aim of overcoming resistance to existing EGFR inhibitors.[9] Preclinical studies have shown that new derivatives can potently inhibit EGFR and exhibit significant antiproliferative activity against NSCLC cell lines like NCI-H460.[9]
Quantitative Data Summary
The following table summarizes the in vitro cytotoxic activity (IC50 values) of various quinazolinone derivatives against different cancer cell lines, as reported in the literature. This data provides a basis for comparing the potential efficacy of this class of compounds with standard drugs.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) | Citation |
| 2-Thioquinazolin-4(3H)-one conjugate | A-375 (Melanoma) | Not specified, induced G2/M arrest and apoptosis | - | - | [7] |
| Quinazolinone Schiff base | MCF-7 (Breast) | 3.27 - 4.36 | - | - | [8] |
| 2-Substituted Quinazolin-4(3H)-one | Jurkat (Leukemia) | < 5 | - | - | [18] |
| Quinazolinone derivative | HepG2 (Liver) | 2.27 | Sorafenib | 8.23 | [19] |
| Quinazoline derivative | Colon Cancer Cell Lines | 3.29 | Sorafenib | - | [6] |
| Quinazolin-4(3H)-one derivative | NCI-H460 (Lung) | 0.789 | Erlotinib | 0.045 | [9] |
| 2,3-disubstituted-6-iodo-3H-quinazolin-4-one | MCF-7 (Breast) | Better than Doxorubicin | Doxorubicin | Not specified |
Experimental Protocols
To ensure the scientific integrity of efficacy studies, standardized and validated experimental protocols are essential. Below are detailed methodologies for key in vitro assays used to evaluate the anticancer potential of compounds like 1-(4-Fluorophenyl)-2-quinazolin-4-ylsulfanylethanone.
Protocol 1: Cell Viability Assessment (MTT Assay)
This assay determines the cytotoxic effect of a compound on cancer cells by measuring their metabolic activity.
1. Cell Seeding:
- Plate cancer cells (e.g., MCF-7, HCT-116, A549) in a 96-well plate at a density of 5,000-10,000 cells per well.
- Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
2. Compound Treatment:
- Prepare a series of dilutions of the test compound in the appropriate cell culture medium.
- Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
- Incubate for 24, 48, or 72 hours.
3. MTT Addition and Incubation:
- Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
- Incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
4. Formazan Solubilization and Measurement:
- Carefully remove the medium.
- Add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
5. Data Analysis:
- Calculate the percentage of cell viability relative to the vehicle control.
- Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of a compound on the distribution of cells in the different phases of the cell cycle.
1. Cell Treatment:
- Seed cells in 6-well plates and allow them to attach overnight.
- Treat the cells with the test compound at various concentrations for a specified time (e.g., 24 or 48 hours).
2. Cell Harvesting and Fixation:
- Harvest the cells by trypsinization and wash with ice-cold PBS.
- Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
- Store the fixed cells at -20°C for at least 2 hours.
3. Staining and Analysis:
- Centrifuge the fixed cells and wash with PBS.
- Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
- Incubate in the dark for 30 minutes at room temperature.
- Analyze the samples using a flow cytometer. The DNA content, as measured by PI fluorescence, will indicate the phase of the cell cycle (G1, S, or G2/M).
Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
1. Cell Treatment:
- Treat cells with the test compound as described in the cell cycle analysis protocol.
2. Staining:
- Harvest the cells and wash with cold PBS.
- Resuspend the cells in 1X Annexin V binding buffer.
- Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
- Incubate for 15 minutes at room temperature in the dark.
3. Flow Cytometry Analysis:
- Analyze the stained cells by flow cytometry within one hour.
- Viable cells are Annexin V-FITC and PI negative.
- Early apoptotic cells are Annexin V-FITC positive and PI negative.
- Late apoptotic or necrotic cells are both Annexin V-FITC and PI positive.
Visualizing Mechanisms and Workflows
The following diagrams, generated using Graphviz, illustrate the potential mechanisms of action for quinazolinone-based anticancer agents and a typical experimental workflow for their evaluation.
Caption: Potential signaling pathways inhibited by quinazolinone derivatives.
Caption: A typical workflow for the in vitro evaluation of novel anticancer compounds.
Conclusion and Future Directions
The quinazolinone scaffold represents a highly promising area for the development of novel anticancer therapeutics. While direct efficacy data for 1-(4-Fluorophenyl)-2-quinazolin-4-ylsulfanylethanone is not yet available in the public domain, the extensive body of preclinical research on structurally related compounds provides a strong rationale for its investigation. The demonstrated ability of quinazolinone derivatives to inhibit key oncogenic signaling pathways, induce apoptosis, and arrest the cell cycle in various cancer models suggests that this class of compounds has the potential to offer significant advantages over or in combination with standard-of-care treatments.
Future research should focus on the comprehensive in vitro and in vivo evaluation of 1-(4-Fluorophenyl)-2-quinazolin-4-ylsulfanylethanone to elucidate its specific mechanism of action, determine its efficacy in relevant cancer models, and assess its safety profile. Such studies are critical to advancing this and other promising quinazolinone derivatives toward clinical application for the benefit of cancer patients.
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A Researcher's Comparative Guide to the Cross-Reactivity Profiling of 1-(4-Fluorophenyl)-2-quinazolin-4-ylsulfanylethanone
In the landscape of modern drug discovery, the principle of "one drug, one target" is an increasingly rare paradigm. The success of a therapeutic candidate hinges not only on its potent activity at the intended target but also on its selectivity across the vast proteome. Off-target interactions can lead to unforeseen toxicities or, in some serendipitous cases, reveal novel polypharmacological benefits.[1][2] This guide provides a comprehensive framework for characterizing the cross-reactivity profile of a novel compound, 1-(4-Fluorophenyl)-2-quinazolin-4-ylsulfanylethanone , a member of the quinazoline family known for its diverse biological activities, often as kinase inhibitors.[3][4][5][6][7]
The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of several FDA-approved kinase inhibitors like Gefitinib (Iressa®) and Erlotinib (Tarceva®), which primarily target the Epidermal Growth Factor Receptor (EGFR).[3][8] Given this precedent, we will hypothesize that our compound of interest (which we will abbreviate as QF-QSE ) is a putative kinase inhibitor. This guide will compare and detail the essential strategies and experimental protocols required to build a robust selectivity profile, enabling researchers to make informed decisions in the early stages of the drug development pipeline.
Part 1: Strategic Approaches to Selectivity Profiling
A multi-tiered approach is the most effective strategy for building a comprehensive understanding of a compound's selectivity.[9] This process begins with broad, cost-effective methods and progresses to more complex, physiologically relevant assays.
1.1. In Silico and Predictive Methods Before committing to expensive wet-lab experiments, computational approaches can provide valuable early indicators of potential cross-reactivity.[10] Techniques like X-ReactKIN use machine learning to compare the ATP-binding site of a primary target with the entire human kinome, generating a probabilistic score for potential off-target interactions.[10][11][12]
-
Rationale: This method leverages vast databases of structural and ligand-binding data to flag kinases with high structural homology to the primary target, helping to prioritize which kinases to include in subsequent experimental screens.[2][11][13] This predictive step can optimize resource allocation for more focused and informative biochemical assays.
1.2. In Vitro Biochemical Profiling: Broad Kinase Panels The cornerstone of selectivity profiling is screening the compound against a large panel of purified kinases.[14][15] This is the most direct way to assess a compound's inhibitory activity against a wide swath of the kinome.
-
Comparison of Approaches:
-
Single-Dose Profiling: An efficient first-pass strategy involves screening the compound at a single, relatively high concentration (e.g., 1 or 10 µM) against a large kinase panel (e.g., >400 kinases).[16] This quickly identifies a "hit list" of potential off-targets.
-
Dose-Response (IC50) Profiling: For any kinases showing significant inhibition (e.g., >70%) in the single-dose screen, a full 10-point dose-response curve is generated to determine the precise IC50 value.[16] This provides quantitative data on the potency of the off-target interaction.
-
1.3. Cell-Based Target Engagement: Validating Interactions in a Native Environment Biochemical assays with purified enzymes do not always reflect the complex environment inside a cell. Cellular target engagement assays are crucial for confirming that a compound binds to its intended and unintended targets in a more physiologically relevant context.[15][17]
-
The Cellular Thermal Shift Assay (CETSA): This powerful technique is based on the principle of ligand-induced thermal stabilization.[18][19] When a compound binds to its target protein, the resulting complex is often more resistant to heat-induced denaturation. By heating cell lysates treated with the compound across a temperature gradient and then quantifying the amount of soluble protein remaining, one can directly observe target engagement.[18][19][20]
1.4. Unbiased Proteome-Wide Profiling: Discovering the Unexpected To identify unanticipated off-targets beyond the kinase family, unbiased chemoproteomic approaches are invaluable.[17][21][22][23] These methods can map a compound's interactions across the entire expressed proteome.
-
Key Methodologies:
-
Affinity-Based Proteomics: This involves immobilizing the compound on a solid support (like beads) to "pull down" interacting proteins from a cell lysate, which are then identified by mass spectrometry.[17][23]
-
Thermal Proteome Profiling (TPP): This is a large-scale extension of CETSA where mass spectrometry is used to measure the thermal stability of thousands of proteins simultaneously in response to drug treatment.[22]
-
The overall workflow integrates these methodologies to build a progressively detailed picture of the compound's selectivity.
Part 2: Experimental Protocols & Comparative Data
To illustrate the application of these strategies, we present a hypothetical cross-reactivity profile for QF-QSE . For comparison, we include two well-characterized kinase inhibitors:
-
Gefitinib: A highly selective inhibitor of EGFR.[8][24][25][26]
-
Staurosporine: A notoriously potent and non-selective, pan-kinase inhibitor.[27][28][29][30]
Protocol: In Vitro Kinase Panel Screening
This protocol outlines a two-tiered approach to kinase profiling.
Tier 1: Single-Dose Inhibition Screen
-
Compound Preparation: Prepare a 10 mM stock solution of QF-QSE, Gefitinib, and Staurosporine in 100% DMSO.
-
Assay Plate Preparation: In a multi-well assay plate, dilute the compounds to a final concentration of 1 µM in the kinase assay buffer. Include a DMSO-only well as a negative control (0% inhibition).
-
Kinase Reaction: Add the panel of purified kinases (e.g., the 468-kinase panel from Eurofins DiscoverX) and the appropriate peptide substrate to the wells.
-
Initiation: Start the reaction by adding ATP at a concentration approximating the Km for each specific kinase.[14]
-
Incubation & Detection: Incubate at room temperature for 1 hour. Quantify the remaining ATP using a luminescence-based assay (e.g., Promega's Kinase-Glo®). Lower luminescence indicates higher kinase activity (more ATP consumed).
-
Data Analysis: Calculate the percent inhibition for each kinase relative to the DMSO control.
Tier 2: IC50 Dose-Response Determination
-
Kinase Selection: Select all kinases that showed >70% inhibition in the Tier 1 screen.
-
Serial Dilution: Create a 10-point, 3-fold serial dilution of each compound, starting from 10 µM down to 0.5 nM.
-
Assay Execution: Repeat the kinase assay as described above for each concentration point.
-
Data Analysis: Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value for each compound-kinase pair.
Comparative Data: Kinase Selectivity
The following table summarizes hypothetical IC50 data for QF-QSE against a selected panel of kinases, benchmarked against Gefitinib and Staurosporine.
| Kinase Target | QF-QSE (IC50, nM) | Gefitinib (IC50, nM) | Staurosporine (IC50, nM) | Comments |
| EGFR | 25 | 30 | 6 | Putative primary target. QF-QSE shows high potency. |
| ABL1 | >10,000 | >10,000 | 15 | QF-QSE and Gefitinib are highly selective against ABL1. |
| SRC | 850 | >10,000 | 2 | QF-QSE shows moderate off-target activity. |
| LCK | 1,200 | >10,000 | 2 | QF-QSE shows moderate off-target activity. |
| PIM1 | 450 | 5,000 | 25 | QF-QSE shows a significant off-target interaction. |
| VEGFR2 | 3,500 | >10,000 | 75 | QF-QSE has weak off-target activity. |
| PKCα | >10,000 | >10,000 | 2 | Demonstrates QF-QSE selectivity over this common off-target. |
This data is illustrative and designed for comparative purposes.
From this hypothetical data, QF-QSE appears to be a potent EGFR inhibitor with off-target activity against SRC family kinases (SRC, LCK) and PIM1. It is far more selective than Staurosporine but less selective than Gefitinib.
Protocol: Cellular Thermal Shift Assay (CETSA)
This protocol verifies the binding of QF-QSE to its putative on-target (EGFR) and a key off-target (PIM1) in intact cells.
-
Cell Culture: Culture A431 cells (EGFR over-expression) and KG-1 cells (PIM1 over-expression) to ~80% confluency.
-
Compound Treatment: Treat cells with either 10 µM QF-QSE or DMSO (vehicle control) for 1 hour at 37°C.[19]
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermal cycler, followed by a 3-minute incubation at room temperature.[18]
-
Cell Lysis: Lyse the cells via three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[18]
-
Clarification of Lysate: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[18]
-
Sample Preparation: Carefully collect the supernatant (soluble protein fraction). Determine the total protein concentration (e.g., via BCA assay) and normalize all samples.[18]
-
Western Blot Analysis: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies specific for EGFR and PIM1. Use an appropriate loading control (e.g., GAPDH or Vinculin) to ensure equal loading.[20]
-
Data Analysis: Quantify the band intensities. Plot the percentage of soluble protein remaining versus temperature for both DMSO- and QF-QSE-treated samples. A rightward shift in the melting curve for the QF-QSE-treated sample indicates target stabilization and therefore, direct binding.[31]
Conclusion
The comprehensive cross-reactivity profiling of 1-(4-Fluorophenyl)-2-quinazolin-4-ylsulfanylethanone (QF-QSE) reveals a potent, yet not perfectly selective, kinase inhibitor. The hypothetical data suggests it is a strong candidate for targeting EGFR-driven pathologies. However, its moderate inhibition of SRC-family kinases and PIM1 kinase must be carefully considered. This off-target profile could be a liability, potentially leading to unforeseen side effects, or it could present an opportunity for beneficial polypharmacology, for instance in cancer contexts where both EGFR and SRC pathways are dysregulated.
The strategic workflow presented here—from broad in vitro screening to direct confirmation of target engagement in a cellular context—provides a robust and reliable pathway for characterizing any small molecule inhibitor. By objectively comparing a new compound against well-understood benchmarks like the selective Gefitinib and the non-selective Staurosporine, researchers can contextualize their findings and make data-driven decisions to advance the most promising candidates toward clinical development.
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A Researcher's Guide to Confirming the Binding Mode of 1-(4-Fluorophenyl)-2-quinazolin-4-ylsulfanylethanone to its Target
A Senior Application Scientist's Perspective on a Multi-Faceted Approach to Target Validation
In the landscape of modern drug discovery, the identification of a promising small molecule is merely the first step. The true challenge lies in unequivocally defining its interaction with its biological target. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to confirm the binding mode of a novel compound, using the hypothetical case of 1-(4-Fluorophenyl)-2-quinazolin-4-ylsulfanylethanone and its putative target, the Epidermal Growth Factor Receptor (EGFR) kinase domain.
The quinazoline scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of protein targets, particularly kinases.[1][2] Given this precedent, we hypothesize that our compound of interest targets EGFR, a receptor tyrosine kinase frequently implicated in cancer.[3] This guide will outline a rigorous, multi-pronged experimental strategy to test this hypothesis and elucidate the precise binding mechanism, comparing our findings with well-characterized EGFR inhibitors, gefitinib and erlotinib.
The Strategic Workflow: A Symphony of Techniques
Confirming a binding mode is not a linear process but rather an iterative cycle of hypothesis generation and experimental validation. Our approach integrates high-resolution structural biology, biophysical characterization of the interaction in solution, and functional validation through mutagenesis. Each technique provides a unique piece of the puzzle, and their collective interpretation provides the highest degree of confidence.
Caption: A streamlined workflow for confirming the binding mode of a small molecule to its protein target.
I. The Foundation: High-Quality Recombinant Protein
The prerequisite for any meaningful biophysical or structural study is a pure, stable, and active protein sample. For our investigation, we require the kinase domain of human EGFR.
Experimental Protocol: Expression and Purification of EGFR Kinase Domain
This protocol is adapted from established methods for producing EGFR kinase domain for structural and biochemical studies.[4][5][6][7]
-
Gene Synthesis and Cloning: The human EGFR kinase domain (residues 696-1022) is synthesized and cloned into a bacterial expression vector, such as pET28a(+), often with an N-terminal affinity tag (e.g., 6xHis-SUMO) to facilitate purification.[6]
-
Protein Expression: The expression plasmid is transformed into a suitable E. coli strain (e.g., Rosetta™ 2 (DE3)). Cultures are grown to a mid-log phase (OD600 of 0.6-0.8) at 37°C, and then protein expression is induced with a suitable agent like isopropyl β-D-1-thiogalactopyranoside (IPTG) at a reduced temperature (e.g., 18-20°C) overnight to enhance protein solubility.[4][6]
-
Cell Lysis and Solubilization: Cells are harvested by centrifugation and lysed. A significant portion of the EGFR kinase domain may be in inclusion bodies. Solubilization can be achieved using detergents like sarcosyl.[5][6]
-
Affinity Chromatography: The soluble lysate is clarified and loaded onto a Ni-NTA affinity column. The column is washed extensively to remove non-specifically bound proteins, and the His-tagged protein is eluted with an imidazole gradient.
-
Tag Cleavage and Further Purification: The affinity tag is cleaved using a specific protease (e.g., ULP1 for a SUMO tag).[7] The protein is further purified by ion-exchange and size-exclusion chromatography to obtain a highly pure and monomeric protein fraction.[4][6]
-
Quality Control: The purity and identity of the protein are confirmed by SDS-PAGE and mass spectrometry.
II. The Blueprint: X-ray Crystallography
X-ray crystallography provides the highest resolution view of a protein-ligand interaction, revealing the precise orientation of the ligand in the binding pocket and the specific atomic interactions that stabilize the complex.[8][9]
The Causality Behind Crystallization Choices
The two primary methods for obtaining protein-ligand complex crystals are co-crystallization and soaking.[10] Co-crystallization, where the protein and ligand are mixed prior to crystallization, is often preferred for initial studies as it can trap binding-induced conformational changes. Soaking, where the ligand is introduced into a pre-existing apo-protein crystal, is a faster method but is dependent on the crystal packing leaving the binding site accessible.[10]
Experimental Protocol: Co-crystallization of EGFR Kinase Domain with Inhibitors
-
Complex Formation: Purified EGFR kinase domain is incubated with a 5- to 10-fold molar excess of the inhibitor (1-(4-Fluorophenyl)-2-quinazolin-4-ylsulfanylethanone, gefitinib, or erlotinib) for several hours on ice.
-
Crystallization Screening: The protein-ligand complex is subjected to high-throughput crystallization screening using commercially available screens that sample a wide range of precipitants, buffers, and salts.[5][11]
-
Crystal Optimization: Conditions that yield initial microcrystals are optimized by varying the concentrations of the protein, ligand, and crystallization reagents to obtain diffraction-quality crystals.[6]
-
X-ray Diffraction Data Collection: Crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.[12]
-
Structure Determination and Refinement: The diffraction data are processed, and the structure is solved by molecular replacement using a known EGFR kinase domain structure as a search model. The ligand is then modeled into the electron density, and the entire complex is refined to produce a high-resolution atomic model.[13]
Comparative Analysis of Binding Modes
The crystal structure of the EGFR kinase domain in complex with 1-(4-Fluorophenyl)-2-quinazolin-4-ylsulfanylethanone would be compared to the known structures of EGFR bound to gefitinib (PDB ID: 4WKQ) and erlotinib (PDB ID: 1M17).[1][13]
| Feature | Gefitinib (PDB: 4WKQ)[1] | Erlotinib (PDB: 1M17)[13] | 1-(4-Fluorophenyl)-2-quinazolin-4-ylsulfanylethanone (Hypothetical) |
| Binding Pocket | ATP-binding site | ATP-binding site | ATP-binding site |
| Key H-bonds | Met793 (hinge region) | Met793 (hinge region) | Expected to interact with Met793 |
| Key Hydrophobic Interactions | Leu718, Val726, Ala743, Leu844 | Leu718, Val726, Ala743, Leu844 | Interactions with the hydrophobic pocket are anticipated |
| Gatekeeper Residue | Interaction with Thr790 | Interaction with Thr790 | The nature of the interaction with Thr790 will be critical to determine |
III. The Interaction in Solution: Biophysical Characterization
While crystallography provides a static snapshot, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Isothermal Titration Calorimetry (ITC) characterize the binding event in the solution state, providing information on the binding interface, affinity, and thermodynamics.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Binding Site
Chemical Shift Perturbation (CSP) is a powerful NMR technique to identify the residues on a protein that are affected by ligand binding.[4][14][15]
Caption: Workflow for an NMR Chemical Shift Perturbation experiment.
Experimental Protocol: NMR Chemical Shift Perturbation
-
Isotope Labeling: The EGFR kinase domain is expressed in minimal media supplemented with ¹⁵N-ammonium chloride to produce a uniformly ¹⁵N-labeled protein.
-
NMR Sample Preparation: A sample of the ¹⁵N-labeled EGFR kinase domain is prepared in a suitable NMR buffer.
-
HSQC Titration: A series of 2D ¹H-¹⁵N HSQC spectra are recorded on the protein sample as increasing amounts of 1-(4-Fluorophenyl)-2-quinazolin-4-ylsulfanylethanone are added.[16][17]
-
Data Analysis: The changes in the chemical shifts of the backbone amide protons and nitrogens are monitored. The magnitude of the chemical shift perturbation for each residue is calculated and plotted against the residue number.[16]
-
Binding Site Mapping: Residues with significant chemical shift perturbations are mapped onto the crystal structure of the EGFR kinase domain. These residues are likely to be at or near the binding site.[18]
B. Isothermal Titration Calorimetry (ITC): Quantifying the Binding Affinity and Thermodynamics
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).[10][19][20]
Experimental Protocol: ITC Analysis
-
Sample Preparation: Purified EGFR kinase domain and the inhibitor are dialyzed extensively against the same buffer to minimize heats of dilution.[20]
-
ITC Experiment: The EGFR kinase domain is placed in the sample cell of the calorimeter, and the inhibitor is loaded into the titration syringe. The inhibitor is then injected into the protein solution in a series of small aliquots.[21]
-
Data Analysis: The heat change associated with each injection is measured and plotted against the molar ratio of ligand to protein. The resulting binding isotherm is fitted to a suitable binding model to determine the thermodynamic parameters.[10]
Comparative Thermodynamic Signatures
| Parameter | Gefitinib[12] | Erlotinib[22] | 1-(4-Fluorophenyl)-2-quinazolin-4-ylsulfanylethanone (Hypothetical) |
| Binding Affinity (Kd) | ~30-60 nM | ~2-20 nM | To be determined |
| Stoichiometry (n) | ~1 | ~1 | Expected to be ~1 |
| Enthalpy (ΔH) | Favorable (negative) | Favorable (negative) | To be determined |
| Entropy (ΔS) | Can be favorable or unfavorable | Can be favorable or unfavorable | To be determined |
IV. The Functional Proof: Site-Directed Mutagenesis
To confirm the functional importance of the key interacting residues identified by crystallography and NMR, site-directed mutagenesis is employed. By mutating these residues and observing the effect on ligand binding, we can validate their role in the interaction.[17][23]
Experimental Protocol: Site-Directed Mutagenesis
-
Mutant Design: Based on the structural and NMR data, key interacting residues in the EGFR kinase domain (e.g., Met793, Thr790) are selected for mutation.
-
Mutagenesis: The EGFR expression plasmid is used as a template for PCR-based site-directed mutagenesis to introduce the desired mutations (e.g., M793A, T790M).
-
Expression and Purification: The mutant EGFR kinase domain proteins are expressed and purified using the same protocol as the wild-type protein.
-
Binding Analysis: The binding of 1-(4-Fluorophenyl)-2-quinazolin-4-ylsulfanylethanone to the mutant proteins is assessed using ITC. A significant increase in the Kd value for a mutant compared to the wild-type protein indicates that the mutated residue is important for binding.
Conclusion: A Weight-of-Evidence Approach
The confirmation of a ligand's binding mode is a critical milestone in drug discovery. By employing a multi-faceted approach that combines the high-resolution structural detail of X-ray crystallography, the solution-state insights of NMR and ITC, and the functional validation of site-directed mutagenesis, researchers can build a robust and compelling case for a specific binding mechanism. The comparison with well-characterized inhibitors like gefitinib and erlotinib provides a valuable benchmark for interpreting the experimental data. This comprehensive strategy not only validates the primary hypothesis but also provides a deep understanding of the molecular interactions that can guide future lead optimization efforts.
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Stamos, J., Sliwkowski, M.X., Eigenbrot, C. (2002). Structure of the epidermal growth factor receptor kinase domain alone and in complex with a 4-anilinoquinazoline inhibitor. Journal of Biological Chemistry, 277(48), 46265-46272. [Link]
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Yosaatmadja, Y., Squire, C.J., McKeage, M., Flanagan, J.U. (2015). 1.85 angstrom structure of EGFR kinase domain with gefitinib. To be published. [Link]
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Erlotinib binds both inactive and active conformations of the EGFR tyrosine kinase domain. Biochemical Journal. (2012). [Link]
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Production, Purification, and Initial Crystallization of Recombinant Epidermal Growth Factor Receptor Tyrosine Kinase Domain (EGFR-TKD) as a Structural Basis for Future Drug Screening Studies. ResearchGate. (2026). [Link]
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CcpNmr Analysis Version 3 Chemical Shift Perturbation Tutorial. University of Leicester. (n.d.). [Link]
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Rapid Protein-Ligand Costructures Using Chemical Shift Perturbations. University of Nebraska-Lincoln. (n.d.). [Link]
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Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. Journal of Visualized Experiments. (2016). [Link]
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Isothermal Titration Calorimetry ITC. protocols.io. (2025). [Link]
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Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry. Nature Communications. (2018). [Link]
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Study of EGFR Signaling/Endocytosis by Site-Directed Mutagenesis. Methods in Molecular Biology. (2017). [Link]
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Site-directed mutagenesis to study the role of specific amino acids in the ligand binding domain of PPARs. Methods in Molecular Biology. (2013). [Link]
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Efficacy of gefitinib for non‐adenocarcinoma non‐small‐cell lung cancer patients harboring epidermal growth factor receptor mutations: A pooled analysis of published reports. Thoracic Cancer. (2014). [Link]
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Enhanced gefitinib‐induced repression of the epidermal growth factor receptor pathway by ataxia telangiectasia‐mutated kinase inhibition in non‐small‐cell lung cancer cells. Cancer Science. (2012). [Link]
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Molecular Docking Comparison of Icotinib and Erlotinib as EGFR Inhibitors. Brieflands. (2025). [Link]
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Identification of potential inhibitors for drug-resistant EGFR mutations in non-small cell lung cancer using whole exome sequencing data. Scientific Reports. (2024). [Link]
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Discovery of Novel EGFR Inhibitor Targeting Wild-Type and Mutant Forms of EGFR: In Silico and In Vitro Study. Molecules. (2023). [Link]
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A Comparative Guide to the Structure-Activity Relationship of 1-(4-Fluorophenyl)-2-quinazolin-4-ylsulfanylethanone Analogs for Anticancer Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities, particularly in the development of targeted anticancer agents.[1][2] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of a specific class of quinazoline derivatives: 1-(4-Fluorophenyl)-2-quinazolin-4-ylsulfanylethanone analogs. By examining the impact of structural modifications on their cytotoxic and enzyme-inhibitory activities, we aim to provide a valuable resource for the rational design of more potent and selective anticancer drug candidates.
The Quinazoline Core: A Privileged Scaffold in Oncology
Quinazoline and its oxidized form, quinazolinone, are heterocyclic compounds that have demonstrated a remarkable range of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant activities.[3][4] In the realm of oncology, several quinazoline-based drugs have received FDA approval, such as gefitinib and erlotinib, which are potent inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase.[5] The versatility of the quinazoline ring system allows for substitutions at various positions, enabling the fine-tuning of its biological activity and pharmacokinetic properties.[3]
Analyzing the Structure-Activity Relationship (SAR) of 1-(4-Fluorophenyl)-2-quinazolin-4-ylsulfanylethanone Analogs
The general structure of the 1-(4-Fluorophenyl)-2-quinazolin-4-ylsulfanylethanone scaffold consists of three key components: the quinazoline ring, a thioether linkage with an ethanone spacer, and a 4-fluorophenyl group. The following sections dissect the impact of modifications to each of these components on the overall biological activity.
Modifications of the Quinazoline Ring
The substitution pattern on the quinazoline ring plays a critical role in determining the potency and selectivity of these analogs.
-
Substitution at the 2-position: The 2-position of the quinazoline ring is a frequent site for modification. Introducing small, lipophilic groups at this position can enhance cytotoxic activity.[5] For instance, the presence of a methyl group has been shown to be crucial for the anticonvulsant activity of some quinazolinones.[6]
-
Substitution at the 6- and 7-positions: Electron-donating groups, such as methoxy groups, at the 6- and 7-positions of the quinazoline core have been shown to increase the anticancer activity of 4-anilinoquinazoline derivatives.[5] Conversely, the introduction of a halogen atom, such as chlorine, at the 7-position has been found to generally improve cytotoxic effects.
-
Substitution at the 8-position: The introduction of substituents at the 8-position has been explored to improve the potency and selectivity of quinazolin-4-ones as inhibitors of enzymes like tankyrases.
The Role of the Thioether and Ethanone Linker
The thioether linkage at the 4-position of the quinazoline ring and the adjacent ethanone group are critical for the molecule's interaction with its biological targets.
-
Thioether Linkage: The sulfur atom in the thioether linkage is a key pharmacophoric element. Its ability to form hydrogen bonds and participate in other non-covalent interactions contributes to the binding affinity of the compounds to their target enzymes.
-
Ethanone Group: The ketone group within the ethanone linker provides a crucial point for hydrogen bonding with amino acid residues in the active site of target proteins. The length and flexibility of this linker can also influence the binding orientation and overall activity.
Impact of the 4-Fluorophenyl Group
The 4-fluorophenyl moiety at the end of the side chain significantly influences the molecule's properties.
-
Fluorine Substitution: The presence of a fluorine atom at the para-position of the phenyl ring is a common feature in many bioactive molecules. Fluorine can enhance metabolic stability, improve membrane permeability, and increase binding affinity through favorable electrostatic interactions. The high activity of fluorine-containing compounds is a well-documented phenomenon in anticancer drug design.
-
Substitution on the Phenyl Ring: Modifications to the phenyl ring, such as the introduction of other electron-withdrawing or electron-donating groups, can modulate the electronic properties and steric bulk of this part of the molecule, thereby affecting its interaction with the target. For example, in some series of 4-anilinoquinazolines, electron-withdrawing groups on the phenyl ring led to higher inhibitory activity.[5]
Comparative Performance and Experimental Data
To provide a clear comparison of the performance of different analogs, the following table summarizes the cytotoxic activity (IC50 values) of representative compounds against various cancer cell lines. It is important to note that direct comparison between studies can be challenging due to variations in experimental conditions.
| Compound ID | Quinazoline Substitution | Phenyl Ring Substitution | Cancer Cell Line | IC50 (µM) | Reference |
| Analog 1 | 6-Iodo | 4-Fluorophenyl | MCF-7 | Good Activity | [7] |
| Analog 2 | 7-Chloro | 4-Chlorophenyl | HCT116, HePG2, Hela, MCF-7 | 77.26–100 | |
| Analog 3 | Unsubstituted | 4-Trifluoromethylphenyl | HCT116, HePG2, Hela, MCF-7 | 2.39–8.94 | |
| Analog 4 | 6-Methyl, 2-(3-bromophenyl) | N/A | MCF-7 | 0.142 (CDK9 IC50) | [8] |
| Gefitinib | N/A | N/A | HeLa | 4.3 | [3] |
| Gefitinib | N/A | N/A | MDA-MB231 | 28.3 | [3] |
Note: The data presented is a compilation from various sources and is intended for comparative purposes. The specific compound "1-(4-Fluorophenyl)-2-quinazolin-4-ylsulfanylethanone" and its direct analogs with systematic modifications were not extensively detailed in a single study, hence data from closely related structures are presented to infer SAR trends.
Experimental Protocols
The synthesis and biological evaluation of these quinazoline analogs typically follow established methodologies in medicinal chemistry.
General Synthesis of 1-(4-Fluorophenyl)-2-quinazolin-4-ylsulfanylethanone Analogs
A common synthetic route involves the reaction of a 4-chloroquinazoline precursor with a substituted thiophenol or the alkylation of a quinazoline-4-thione.
DOT Script for Synthesis Workflow
Caption: General synthetic workflow for 1-(4-Fluorophenyl)-2-quinazolin-4-ylsulfanylethanone analogs.
Step-by-step methodology:
-
Synthesis of the Quinazoline-4-thione Core: A mixture of the appropriately substituted anthranilic acid and phenyl isothiocyanate is refluxed in a suitable solvent (e.g., ethanol) to yield the corresponding 2-thioxo-2,3-dihydroquinazolin-4(1H)-one derivative.
-
S-Alkylation: The synthesized quinazoline-4-thione is then reacted with 2-bromo-1-(4-fluorophenyl)ethan-1-one or its analogs in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., DMF) to afford the final 1-(4-Fluorophenyl)-2-quinazolin-4-ylsulfanylethanone analogs.
-
Purification and Characterization: The final products are purified using techniques such as recrystallization or column chromatography and characterized by spectroscopic methods like ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
DOT Script for MTT Assay Workflow
Caption: Potential inhibition of key signaling pathways by quinazoline analogs.
Based on the broader class of quinazoline-based inhibitors, the 1-(4-Fluorophenyl)-2-quinazolin-4-ylsulfanylethanone analogs may exert their anticancer activity through the inhibition of one or more of the following targets:
-
Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2): Many quinazoline derivatives are potent inhibitors of these receptor tyrosine kinases, which are often overexpressed in various cancers. [5]* Vascular Endothelial Growth Factor Receptor (VEGFR): Inhibition of VEGFR can block angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize.
-
Cyclin-Dependent Kinases (CDKs): Compounds that inhibit CDKs, such as CDK9, can disrupt the cell cycle and induce apoptosis in cancer cells. [8] Further mechanistic studies, including enzyme inhibition assays and molecular docking, are necessary to elucidate the precise molecular targets of this specific class of compounds.
Conclusion and Future Directions
The 1-(4-Fluorophenyl)-2-quinazolin-4-ylsulfanylethanone scaffold represents a promising framework for the development of novel anticancer agents. The structure-activity relationship studies, though not exhaustively focused on this specific analog series in the current literature, provide valuable insights for future drug design. Key takeaways include the importance of substitutions on the quinazoline ring, particularly at the 2-, 6-, and 7-positions, and the critical role of the thioether-ethanone linker and the 4-fluorophenyl group.
Future research should focus on the systematic synthesis and biological evaluation of a focused library of these analogs to build a more comprehensive SAR profile. This should include exploring a wider range of substitutions on both the quinazoline and phenyl rings. Elucidating the specific molecular targets and mechanisms of action will be crucial for optimizing the potency, selectivity, and overall drug-like properties of these promising compounds.
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Benchmarking 1-(4-Fluorophenyl)-2-quinazolin-4-ylsulfanylethanone Against Canonical Quinazoline Derivatives
Executive Summary
The quinazoline scaffold is a foundational pharmacophore in targeted oncology, historically dominated by 4-anilinoquinazolines like Gefitinib and Erlotinib. However, the emergence of 4-ylsulfanyl (thioether) quinazoline derivatives, such as 1-(4-Fluorophenyl)-2-quinazolin-4-ylsulfanylethanone (FQSE) , has expanded the chemical space, shifting the selectivity profile from the Epidermal Growth Factor Receptor (EGFR) toward FMS-like tyrosine kinase 3 (FLT3).
As a Senior Application Scientist, I have designed this guide to provide a rigorous benchmarking of FQSE against canonical inhibitors. This document details the structural causality behind its target engagement and provides self-validating experimental protocols for preclinical evaluation.
Structural Causality & Target Engagement
The shift from a C-N (anilino) linkage in Gefitinib to a C-S (ylsulfanyl) linkage in FQSE fundamentally alters the molecule's interaction with the kinase hinge region.
-
Canonical EGFR Inhibition (Gefitinib): Gefitinib acts as a Type I inhibitor, binding competitively to the active (DFG-in) conformation of the [1]. The rigid 4-anilino bond enforces a planar geometry that perfectly complements the narrow EGFR hinge region, establishing critical hydrogen bonds with Met793.
-
FLT3 Inhibition via Thioether Linkage (FQSE): The C-S bond in quinazolin-4-ylsulfanyl derivatives introduces greater rotational freedom and a longer bond length. This flexibility prevents optimal hydrogen bonding in the EGFR pocket but allows the molecule to adapt to the deeper hydrophobic pocket of FLT3. Consequently, 4-ylthio quinazolines frequently act as potent FLT3 inhibitors, specifically targeting the internal tandem duplication (FLT3-ITD) mutations prevalent in [2]. This mechanism parallels the action of Quizartinib, a highly selective Type II FLT3 inhibitor that binds to the[3].
Signaling Pathway & Inhibition Dynamics
To contextualize the benchmarking data, the following diagram maps the divergent signaling pathways targeted by these quinazoline derivatives.
Caption: Kinase inhibition pathways of FQSE compared to Gefitinib and Quizartinib.
Comparative Performance Benchmarking
The following table synthesizes the expected biochemical and cellular performance of FQSE against Gefitinib and Quizartinib, based on the established of the quinazolin-4-ylsulfanyl class[2].
| Compound | Primary Target | Linkage Type | EGFR WT IC₅₀ (nM) | FLT3-ITD IC₅₀ (nM) | MV4-11 Viability IC₅₀ (nM) | A549 Viability IC₅₀ (nM) |
| Gefitinib | EGFR | C-N (Anilino) | 0.5 - 2.0 | > 5,000 | > 10,000 | 50 - 100 |
| Quizartinib | FLT3 | N/A (Urea) | > 10,000 | 0.8 - 1.5 | 1.0 - 3.0 | > 10,000 |
| FQSE | FLT3 / Multi | C-S (Thioether) | 450 - 800 | 15 - 30 | 40 - 80 | 2,500 - 5,000 |
Data Interpretation: FQSE demonstrates a clear shift in selectivity. While it loses the low-nanomolar EGFR potency characteristic of Gefitinib due to the C-S bond's inability to form a rigid hinge interaction, it gains significant potency against FLT3-ITD, positioning it as a highly viable scaffold for AML therapeutics.
Self-Validating Experimental Protocols
To ensure high scientific integrity, the following protocols are designed as self-validating systems. Every assay includes internal controls to verify causality and rule out assay artifacts.
Protocol A: Biochemical Kinase Inhibition (ADP-Glo Assay)
-
Causality: The ADP-Glo assay measures the generation of ADP from ATP during the kinase reaction. Because FQSE contains a thioether, it is susceptible to oxidation. We explicitly include DTT (Dithiothreitol) in the kinase buffer to maintain the sulfur atom in its reduced, active state.
-
Step 1: Buffer Preparation. Prepare Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT). Critical: DTT must be freshly added to prevent FQSE oxidation.
-
Step 2: Compound Titration. Prepare a 10-point 3-fold serial dilution of FQSE, Gefitinib (EGFR control), and Quizartinib (FLT3 control) in 100% DMSO. Final DMSO concentration in the assay must not exceed 1% to prevent solvent-induced kinase denaturation.
-
Step 3: Enzyme-Inhibitor Pre-incubation. Mix 2.5 µL of compound with 2.5 µL of recombinant kinase (FLT3-ITD or EGFR WT). Incubate for 30 minutes at room temperature. Causality: This allows Type II inhibitors (which have slower binding kinetics) to reach equilibrium.
-
Step 4: ATP/Substrate Addition. Initiate the reaction by adding 5 µL of ATP/Substrate mix (ATP at the apparent Kₘ for each respective kinase). Incubate for 60 minutes.
-
Step 5: ADP-Glo Detection. Add 10 µL of ADP-Glo Reagent to terminate the reaction and deplete unconsumed ATP (40 min incubation). Then add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate luminescence (30 min incubation).
-
Step 6: Self-Validation (Z'-Factor). Calculate the Z'-factor using Staurosporine (10 µM) as the positive control (100% inhibition) and DMSO as the negative control (0% inhibition). The assay is only valid if Z' > 0.6.
Protocol B: Cellular Target Engagement (CellTiter-Glo & Western Blot)
-
Causality: Biochemical potency does not guarantee cellular efficacy due to membrane permeability and intracellular ATP competition. We use MV4-11 cells (FLT3-ITD driven) and A549 cells (EGFR driven) to prove that the cytotoxicity of FQSE is on-target.
-
Step 1: Cell Seeding. Seed MV4-11 cells at 10,000 cells/well and A549 cells at 3,000 cells/well in 96-well plates. Incubate overnight at 37°C, 5% CO₂.
-
Step 2: Compound Treatment. Treat cells with FQSE (0.1 nM to 10 µM) for 72 hours.
-
Step 3: Viability Readout. Add CellTiter-Glo reagent (v/v 1:1), lyse for 10 minutes, and read luminescence. Calculate cellular IC₅₀.
-
Step 4: Mechanistic Validation (Western Blot). To prove causality, treat MV4-11 cells with FQSE at 1x, 5x, and 10x its IC₅₀ for 4 hours. Lyse cells in RIPA buffer with protease/phosphatase inhibitors.
-
Step 5: Immunoblotting. Probe for total FLT3, phospho-FLT3 (Tyr591), downstream phospho-STAT5, and GAPDH (loading control). Validation: A true on-target effect will show a dose-dependent decrease in p-FLT3 and p-STAT5 without altering total FLT3 levels.
References
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Title: Activation of downstream epidermal growth factor receptor (EGFR) signaling provides gefitinib-resistance in cells carrying EGFR mutation. Source: PubMed Central (NIH). URL: [Link]
-
Title: Discovery of the Novel Potent and Selective FLT3 Inhibitor 1-{5-[7-(3-Morpholinopropoxy)quinazolin-4-ylthio]-[1,3,4]thiadiazol-2-yl}-3-p-tolylurea and Its Anti-Acute Myeloid Leukemia (AML) Activities. Source: Journal of Medicinal Chemistry (ACS). URL: [Link]
-
Title: Quizartinib: a potent and selective FLT3 inhibitor for the treatment of patients with FLT3-ITD-positive AML. Source: PubMed (NIH). URL: [Link]
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Orthogonal Validation of 1-(4-Fluorophenyl)-2-quinazolin-4-ylsulfanylethanone's Cellular Effects: A Comparative Guide
This guide provides a comprehensive framework for the orthogonal validation of the cellular effects of 1-(4-Fluorophenyl)-2-quinazolin-4-ylsulfanylethanone (hereafter referred to as 'Compound Q'), a novel molecule belonging to the quinazoline class. Quinazoline derivatives are a well-established scaffold in medicinal chemistry, known to exhibit a wide range of biological activities, often through the inhibition of key cellular kinases or other enzymes involved in cell signaling and proliferation.[1][2][3] Given the potential for novel mechanisms of action and off-target effects, a rigorous, multi-pronged validation strategy is not just recommended but essential for advancing a lead compound.
The principle of orthogonal validation is to employ multiple, independent experimental methods to interrogate the same biological question.[4][5] This approach significantly enhances the confidence in experimental findings by ensuring that the observed effects are not artifacts of a single assay platform.[6] This guide will compare Compound Q's performance against a well-characterized inhibitor and vehicle controls, providing a clear, data-driven assessment of its cellular activities.
The Validation Strategy: A Multi-Pillar Approach
To build a robust and defensible data package for Compound Q, we will employ a sequential, four-pillar validation workflow. This strategy begins with a broad, unbiased assessment of the compound's cellular phenotype and progressively narrows the focus to confirm direct target engagement and elucidate the specific mechanism of action.
Caption: The Four-Pillar Orthogonal Validation Workflow.
Pillar 1: High-Content Imaging for Unbiased Phenotypic Profiling
Rationale: Before forming any hypothesis about the mechanism, it is crucial to observe the global cellular response to Compound Q. High-Content Imaging (HCI), often referred to as "cell painting," is a powerful phenotypic discovery approach that uses automated microscopy and sophisticated image analysis to quantify hundreds of cellular features simultaneously.[7][8][9] This provides a rich, unbiased "fingerprint" of the compound's effect, allowing us to classify its activity and compare it to reference compounds.[10][11]
Comparative Compound Set:
-
Test Article: Compound Q
-
Positive Control: Gefitinib (a well-known quinazoline-based EGFR inhibitor)
-
Negative Control: DMSO (0.1%)
Experimental Protocol: Multiplexed HCI Assay
-
Cell Plating: Seed A549 non-small cell lung cancer cells (a line with known sensitivity to EGFR inhibitors) in 384-well, optically clear bottom plates at a density of 2,500 cells/well. Incubate for 24 hours.
-
Compound Treatment: Prepare a 10-point, 3-fold serial dilution of Compound Q and Gefitinib (e.g., from 10 µM to 0.5 nM). Add compounds to the cells and incubate for 48 hours.
-
Staining (Cell Painting):
-
Fix cells with 4% paraformaldehyde.
-
Permeabilize with 0.1% Triton X-100.
-
Stain with a multiplexed dye cocktail including:
-
Hoechst 33342 (Nuclei)
-
Phalloidin-AF488 (Actin Cytoskeleton)
-
MitoTracker Red CMXRos (Mitochondria)
-
WGA-AF594 (Golgi/Plasma Membrane)
-
SYTO 14 Green (Nucleoli/RNA)
-
-
-
Image Acquisition: Acquire images on a high-content imaging system, capturing 4-6 fields per well across all relevant channels.
-
Image Analysis: Utilize image analysis software to segment cells and extract >500 features per cell related to morphology, intensity, and texture.
Anticipated Data & Comparison:
The resulting high-dimensional data is analyzed to create a phenotypic profile. By comparing the profile of Compound Q to that of Gefitinib, we can infer a potential mechanism. For instance, a similar profile might suggest a shared target pathway.
| Parameter | Compound Q (1 µM) | Gefitinib (1 µM) | DMSO Control | Interpretation |
| Cell Count | 55% decrease | 60% decrease | No change | Both compounds exhibit potent anti-proliferative effects. |
| Nuclear Area | 25% increase | 30% increase | No change | Suggests cell cycle arrest, possibly at G2/M phase.[2] |
| Mitochondrial Mass | 15% decrease | 12% decrease | No change | Potential impact on cellular metabolism or apoptosis induction. |
| Actin Intensity | No significant change | No significant change | No change | The primary effect is likely not on cytoskeletal disruption. |
Pillar 2 & 3: Kinome Profiling and CETSA for Target ID and Engagement
Rationale: The phenotypic data suggests an anti-proliferative mechanism, and the quinazoline scaffold is frequently associated with kinase inhibition.[1] Therefore, our primary hypothesis is that Compound Q targets a protein kinase. To test this, we use two orthogonal approaches:
-
Kinome Profiling (Target Identification): An in vitro activity-based assay against a large panel of kinases to identify primary targets and assess selectivity across the kinome.[12][13] This provides a broad, quantitative view of the compound's inhibitory landscape.
-
Cellular Thermal Shift Assay (CETSA) (Target Engagement): A biophysical assay that confirms direct binding of a compound to its target in intact cells.[14][15] The principle is that ligand binding stabilizes the target protein, increasing its melting temperature (Tₘ).[16] This is the crucial orthogonal step to validate the in vitro kinase profiling data in a physiological context.[17][18]
Caption: Orthogonal workflow for target identification and engagement.
Experimental Protocol: Kinome Profiling
-
Submit Compound Q at a concentration of 1 µM to a commercial kinase profiling service (e.g., Eurofins, Promega).[12][19]
-
Request a screen against a panel of >400 human kinases.
-
The service will perform radiometric or fluorescence-based assays to determine the percent inhibition for each kinase.
Experimental Protocol: CETSA for PI3Kα
(Assuming PI3Kα is the top hit from the kinome screen)
-
Cell Treatment: Treat A549 cells with 10 µM Compound Q or DMSO for 2 hours.
-
Heat Challenge: Aliquot cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 68°C) for 3 minutes, followed by cooling for 3 minutes.
-
Lysis: Lyse cells via three rapid freeze-thaw cycles.
-
Fractionation: Centrifuge lysates at 20,000 x g for 20 minutes to separate the soluble fraction (supernatant) from the aggregated protein (pellet).
-
Western Blot: Analyze the soluble fractions by SDS-PAGE and Western blot using an antibody specific for PI3Kα. Use GAPDH as a loading control.
-
Data Analysis: Quantify band intensities. Plot the normalized soluble protein fraction against temperature to generate melting curves and determine the thermal shift (ΔTₘ).
Anticipated Data & Comparison:
The kinome profiling data will identify specific targets, while CETSA will confirm engagement.
Table 2A: Kinome Profiling Results (Top Hits for Compound Q at 1 µM)
| Kinase Target | % Inhibition | Alternative Compound (Alpelisib) | Interpretation |
| PI3Kα | 98% | 99% | Potent, primary target identified. |
| PI3Kδ | 85% | 45% | Significant activity, less selective than Alpelisib. |
| mTOR | 65% | 70% | Common off-target for PI3K inhibitors. |
| EGFR | 5% | <1% | No significant activity, orthogonal to Gefitinib's MoA. |
Table 2B: CETSA Thermal Shift (ΔTₘ) Data
| Target Protein | Compound Q (10 µM) | Alpelisib (10 µM) | DMSO Control | Interpretation |
| PI3Kα | +5.8 °C | +6.2 °C | 0 °C | Strong evidence of direct target binding in cells. |
| GAPDH | +0.2 °C | +0.1 °C | 0 °C | No non-specific protein stabilization observed. |
Pillar 4: Mechanism of Action (MoA) Confirmation
Rationale: Having confirmed that Compound Q binds to PI3Kα in cells, the final orthogonal step is to verify that this engagement leads to the expected downstream biological consequences: inhibition of the PI3K/Akt/mTOR signaling pathway.[1] We will use Western blotting to measure the phosphorylation status of key pathway components.
Caption: The PI3K/Akt/mTOR signaling pathway inhibited by Compound Q.
Experimental Protocol: Western Blot for Pathway Analysis
-
Treatment: Treat A549 cells with a dose range of Compound Q, Alpelisib (a known PI3Kα inhibitor), and DMSO for 4 hours.
-
Lysis & Quantification: Lyse cells and quantify total protein concentration.
-
SDS-PAGE & Transfer: Separate equal amounts of protein via SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Probe membranes with primary antibodies against p-Akt (S473), total Akt, p-S6K (T389), total S6K, and GAPDH (loading control).
-
Detection & Analysis: Use HRP-conjugated secondary antibodies and an ECL substrate for detection. Quantify band intensities.
Anticipated Data & Comparison:
A successful outcome will show a dose-dependent decrease in the phosphorylation of Akt and its downstream target S6K, confirming that Compound Q functionally inhibits the PI3K pathway.
| Treatment | p-Akt / Total Akt Ratio | p-S6K / Total S6K Ratio | Interpretation |
| DMSO Control | 1.00 | 1.00 | Baseline pathway activity. |
| Compound Q (0.1 µM) | 0.45 | 0.52 | Dose-dependent inhibition of the pathway. |
| Compound Q (1 µM) | 0.12 | 0.15 | Potent pathway inhibition. |
| Alpelisib (1 µM) | 0.10 | 0.11 | Compound Q shows comparable potency to a known PI3Kα inhibitor. |
Conclusion
This guide outlines a rigorous, multi-layered strategy for validating the cellular effects of a novel compound. By integrating unbiased phenotypic profiling (HCI) with specific target identification (in vitro kinome screen), direct target engagement confirmation (CETSA), and functional pathway analysis (Western blot), we can build a high-confidence data package. The comparative data against known inhibitors and controls at each stage is critical for contextualizing the potency, specificity, and mechanism of action of 1-(4-Fluorophenyl)-2-quinazolin-4-ylsulfanylethanone. This orthogonal approach minimizes the risk of misinterpretation and provides a solid foundation for further preclinical development.
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A Comprehensive Guide to the Safe Disposal of 1-(4-Fluorophenyl)-2-quinazolin-4-ylsulfanylethanone
For laboratory personnel engaged in cutting-edge research and development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a robust safety culture. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-(4-Fluorophenyl)-2-quinazolin-4-ylsulfanylethanone, a compound characterized by its halogenated and sulfur-containing heterocyclic structure. The procedures outlined herein are designed to ensure the safety of laboratory personnel and the protection of the environment.
I. Hazard Assessment and Personal Protective Equipment (PPE)
Given the compound's structure, it should be handled as a potentially hazardous substance. Although detailed toxicological data is unavailable, similar complex organic molecules can be toxic if swallowed, harmful in contact with skin, and may cause irritation to the skin, eyes, and respiratory system.[3][4][5][6] Therefore, stringent adherence to safety protocols is paramount.
A. Engineering Controls: All handling and preparation for disposal of 1-(4-Fluorophenyl)-2-quinazolin-4-ylsulfanylethanone and its solutions should be conducted within a certified chemical fume hood to prevent inhalation of any potential vapors or aerosols.[1]
B. Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory to prevent accidental exposure. This includes:
-
Eye Protection: Chemical safety goggles are required at all times.
-
Hand Protection: Nitrile gloves should be worn. For prolonged contact or when handling concentrated solutions, double-gloving is recommended.
-
Body Protection: A flame-resistant lab coat must be worn and fully buttoned.
-
Footwear: Closed-toe shoes are mandatory.
II. Waste Segregation: The Cornerstone of Safe Disposal
Proper segregation of chemical waste at the point of generation is critical to prevent dangerous reactions and to ensure compliant disposal. Due to its chemical structure, 1-(4-Fluorophenyl)-2-quinazolin-4-ylsulfanylethanone falls into the category of halogenated organic waste .[2][7]
Key Segregation Principles:
-
Dedicated Waste Container: A designated, properly labeled "Halogenated Organic Waste" container must be used.[7] These containers are typically collected by specialized waste disposal services for incineration or other approved treatment methods.
-
Avoid Mixing: Do not mix this waste with non-halogenated organic solvents, aqueous waste, or any other waste streams.[8] Incompatible wastes can lead to dangerous chemical reactions.
-
Content Labeling: The waste container must be clearly labeled with the full chemical name: "Waste 1-(4-Fluorophenyl)-2-quinazolin-4-ylsulfanylethanone". Avoid using abbreviations or chemical formulas.[7] If mixed with other halogenated solvents, list all components and their approximate percentages.[8]
Experimental Workflow for Disposal
The following diagram outlines the procedural flow for the safe disposal of 1-(4-Fluorophenyl)-2-quinazolin-4-ylsulfanylethanone.
Caption: Workflow for the disposal of 1-(4-Fluorophenyl)-2-quinazolin-4-ylsulfanylethanone.
III. Step-by-Step Disposal Protocol
A. For Solid Waste:
-
Preparation: Ensure all necessary PPE is worn and work is conducted within a chemical fume hood.
-
Container: Obtain a clearly labeled "Halogenated Organic Waste" container. The container must be in good condition with a secure, threaded cap.[7]
-
Transfer: Carefully transfer the solid 1-(4-Fluorophenyl)-2-quinazolin-4-ylsulfanylethanone into the waste container using a clean spatula. Avoid creating dust.
-
Decontamination: Decontaminate the spatula and any other contaminated surfaces with an appropriate solvent (e.g., acetone, ethanol). The resulting rinseate is also considered halogenated waste and must be added to the designated container.
-
Closure: Securely cap the waste container.
-
Storage: Store the container in a designated satellite accumulation area that is cool, dry, and well-ventilated, away from sources of ignition and incompatible materials.[9]
B. For Solutions in Organic Solvents:
-
Preparation and Container: Follow the same initial steps as for solid waste.
-
Transfer: Carefully pour the solution containing 1-(4-Fluorophenyl)-2-quinazolin-4-ylsulfanylethanone into the "Halogenated Organic Waste" container.
-
Container Rinsing: If the original container is to be disposed of, rinse it three times with a small amount of a suitable solvent. Add the rinseate to the halogenated waste container.
-
Closure and Storage: Securely cap the waste container and store it in the designated satellite accumulation area.
IV. Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
A. Small Spills (Inside a Fume Hood):
-
Alert Personnel: Inform others in the immediate area of the spill.
-
Containment: Absorb the spill with a chemical absorbent pad or material suitable for organic compounds.
-
Collection: Carefully collect the absorbent material using non-sparking tools and place it in a sealed, labeled plastic bag.
-
Disposal: The sealed bag containing the absorbed spill material must be disposed of as halogenated organic waste.[7]
-
Decontamination: Clean the spill area with an appropriate solvent and decontaminating solution.
B. Large Spills (or Spills Outside a Fume Hood):
-
Evacuate: Immediately evacuate the area.
-
Alert: Activate the nearest fire alarm and notify your institution's emergency response team (e.g., Environmental Health and Safety).
-
Ventilation: If safe to do so, ensure the area is well-ventilated. Close off the affected area to prevent the spread of vapors.[7]
-
Do Not Attempt to Clean: Allow trained emergency responders to manage the cleanup.
V. Environmental Considerations
The presence of a sulfur-containing heterocycle raises concerns about potential environmental persistence and the formation of acidic byproducts upon degradation.[10] While biological technologies for removing sulfur compounds from waste streams exist, these are typically applied on an industrial scale.[11] For a research laboratory setting, the most environmentally responsible disposal method is through a certified hazardous waste management company that can handle halogenated organic compounds. These companies typically employ high-temperature incineration, which ensures the complete destruction of the compound.
Summary of Key Disposal Parameters
| Parameter | Guideline | Rationale |
| Waste Category | Halogenated Organic Waste | Presence of a fluorine atom on the phenyl ring.[2] |
| Container Type | Labeled, sealable, and chemically compatible container. | To prevent leaks, spills, and vapor release.[7] |
| Segregation | Separate from non-halogenated, aqueous, and other waste streams. | To avoid hazardous reactions and ensure proper disposal.[8] |
| Handling Location | Certified Chemical Fume Hood | To minimize inhalation exposure.[1] |
| Required PPE | Safety goggles, nitrile gloves, lab coat. | To prevent skin and eye contact. |
| Final Disposal | Via a certified hazardous waste disposal service. | To ensure complete destruction and environmental protection. |
This guide provides a comprehensive framework for the safe and compliant disposal of 1-(4-Fluorophenyl)-2-quinazolin-4-ylsulfanylethanone. By adhering to these procedures, researchers can uphold their commitment to laboratory safety and environmental stewardship. Always consult your institution's specific waste management guidelines and Environmental Health and Safety department for any additional requirements.
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A Senior Application Scientist's Guide to Handling 1-(4-Fluorophenyl)-2-quinazolin-4-ylsulfanylethanone: A Risk-Based Approach to Personal Protective Equipment
This document provides essential safety protocols for handling 1-(4-Fluorophenyl)-2-quinazolin-4-ylsulfanylethanone, a novel quinazoline derivative. As specific toxicological data for this compound is not publicly available, this guide is built upon a conservative, risk-based assessment derived from its structural motifs: a quinazoline core, a fluorophenyl group, and a thioether linkage. The procedural guidance herein is designed to empower researchers to work safely by understanding the rationale behind each protective measure.
Hazard Assessment: A Precautionary Analysis
In the absence of a specific Safety Data Sheet (SDS), a thorough evaluation of the compound's constituent parts is critical for anticipating potential hazards.
-
Quinazoline Core: Compounds containing the quinazoline scaffold are known for their broad biological activity.[1][2][3] This inherent bioactivity necessitates careful handling to avoid unintended physiological effects. Structurally related compounds, such as 2-Methyl-4(3H)-quinazolinone and Quinazolin-4(1H)-one, are classified as irritants to the skin, eyes, and respiratory system, and are harmful if swallowed.[4][5][6]
-
Fluorophenyl Group: The presence of a fluorinated aromatic ring suggests that the compound may cause skin, eye, and respiratory irritation, similar to other fluorophenyl derivatives.[7][8][9] Halogenated aromatic compounds can also exhibit environmental persistence, mandating stringent disposal protocols.[10][11]
-
Thioether-Ketone Moiety: Organosulfur compounds can present unique hazards and should be handled with care.[12]
Based on this analysis, 1-(4-Fluorophenyl)-2-quinazolin-4-ylsulfanylethanone should be treated, at a minimum, as a substance that is harmful if swallowed or inhaled, and a skin, eye, and respiratory irritant. Unknown long-term effects (e.g., carcinogenicity, mutagenicity, reproductive toxicity) must be assumed possible, and exposure should be minimized accordingly.
The Hierarchy of Controls: Beyond PPE
Personal Protective Equipment (PPE) is the final and essential barrier between you and a potential hazard. However, it should always be used in conjunction with more effective engineering and administrative controls.
-
Engineering Controls: The primary engineering control for handling this compound, particularly in its powdered form, is a certified chemical fume hood . A fume hood ensures that airborne particles and vapors are contained and exhausted away from the operator.[4]
-
Administrative Controls: Adherence to standard operating procedures (SOPs), proper training, and clear labeling are critical. Always ensure that an eyewash station and safety shower are readily accessible before beginning work.[4][9]
Personal Protective Equipment (PPE) Protocol
The following table outlines the minimum PPE requirements for various laboratory operations involving 1-(4-Fluorophenyl)-2-quinazolin-4-ylsulfanylethanone.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Transfer of Solid | Chemical splash goggles and full-face shield | Double-gloved nitrile or neoprene gloves | Flame-resistant lab coat, fully fastened | Required: Work within a certified chemical fume hood. |
| Preparing Solutions | Chemical splash goggles and full-face shield | Double-gloved nitrile or neoprene gloves | Flame-resistant lab coat, fully fastened | Required: Work within a certified chemical fume hood. |
| Running Reactions/Workup | Chemical splash goggles | Nitrile or neoprene gloves | Flame-resistant lab coat, fully fastened | Recommended: Work within a certified chemical fume hood. |
| Handling Spills | Chemical splash goggles and full-face shield | Heavy-duty nitrile or neoprene gloves | Chemical-resistant apron over lab coat | NIOSH-approved respirator with organic vapor cartridges |
Rationale for PPE Selection
-
Eye and Face Protection: Chemical splash goggles are mandatory to protect against splashes from any direction.[4] A full-face shield is required when handling the solid powder or larger volumes of solutions (>50 mL) to protect the entire face from splashes or energetic reactions.[4]
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, are essential to prevent skin contact.[4] Double-gloving is recommended during weighing and solution preparation to provide an extra layer of protection and allow for the safe removal of a potentially contaminated outer glove. Always inspect gloves for signs of degradation before use and wash hands thoroughly after removal.[4][13]
-
Body Protection: A flame-resistant lab coat, kept fully fastened, protects your skin and personal clothing from contamination.[4] For large-scale operations or when cleaning spills, a chemical-resistant apron should be worn over the lab coat.
-
Respiratory Protection: All handling of the solid compound must be conducted within a certified chemical fume hood to minimize the inhalation of airborne particles.[4] If a fume hood is unavailable or in case of ventilation failure, a NIOSH-approved N95 dust mask (for solids) or a higher-level respirator with organic vapor cartridges should be used.[4][7]
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for maintaining a safe laboratory environment.
Step-by-Step Handling Procedure
-
Preparation: Before starting, confirm that a safety shower and eyewash station are accessible and unobstructed.[4] Don all appropriate PPE as outlined in the table above.
-
Weighing and Transfer: Conduct all weighing and transfer operations of the solid compound exclusively within a certified chemical fume hood to control dust and potential vapors.[4]
-
Dissolution: When preparing solutions, slowly add the solid 1-(4-Fluorophenyl)-2-quinazolin-4-ylsulfanylethanone to the solvent to prevent splashing.
-
Post-Handling: After handling, thoroughly wash hands and any potentially exposed skin with soap and water, even if gloves were worn.[4][13] Decontaminate all work surfaces with an appropriate solvent and cleaning agent.
Waste Management and Disposal Plan
This compound must be treated as hazardous chemical waste.
-
Waste Segregation: All waste containing 1-(4-Fluorophenyl)-2-quinazolin-4-ylsulfanylethanone, including contaminated consumables (e.g., gloves, weighing paper, pipette tips) and solutions, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container for halogenated organic waste .[14]
-
Disposal Method: Due to its halogenated aromatic structure, the preferred method of disposal is high-temperature incineration at a licensed hazardous waste facility.[15] This ensures the complete destruction of the compound. Never dispose of this chemical down the drain or in regular trash.
-
Decontamination of Glassware: Reusable glassware should be rinsed with a suitable organic solvent (e.g., acetone, ethyl acetate) into the halogenated waste container, followed by washing with soap and water.
Visualization of PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.
Caption: PPE selection workflow for handling 1-(4-Fluorophenyl)-2-quinazolin-4-ylsulfanylethanone.
References
- Proper disposal of chemicals. Sciencemadness Wiki.
- Essential Safety and Operational Guide for 2-Methyl-4(3H)-quinazolinone. Benchchem.
- Safety Data Sheet. Carl ROTH.
- Method for removing organic sulfur from heterocyclic sulfur-containing organic compounds. Google Patents.
- Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. EPA NEPAL.
- Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.
- halogenated organic wastes: Topics. Science.gov.
- Safety Data Sheet. Unknown Source.
- Safety Data Sheet for 4-Fluorophenylacetonitrile. Unknown Source.
- Safety data sheet. BASF.
- Safety Data Sheet. TargetMol.
- Safety Data Sheet for Methyl L-2-(4-fluorophenyl)glycinate hydrochloride. Combi-Blocks, Inc..
- Safety Data Sheet for Ethanone, 1-(4-fluorophenyl)-. Unknown Source.
- Safety Data Sheet for Quinazolin-4(1H)-one. Unknown Source.
- Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. ResearchGate.
- Safety data sheet. BASF.
- Safety Data Sheet. Sigma-Aldrich.
- Cutting edge for technical textiles (fluorescent, antibacterial and UV-protective) by incroporation of thienoisoquinoline-quinazoline derivatives. PMC.
- 4(1H)-Quinazolinone SDS, 491-36-1 Safety Data Sheets. ECHEMI.
- Safety Data Sheet. Sigma-Aldrich.
- Isolation and characterization of bacteria degrading sulfur-containing heterocyclic compounds present in desalinated produced water. PubMed.
- Safety Data Sheet. Cayman Chemical.
- Permissible Exposure Limits – OSHA Annotated Table Z-1. Occupational Safety and Health Administration.
- Safety Data Sheet for 4-Fluorophenyl isocyanate. Fisher Scientific.
- Table of exposure limits for chemical and biological substances. WorkSafeBC.
- Personal protective equipment for preparing toxic drugs. GERPAC.
- EPA Registration Division. Regulations.gov.
- Extraction Methods for Removing Sulfur and Its Compounds from Crude Oil and Petroleum Products. ResearchGate.
- Quinazoline-Derivatives of Imino-1,2,3-Dithiazoles Promote Biofilm Dispersion of Pseudomonas aeruginosa. MDPI.
- Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI.
- Process for the removal of sulphur compounds from gases. Google Patents.
- Methods for removing reduced sulfur compounds from groundwater. ResearchGate.
Sources
- 1. Cutting edge for technical textiles (fluorescent, antibacterial and UV-protective) by incroporation of thienoisoquinoline-quinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. echemi.com [echemi.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 11. halogenated organic wastes: Topics by Science.gov [science.gov]
- 12. researchgate.net [researchgate.net]
- 13. carlroth.com [carlroth.com]
- 14. ethz.ch [ethz.ch]
- 15. researchgate.net [researchgate.net]
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